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  • Product: 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride
  • CAS: 2034155-02-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride: Properties, Synthesis, and Potential Applications

Disclaimer: Direct experimental data for 1-(6-phenylpyridin-3-YL)methanamine hydrochloride is limited in publicly accessible literature. This guide is a scientifically-grounded resource constructed by synthesizing inform...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 1-(6-phenylpyridin-3-YL)methanamine hydrochloride is limited in publicly accessible literature. This guide is a scientifically-grounded resource constructed by synthesizing information from closely related analogues and established chemical principles. All properties and protocols should be considered predictive and require experimental validation.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including as antibacterial, anticancer, and anti-inflammatory agents.[1][2] The molecule 1-(6-phenylpyridin-3-YL)methanamine hydrochloride combines three key structural motifs: a phenyl ring, a pyridine core, and a benzylamine-like side chain. This unique combination suggests a rich potential for biological activity and warrants a thorough investigation of its chemical properties.

This technical guide provides a comprehensive overview of the predicted basic properties, a proposed synthetic route, analytical characterization methods, and potential biological applications of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride. It is intended to serve as a foundational resource for researchers and drug development professionals interested in this and related compounds.

Physicochemical and Basic Properties

The basicity and solubility of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride are critical parameters for its handling, formulation, and biological activity.

Predicted Physicochemical Data
PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C₁₂H₁₃ClN₂Based on the chemical structure.
Molecular Weight 220.70 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance of amine hydrochloride salts.[3]
pKa Estimated pKa₁ (pyridinium ion) ~4-5; Estimated pKa₂ (ammonium ion) ~8-9The pyridine nitrogen is expected to be less basic than the exocyclic primary amine due to the electron-withdrawing effect of the sp² hybridized ring.[4][5] The pKa of 2-aminopyridine is 6.86, while 4-aminopyridine has a pKa of 9.11.[6] Benzylamine has a pKa of 9.34. The phenyl substituent at the 6-position will have a minor electronic effect on the 3-aminomethyl group.
Solubility Likely soluble in water and polar protic solvents (e.g., ethanol, methanol).[7] Sparingly soluble in non-polar organic solvents.Amine hydrochlorides are salts, which generally exhibit good solubility in polar solvents.[3][8]
Stability Expected to be a stable solid under standard conditions. Pyridine derivatives are generally stable but can be susceptible to oxidation over time.[9]The hydrochloride salt form enhances stability compared to the free base.
Understanding the Basic Nature

The structure of 1-(6-phenylpyridin-3-YL)methanamine possesses two basic nitrogen atoms: the pyridine ring nitrogen and the primary amine of the methanamine group. In the hydrochloride salt form, one or both of these nitrogens will be protonated. Given the higher predicted pKa of the primary amine, it is the more basic site and will be preferentially protonated. The basicity of the pyridine nitrogen is attenuated by the aromatic ring system.[4][5]

Proposed Synthesis Pathway

A plausible synthetic route to 1-(6-phenylpyridin-3-YL)methanamine hydrochloride involves a two-step process starting from a commercially available substituted pyridine. The key transformations are a Suzuki-Miyaura cross-coupling to introduce the phenyl group, followed by the reduction of a nitrile to the primary amine.

Synthesis_Pathway A 6-Chloro-3-cyanopyridine C 6-Phenyl-3-cyanopyridine A->C Pd catalyst, base Suzuki Coupling B Phenylboronic acid D 1-(6-Phenylpyridin-3-YL)methanamine C->D Reduction (e.g., LiAlH4 or H2/Catalyst) E 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride D->E HCl

Caption: Proposed synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Phenyl-3-cyanopyridine via Suzuki-Miyaura Coupling

  • Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for introducing the phenyl group onto the pyridine ring.[10][11]

  • Procedure:

    • To a reaction vessel, add 6-chloro-3-cyanopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

    • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 6-12 hours.[10]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-phenyl-3-cyanopyridine.

Step 2: Reduction of 6-Phenyl-3-cyanopyridine to 1-(6-Phenylpyridin-3-YL)methanamine

  • Rationale: The reduction of nitriles is a standard method for the synthesis of primary amines.[12] Both catalytic hydrogenation and chemical hydrides are effective for this transformation.[13][14] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.[15]

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 6-phenyl-3-cyanopyridine (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-(6-phenylpyridin-3-YL)methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid. This often results in a more stable and water-soluble product.[3]

  • Procedure:

    • Dissolve the crude 1-(6-phenylpyridin-3-YL)methanamine in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.

    • Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 1-(6-phenylpyridin-3-YL)methanamine hydrochloride.

    • Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[16]

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR HPLC HPLC Synthesis->HPLC Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and pyridine protons in the aromatic region (typically δ 7.0-8.5 ppm).[2][17] The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.8-4.2 ppm.[18] The amine protons (-NH₂) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. In the hydrochloride salt, these protons would be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the phenyl and pyridine rings, as well as a signal for the benzylic carbon.

  • IR Spectroscopy: The infrared spectrum of the free base should exhibit characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹.[2] In the hydrochloride salt, these bands will be shifted and broadened due to the formation of the ammonium salt.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the free base.[19][20][21] Fragmentation patterns would likely involve the loss of the amino group and cleavage of the benzylic C-N bond.[20][21]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of the compound.[22][23][24] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.[25][26] UV detection would be effective due to the presence of the aromatic rings.[22]

Potential Biological and Pharmacological Relevance

The structural motifs within 1-(6-phenylpyridin-3-YL)methanamine hydrochloride suggest several potential areas of biological activity.

  • Antibacterial/Antimicrobial Activity: The pyridine scaffold is a common feature in many antibacterial agents.[1][4] The presence of the aminopyridine moiety could confer antimicrobial properties.[2][5]

  • Anticancer Activity: Diaryl urea derivatives containing a pyridine ring have shown potent antiproliferative activity against various cancer cell lines.[27][28] The phenyl-pyridine core of the target molecule could serve as a scaffold for the design of novel anticancer agents.

  • Neurological Activity: Aminopyridine derivatives are known to interact with various receptors and ion channels in the central nervous system.[29] For instance, certain aminopyridines act as potassium channel blockers.[29] The structural similarity to benzylamine, a simple neuromodulator, also suggests potential neurological effects.

  • Enzyme Inhibition: The aminomethylpyridine structure is found in inhibitors of various enzymes. For example, derivatives of 4-(aminomethyl)-pyridine have been identified as potent inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in fibrosis.[30]

Conclusion

References

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • Banu, H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. NIST WebBook. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. MDPI. Available at: [Link]

  • Ravlee, I., et al. (2003). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Mhadhbi, Y., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Available at: [Link]

  • MassBank. (2016). Benzylamine. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. (n.d.). Resonance structures of Aminopyridines. Available at: [Link]

  • Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine. Available at: [Link]

  • Kumar, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • PubMed. (2020). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available at: [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Available at: [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • Oyeleke, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria. Available at: [Link]

  • CyberLeninka. (n.d.). ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE. Available at: [Link]

  • PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride, a pyridine-based compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride, a pyridine-based compound of significant interest in medicinal chemistry and drug discovery. While direct extensive research on this specific molecule is emerging, this document consolidates available data and provides scientifically grounded protocols and insights based on analogous structures. This guide will detail a robust synthetic route, methods for analytical characterization, and explore its potential therapeutic applications, particularly in the context of Wnt signaling and Cyclin-Dependent Kinase 2 (CDK2) inhibition. The information presented herein is intended to empower researchers to effectively synthesize, characterize, and evaluate this compound in their research and development endeavors.

Introduction and Chemical Identity

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a heterocyclic amine that features a phenyl-substituted pyridine ring. The presence of the aminomethyl group at the 3-position and the phenyl group at the 6-position of the pyridine ring creates a unique structural motif that is increasingly recognized for its potential to interact with various biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for biological assays and potential pharmaceutical formulations.

Chemical Structure:

Figure 1: Chemical structure of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Compound Identification:

IdentifierValue
IUPAC Name (6-phenylpyridin-3-yl)methanamine hydrochloride
CAS Number 2034155-02-5 (hydrochloride), 2901103-59-9 (dihydrochloride)
Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol

Synthesis and Purification

The synthesis of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride can be logically approached through a two-step process: a Suzuki-Miyaura cross-coupling reaction to construct the 6-phenylpyridine core, followed by the reduction of a nitrile group to the primary amine.

Synthetic Pathway Overview

Synthesis_Pathway A 6-chloro-3-cyanopyridine C 6-phenyl-3-cyanopyridine A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B Phenylboronic acid B->C D 1-(6-Phenylpyridin-3-YL)methanamine C->D Nitrile Reduction (e.g., H2/Raney Ni or LiAlH4) E 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride D->E Salt Formation (HCl in ether) Wnt_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inactivation LRP LRP5/6 Co-receptor Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation & Activation Compound 1-(6-Phenylpyridin-3-YL)methanamine (Potential Inhibitor) Compound->Destruction_Complex Potential Stabilization Compound->Beta_Catenin Potential Inhibition of Nuclear Translocation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription CDK2_Screening_Workflow Start Start: Synthesized Compound Biochemical_Assay In vitro Kinase Assay (CDK2/Cyclin E) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, on cancer cell lines) Biochemical_Assay->Cell_Based_Assay Determine IC50 Mechanism_Study Western Blot for Downstream Targets (e.g., pRb) Cell_Based_Assay->Mechanism_Study Confirm On-Target Effect Selectivity_Profiling Kinase Panel Screening Mechanism_Study->Selectivity_Profiling In_Vivo_Studies Xenograft Mouse Model Selectivity_Profiling->In_Vivo_Studies Assess Efficacy End Lead Optimization In_Vivo_Studies->End

Foundational

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride, a compound of interest within the broader class of phenylpyridine derivatives. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a detailed profile by leveraging established principles of organic chemistry, spectroscopic prediction, and data from structurally analogous compounds. We will explore its core molecular structure, predict its physicochemical and spectroscopic properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery based on the known bioactivity of related scaffolds. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecules, providing both theoretical grounding and practical experimental guidance.

Introduction to the Phenylpyridine Scaffold

The phenylpyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. The combination of a pyridine ring—a bioisostere of benzene capable of hydrogen bonding and imparting aqueous solubility—with a lipophilic phenyl group creates a versatile platform for molecular design. Compounds incorporating this structure have been explored as kinase inhibitors, anti-inflammatory agents, and modulators of various signaling pathways.[1] The addition of a methanamine group, as in 1-(6-phenylpyridin-3-yl)methanamine, introduces a basic center that is crucial for forming salts, improving solubility, and establishing key interactions with biological targets. This guide focuses on the hydrochloride salt form, which is commonly used to enhance the stability and bioavailability of amine-containing active pharmaceutical ingredients.

Molecular Structure and Physicochemical Properties

The fundamental structure of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride consists of a central pyridine ring substituted at the 6-position with a phenyl group and at the 3-position with an aminomethyl group (-CH₂NH₂). The hydrochloride salt is formed by the protonation of the primary amine, creating an ammonium chloride salt.

Chemical Structure
  • IUPAC Name: (6-phenylpyridin-3-yl)methanamine hydrochloride

  • Molecular Formula: C₁₂H₁₃ClN₂

  • Canonical SMILES: C1=CC=C(C=C1)C2=NC=C(C=C2)CN.Cl

The structure features two aromatic rings: a phenyl group and a pyridine ring. The linkage between them and the substitution pattern dictates the molecule's overall geometry and electronic properties. The aminomethyl group provides a flexible linker and a key site for polar interactions.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale & Key Considerations
Molecular Weight 220.70 g/mol Calculated from the molecular formula C₁₂H₁₃ClN₂.
Appearance White to off-white crystalline solidTypical appearance for amine hydrochloride salts.
Solubility Soluble in water, methanol; sparingly soluble in ethanolThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Melting Point >200 °C (with decomposition)Amine hydrochloride salts are ionic and typically have high melting points.
pKa (of conjugate acid) ~8.5 - 9.5Estimated based on the pKa of benzylamine and the electron-withdrawing effect of the phenylpyridine core.
XLogP3 ~1.5 - 2.0This value, indicating lipophilicity, is an estimate. The phenyl group increases lipophilicity, while the protonated amine decreases it.[2]

Proposed Synthesis and Characterization Workflow

A robust and logical synthetic route is critical for obtaining high-purity material for research. While a specific published synthesis for this exact molecule is elusive, a reliable pathway can be designed based on well-established organometallic cross-coupling and functional group transformation reactions.

Retrosynthetic Analysis and Proposed Pathway

The key disconnection is at the C-C bond between the phenyl and pyridine rings, suggesting a Suzuki or Stille cross-coupling reaction as the core strategy. The aminomethyl group can be introduced from a nitrile or an aldehyde precursor. A plausible forward synthesis is outlined below.

G A 2-Bromo-5-methylpyridine B NBS, AIBN (Radical Bromination) A->B Step 1 C 2-Bromo-5-(bromomethyl)pyridine B->C D NaCN (Nucleophilic Substitution) C->D Step 2 E 2-Bromo-5-cyanopyridine D->E F Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ (Suzuki Coupling) E->F Step 3 G 6-Phenylpyridine-3-carbonitrile F->G H H₂, Raney Ni or LiAlH₄ (Nitrile Reduction) G->H Step 4 I 1-(6-Phenylpyridin-3-yl)methanamine (Free Base) H->I J HCl in Ether (Salt Formation) I->J Step 5 K 1-(6-Phenylpyridin-3-yl)methanamine HCl (Final Product) J->K

Caption: Proposed synthetic workflow for 1-(6-Phenylpyridin-3-yl)methanamine HCl.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model. Each step requires experimental optimization of conditions, catalysts, and purification methods.

Step 3: Suzuki Cross-Coupling

  • System Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-5-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Purge the solution with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 6-phenylpyridine-3-carbonitrile by column chromatography on silica gel.

Step 4: Nitrile Reduction

  • System Setup: Dissolve the purified nitrile from the previous step in anhydrous tetrahydrofuran (THF) or ethanol in a flask under nitrogen.

  • Reduction: For catalytic hydrogenation, add Raney Nickel and place the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until starting material is consumed. Alternatively, for chemical reduction, cool the THF solution to 0 °C and slowly add lithium aluminum hydride (LiAlH₄, ~2.0 eq).

  • Quenching (for LiAlH₄): After the reaction is complete, cautiously quench by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

  • Isolation: Filter the resulting solids and concentrate the filtrate to obtain the crude free base amine.

Step 5: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Verification: Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[4]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.8-9.0 ppm (s, 1H): Proton at C2 of the pyridine ring.

    • δ 8.2-8.4 ppm (d, 1H): Proton at C4 of the pyridine ring.

    • δ 7.9-8.1 ppm (d, 2H): Ortho-protons of the phenyl ring.

    • δ 7.4-7.6 ppm (m, 4H): Meta- and para-protons of the phenyl ring, and the proton at C5 of the pyridine ring.

    • δ 4.1-4.3 ppm (s, 2H): Methylene protons (-CH₂-).

    • δ 8.5-9.5 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺), often broad and may exchange with water in the solvent.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 158-160 ppm: C6 of the pyridine ring (attached to phenyl).

    • δ 148-152 ppm: C2 and C4 of the pyridine ring.

    • δ 135-140 ppm: Quaternary carbons of the phenyl ring and C3/C5 of the pyridine ring.

    • δ 128-130 ppm: CH carbons of the phenyl ring.

    • δ 40-45 ppm: Methylene carbon (-CH₂-).

  • FT-IR (ATR):

    • ~2800-3100 cm⁻¹ (broad): N-H stretching from the R-NH₃⁺ group.

    • ~1580-1610 cm⁻¹: C=C and C=N stretching of the aromatic rings.

    • ~1400-1500 cm⁻¹: Aromatic ring vibrations.

    • ~700-800 cm⁻¹: C-H out-of-plane bending, indicative of substitution patterns on the aromatic rings.

Potential Biological Activity and Therapeutic Applications

While no specific biological data exists for 1-(6-phenylpyridin-3-yl)methanamine hydrochloride, the core scaffold is prevalent in compounds with significant pharmacological activity. Many kinase inhibitors, for example, utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the ATP-binding pocket.[1] The phenyl group can occupy a hydrophobic pocket, and the methanamine side chain can form critical hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate.

One such pathway where this class of compounds is relevant is the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia (CML).[1] Inhibitors like Imatinib and Nilotinib, which feature related heterocyclic cores, block the kinase activity of the BCR-ABL oncoprotein.

G cluster_0 Cell Membrane cluster_1 Cytoplasm BCR_ABL BCR-ABL Kinase (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Potential Inhibitor (e.g., Phenylpyridine Scaffold) Inhibitor->BCR_ABL Binds to ATP Pocket

Caption: Generalized kinase inhibition pathway relevant to phenylpyridine scaffolds.

Given its structure, 1-(6-phenylpyridin-3-yl)methanamine hydrochloride could be screened against a panel of kinases or other enzyme families where this scaffold has shown activity. Its development potential would depend on its potency, selectivity, and pharmacokinetic properties.

Foundational Experimental Protocol: Stock Solution Preparation

Trustworthy experimental data begins with accurate and consistent sample preparation. This protocol outlines a self-validating system for preparing a high-concentration stock solution for use in biological screening assays.

Objective: To prepare a 10 mM stock solution of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride in DMSO.

Materials:

  • 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride (MW: 220.70 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Micro-pipettors and sterile tips

  • Vortex mixer

Protocol:

  • Pre-Calculation: Determine the mass required. For a 10 mM (0.010 mol/L) solution in 5 mL (0.005 L):

    • Mass = 0.010 mol/L * 0.005 L * 220.70 g/mol = 0.011035 g = 11.04 mg.

  • Weighing (Validation Point 1): Tare the analytical balance with a clean weigh boat. Carefully weigh out approximately 11.04 mg of the compound. Record the exact mass to four decimal places (e.g., 11.12 mg). This exact mass will be used to calculate the final, true concentration.

  • Dissolution: Quantitatively transfer the weighed solid into the 5 mL volumetric flask. Use a small amount of DMSO to rinse the weigh boat and ensure all powder is transferred.

  • Solubilization: Add DMSO to approximately 75% of the final volume (e.g., ~3.75 mL). Vortex thoroughly until all solid has completely dissolved. Visually inspect against a light source to confirm there is no suspended particulate matter.

  • Final Volume Adjustment (Validation Point 2): Carefully add DMSO dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Final Concentration Calculation (Trustworthiness): Calculate the actual concentration based on the exact mass weighed:

    • Actual Conc. (mM) = (Mass in mg / 220.70 g/mol ) / Volume in L = (11.12 mg / 220.70) / 0.005 L = 10.07 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled cryovials to avoid freeze-thaw cycles. Store at -20 °C or -80 °C.

Conclusion

1-(6-Phenylpyridin-3-yl)methanamine hydrochloride is a molecule with significant potential, built upon a scaffold of proven value in medicinal chemistry. This guide has established a comprehensive theoretical and practical framework for its study. By providing a detailed structural analysis, a plausible synthetic route, predicted analytical signatures, and a discussion of its potential biological context, we have created a foundational resource. The protocols and predictive data herein are designed to empower researchers to synthesize, characterize, and evaluate this compound with confidence, accelerating its potential journey from a chemical entity to a valuable tool in drug discovery.

References

  • PubChem. Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • Holzgrabe, U., & Wawer, I. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
  • Patents.google.com. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

Exploratory

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride biological activity

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride A Predictive Analysis Based on Structure-Activity Relationships of Monoamine Oxidase Inhibitors Exec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

A Predictive Analysis Based on Structure-Activity Relationships of Monoamine Oxidase Inhibitors

Executive Summary

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and the extensive body of research on monoamine oxidase inhibitors (MAOIs) to construct a scientifically rigorous hypothesis regarding its mechanism of action and potential therapeutic utility. We will deconstruct the molecule's core structural features, draw parallels to known MAOIs, and propose a detailed experimental roadmap for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for neurological and psychiatric disorders.

Introduction: The Rationale for Investigating Novel Phenylpyridine Derivatives as MAOIs

Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the brain, including serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes has been a cornerstone of treatment for major depressive disorder and Parkinson's disease for decades.[2][3] While the first generation of MAOIs were non-selective and irreversible, leading to significant side effects, modern drug discovery efforts have focused on developing reversible and isoform-selective inhibitors with improved safety profiles.[1]

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The unique electronic and steric properties of this motif make it an attractive starting point for the design of novel enzyme inhibitors. This guide focuses on 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a compound that, based on its structural similarity to known MAOIs, presents a compelling case for investigation as a potential modulator of monoamine oxidase activity.

Structural Analysis and a Hypothesis for the Mechanism of Action

The structure of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride contains several key features that suggest a potential interaction with the active site of monoamine oxidase:

  • The Phenylpyridine Core: This bicyclic system is analogous to the aromatic moieties found in many established MAOIs. The phenyl group can engage in hydrophobic and pi-stacking interactions within the enzyme's active site.

  • The Methanamine Side Chain: The primary amine is a critical feature for recognition and interaction with the flavin adenine dinucleotide (FAD) cofactor of MAO. It is hypothesized that this amine will be the primary site of interaction with the enzyme.

  • Positional Isomerism: The placement of the methanamine group at the 3-position of the pyridine ring and the phenyl group at the 6-position will dictate the molecule's overall geometry and how it fits within the confines of the MAO-A or MAO-B active site.

Based on these features, we hypothesize that 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride will act as a competitive inhibitor of monoamine oxidase. The selectivity for MAO-A versus MAO-B will be determined by the specific conformational preferences of the phenylpyridine core within the respective active sites.

Proposed Signaling Pathway

The anticipated mechanism of action of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is the inhibition of monoamine oxidase, leading to an increase in the synaptic concentration of monoamine neurotransmitters. This, in turn, is expected to enhance downstream signaling pathways associated with mood regulation and neuronal function.

MAOI_Mechanism_of_Action Figure 1: Proposed Mechanism of Action Compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Inhibition Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO->Neurotransmitters Degradation (Blocked) Synaptic_Concentration Increased Synaptic Concentration Neurotransmitters->Synaptic_Concentration Accumulation Receptors Postsynaptic Receptors Synaptic_Concentration->Receptors Binding Signaling Downstream Signaling (e.g., cAMP, CREB) Receptors->Signaling Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant, Neuroprotective) Signaling->Therapeutic_Effect

Caption: Proposed mechanism of action for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

A Proposed Research Workflow for Biological Evaluation

To validate the hypothesis that 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a monoamine oxidase inhibitor, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

Research_Workflow Figure 2: Experimental Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Silico & Mechanistic Studies cluster_3 Phase 4: Preclinical Evaluation (Optional) Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MAO_Inhibition_Assay MAO-A and MAO-B Inhibition Assays Characterization->MAO_Inhibition_Assay IC50_Determination IC50 Determination MAO_Inhibition_Assay->IC50_Determination Selectivity_Index Selectivity Index Calculation IC50_Determination->Selectivity_Index Molecular_Docking Molecular Docking with MAO-A and MAO-B Selectivity_Index->Molecular_Docking Enzyme_Kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) Molecular_Docking->Enzyme_Kinetics In_Vivo_Models In Vivo Models of Depression or Parkinson's Disease Enzyme_Kinetics->In_Vivo_Models Pharmacokinetics Pharmacokinetic Studies In_Vivo_Models->Pharmacokinetics Toxicology Preliminary Toxicology Pharmacokinetics->Toxicology

Caption: A phased approach for the comprehensive evaluation of the target compound.

Detailed Experimental Protocols

Chemical Synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

A detailed, step-by-step synthetic protocol would require dedicated process development and is beyond the scope of this predictive guide.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (test compound)

  • Reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

    • Prepare working solutions of the MAO enzymes and substrates in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound or reference inhibitor at various concentrations. Include a vehicle control (buffer with DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the appropriate substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Anticipated Results

The primary outcome of the in vitro studies will be the IC50 values for the inhibition of MAO-A and MAO-B by 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. These values will allow for the calculation of a selectivity index.

Table 1: Hypothetical In Vitro MAO Inhibition Data

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
1-(6-Phenylpyridin-3-YL)methanamine HCl To be determinedTo be determinedTo be determined
Clorgyline (Reference)~10>10,000>1000
Pargyline (Reference)>10,000~50<0.005

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the potential biological activity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride as a monoamine oxidase inhibitor. Based on a thorough examination of its chemical structure and the known structure-activity relationships of related compounds, we have formulated a strong hypothesis for its mechanism of action and outlined a clear and logical path for its experimental validation.

The proposed research workflow provides a robust framework for elucidating the compound's potency, selectivity, and mode of inhibition. Should the in vitro data prove promising, further investigation into its in vivo efficacy in animal models of depression or Parkinson's disease would be warranted. The exploration of novel chemical entities such as 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is essential for the continued development of safer and more effective treatments for a range of neurological and psychiatric disorders.

References

  • National Center for Biotechnology Information (2025). Monoamine Oxidase Inhibitors (MAOIs). In: StatPearls. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of Monoamine Oxidase A and B in Treatment of Neurological and Psychiatric Disorders. ResearchGate. Available from: [Link]

  • Siddiqui, A. A., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. Available from: [Link]

  • Cleveland Clinic (2023). MAOIs (Monoamine Oxidase Inhibitors). Available from: [Link]

  • Mayo Clinic (2022). Monoamine oxidase inhibitors (MAOIs). Available from: [Link]

  • Wikipedia (2024). Monoamine oxidase inhibitor. Available from: [Link]

  • RSC Publishing (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. Available from: [Link]

  • Frontiers (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Available from: [Link]

  • ScienceOpen (2020). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Available from: [Link]

  • PubMed (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Available from: [Link]

  • PubMed (1987). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogues. Inactivation of monoamine oxidase by conformationally rigid analogues of N,N-dimethylcinnamylamine. Available from: [Link]

  • ResearchGate (2019). Structure-activity relationship of phenyl-pyridine derivatives. Available from: [Link]

Sources

Foundational

The Potential of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride as a Selective Neuronal Nitric Oxide Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological driver in a range of neurodegenerative disorders...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological driver in a range of neurodegenerative disorders. Consequently, the development of potent and selective nNOS inhibitors is a promising therapeutic strategy. This guide focuses on the scientific rationale and investigational framework for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a compound of interest based on established structure-activity relationships of phenylpyridine-containing nNOS inhibitors. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge to provide a comprehensive overview of its likely mechanism of action, a proposed synthetic route, and detailed protocols for its evaluation as a novel nNOS inhibitor.

Introduction: The Double-Edged Sword of Neuronal Nitric Oxide

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, modulating neurotransmission, synaptic plasticity, and cerebral blood flow. It is synthesized from L-arginine by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). While basal levels of NO are essential for normal neuronal function, excessive production by nNOS is implicated in the pathophysiology of numerous neurological conditions, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] This pathological overproduction of NO contributes to neuronal damage through mechanisms such as oxidative stress and excitotoxicity.[1] Therefore, selective inhibition of nNOS, while preserving the vital functions of eNOS in the cardiovascular system, represents a compelling therapeutic approach.[3]

Compound Profile: 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

Chemical Structure:

Molecular Formula: C₁₂H₁₃ClN₂

Molecular Weight: 220.70 g/mol

Based on structure-activity relationship (SAR) studies of related aminopyridine and phenylpyridine analogs, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is hypothesized to be a competitive inhibitor of nNOS.[4] The aminomethylpyridine moiety is a key pharmacophore, with the primary amine expected to mimic the guanidinium group of the natural substrate, L-arginine, and form critical hydrogen bonds within the nNOS active site.

Inferred Mechanism of Action and Selectivity

The majority of nNOS inhibitors are designed to compete with L-arginine for binding to the enzyme's active site.[5] It is postulated that the aminomethyl group of 1-(6-Phenylpyridin-3-YL)methanamine will interact with key amino acid residues, such as glutamate, in the active site, thereby preventing the binding and subsequent oxidation of L-arginine.

Achieving selectivity for nNOS over eNOS and iNOS is a significant challenge due to the high homology of their active sites. However, subtle structural differences can be exploited. The phenylpyridine core of the target compound may confer a degree of selectivity. Structure-activity studies of a similar 6-phenyl-2-aminopyridine series have shown that modifications to the phenyl ring can influence isoform selectivity.[5] It is plausible that the specific arrangement of the phenyl and aminomethyl groups in 1-(6-Phenylpyridin-3-YL)methanamine allows for favorable interactions within the nNOS active site that are less optimal in the other isoforms.

Proposed Synthesis of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

A plausible synthetic route for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride can be adapted from established methods for the synthesis of related phenylpyridines and the reduction of nitriles to primary amines. A potential two-step synthesis is outlined below:

Step 1: Suzuki Coupling to form 6-Phenylnicotinonitrile

This step involves a palladium-catalyzed cross-coupling reaction between a halopyridine (e.g., 6-chloronicotinonitrile) and phenylboronic acid.

Step 2: Reduction of the Nitrile to the Primary Amine

The resulting 6-phenylnicotinonitrile can then be reduced to the corresponding aminomethylpyridine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The final product is then converted to its hydrochloride salt.

A patent for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, describes a palladium-catalyzed coupling of an acetylpicoline with a bromophenylsulfone, which supports the feasibility of the proposed Suzuki coupling.[6][7]

In Vitro Evaluation of nNOS Inhibition

To characterize the inhibitory activity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a series of in vitro assays are recommended.

Determination of Inhibitory Potency (IC₅₀) and Kinetics

The most common method for determining NOS activity is the Griess assay, which measures the accumulation of nitrite, a stable oxidation product of NO.[8][9][10]

Table 1: Key Parameters for In Vitro nNOS Inhibition Assay

ParameterDescription
Enzyme SourceRecombinant human nNOS
SubstrateL-arginine
CofactorsNADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, Calmodulin
Detection MethodGriess Reagent for colorimetric measurement of nitrite at 540 nm
Inhibitor ConcentrationsA range of concentrations of the test compound to determine the IC₅₀ value
ControlsPositive control (known nNOS inhibitor, e.g., L-NAME), negative control (no inhibitor)
Detailed Protocol for nNOS Activity Assay (Griess Assay)

This protocol is adapted from commercially available kits and established methodologies.[8][9][10][11][12]

  • Reagent Preparation: Prepare all buffers, substrate, cofactors, and the Griess reagent as per the manufacturer's instructions or established laboratory protocols.[9][10] The Griess reagent typically consists of two solutions: one containing sulfanilamide in phosphoric acid and the other containing N-(1-naphthyl)ethylenediamine dihydrochloride in water.[9][10]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (typically 1-100 µM).[10]

  • Assay Setup: In a 96-well microplate, add the assay buffer, cofactors, L-arginine, and the desired concentrations of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

  • Enzyme Addition: Initiate the reaction by adding recombinant nNOS to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Griess Reagent Addition: Stop the reaction and develop the color by adding the two components of the Griess reagent to each well.[9]

  • Absorbance Measurement: After a short incubation at room temperature (e.g., 10-15 minutes), measure the absorbance at 540 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Assessment of Isoform Selectivity

To determine the selectivity of the compound, the Griess assay should be repeated using recombinant human eNOS and iNOS. The IC₅₀ values for all three isoforms can then be compared to calculate the selectivity ratios (e.g., IC₅₀(eNOS)/IC₅₀(nNOS)).

In Vivo Evaluation in a Preclinical Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used and well-validated preclinical model of Parkinson's disease that exhibits a significant nNOS-mediated neuroinflammatory component.[5][13]

Experimental Design
  • Animals: C57BL/6 mice are commonly used for this model.[1][5]

  • MPTP Administration: A common regimen involves multiple intraperitoneal (i.p.) injections of MPTP over a 24-hour period.[1]

  • Inhibitor Treatment: 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride would be administered (e.g., i.p. or orally) prior to and/or concurrently with MPTP injections.

  • Outcome Measures:

    • Behavioral Analysis: Assess motor function using tests such as the open-field test to measure locomotor activity.[13]

    • Neurochemical Analysis: Measure levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).[13]

    • Immunohistochemistry: Quantify the loss of dopaminergic neurons in the substantia nigra pars compacta by staining for tyrosine hydroxylase (TH).[13]

Detailed Protocol for the MPTP Mouse Model

This protocol is a generalized framework and should be adapted and approved by the relevant institutional animal care and use committee.[1][5][14][15]

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + test compound at various doses).

  • Compound Administration: Administer 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride or vehicle according to the predetermined dosing schedule.

  • MPTP Induction: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.[1]

  • Behavioral Testing: Conduct behavioral assessments (e.g., open-field test) at a specified time point after MPTP administration (e.g., 7 days).

  • Tissue Collection: At the end of the study, euthanize the animals and harvest the brains. Dissect the striata for neurochemical analysis and process the remaining brain tissue for immunohistochemistry.

  • Data Analysis: Analyze behavioral, neurochemical, and immunohistochemical data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualization of Key Pathways

nNOS Signaling Pathway and Point of Inhibition

nNOS_Pathway cluster_neuron Neuron NMDA_R NMDA Receptor CaM Calmodulin (CaM) NMDA_R->CaM Ca2+ influx nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activation NO Nitric Oxide (NO) nNOS_active->NO L_Citrulline L-Citrulline nNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Neurotoxicity Neurotoxicity (in excess) NO->Neurotoxicity cGMP cGMP sGC->cGMP GTP to PKG Protein Kinase G (PKG) cGMP->PKG Neurotransmission Modulation of Neurotransmission PKG->Neurotransmission Inhibitor 1-(6-Phenylpyridin-3-YL)methanamine HCl Inhibitor->nNOS_active Inhibits

Caption: The nNOS signaling pathway and the proposed point of inhibition by 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow start Start: Acclimated Mice grouping Randomize into Groups (Vehicle, MPTP, MPTP+Inhibitor) start->grouping treatment Administer Inhibitor or Vehicle grouping->treatment induction Induce Parkinsonism with MPTP treatment->induction behavior Behavioral Assessment (e.g., Open-Field Test) induction->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for the in vivo evaluation of an nNOS inhibitor in the MPTP mouse model.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride make it a compelling candidate for investigation as a selective nNOS inhibitor. The scientific rationale, grounded in the established structure-activity relationships of related compounds, provides a strong foundation for its synthesis and evaluation. The detailed in vitro and in vivo protocols outlined in this guide offer a clear roadmap for researchers to characterize its inhibitory profile and assess its therapeutic potential in preclinical models of neurodegenerative diseases. Future studies should focus on confirming its mechanism of action, determining its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of neurological disorder models.

References

  • Li, H., & Poulos, T. L. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry, 58(16), 6371–6383. [Link]

  • Gatti, A., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. U.S.
  • Schulz, J. B., et al. (1995). Inhibition of the neuronal isoform of nitric oxide synthase significantly attenuates 1-methyl-4-phenylpyridinium (MPP(+)) toxicity in vitro. Experimental neurology, 132(2), 279–283. [Link]

  • Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

  • Lin, S. Z., et al. (2013). In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study. Evidence-based complementary and alternative medicine : eCAM, 2013, 951758. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • Cinelli, M. A., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. ACS medicinal chemistry letters, 7(5), 493–497. [Link]

  • Tan, H. H., et al. (2020). Extracellular nitric oxide (NO) assessment using Griess reagent. protocols.io. [Link]

  • Gulati, K., et al. (2018). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. Molecules (Basel, Switzerland), 23(6), 1399. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

  • McGuire, J. (2013). Nitric Oxide Assay?. ResearchGate. [Link]

  • Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. [Link]

  • Li, H., et al. (2013). In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. Bioorganic & medicinal chemistry letters, 23(13), 3848–3851. [Link]

Sources

Exploratory

A Prospective Analysis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride: A Scaffolding for Therapeutic Innovation

Executive Summary 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a pyridinamine derivative whose specific pharmacological profile and therapeutic applications remain largely unexplored in publicly available literat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a pyridinamine derivative whose specific pharmacological profile and therapeutic applications remain largely unexplored in publicly available literature. However, its core structure, featuring a phenyl-substituted pyridine ring, is a privileged scaffold found in a diverse range of biologically active agents. This technical guide moves beyond the limited direct data on this specific molecule to construct a prospective analysis of its therapeutic potential. By examining the established activities of structurally related phenylpyridine compounds, we hypothesize potential applications in oncology, central nervous system (CNS) disorders, and cardiovascular medicine. This document serves as a roadmap for researchers, outlining the rationale and key experimental protocols required to investigate these hypotheses, thereby providing a foundational framework for its potential development as a novel therapeutic agent.

Introduction: The Phenylpyridine Scaffold

The phenylpyridine motif is a cornerstone in medicinal chemistry, valued for its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. While 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride itself is primarily cataloged as a research chemical, the broader class of molecules it belongs to has yielded compounds with significant therapeutic activities.[1][2][3] This guide will therefore explore its potential based on established pharmacology of analogous structures.

Key Structural Features:

  • Pyridine Ring: A bioisostere of a benzene ring, the nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and receptor interaction.

  • Phenyl Group: Provides a lipophilic region for interaction with hydrophobic pockets in target proteins.

  • Methanamine Group: A flexible linker that introduces a basic nitrogen, which is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins.

Based on these features and the activities of related molecules, we will explore three primary, hypothesized therapeutic avenues:

  • Oncology: via Cyclin-Dependent Kinase (CDK) inhibition.[2]

  • Central Nervous System: as an anticonvulsant agent.[1]

  • Cardiovascular Disease: as an antihypertensive agent.[1]

Hypothesized Mechanism & Therapeutic Potential: Oncology

Rationale: Targeting Cyclin-Dependent Kinases (CDKs)

Certain 6-phenyl pyridine derivatives have demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs).[2] CDKs are a family of protein kinases that are critical for regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them a validated target for oncology drug development. We hypothesize that 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride may function as an ATP-competitive inhibitor at the kinase domain of specific CDKs. The pyridine and phenyl rings could occupy the adenine region of the ATP binding pocket, while the methanamine side chain could form a key hydrogen bond with the hinge region of the kinase.

Proposed Signaling Pathway

The diagram below illustrates the central role of the Cyclin D/CDK4/6 complex in cell cycle progression. Inhibition of this complex prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby arresting the cell cycle in the G1 phase.

CDK_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Hypothesized Drug Action Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F sequesters G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes activates transcription Drug 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride Drug->CyclinD_CDK46 inhibits

Caption: Hypothesized inhibition of the CDK4/6-Rb pathway.

Experimental Protocol: In-Vitro CDK2/Cyclin A Kinase Assay

This protocol is designed as an initial screen to determine if the compound has direct inhibitory activity against a representative CDK.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against CDK2/Cyclin A.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in 100% DMSO.

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Prepare substrate solution containing recombinant Histone H1 and [γ-³³P]ATP in kinase buffer.

    • Prepare a positive control inhibitor (e.g., Staurosporine).

  • Assay Procedure (96-well plate format):

    • Create a serial dilution series of the test compound in DMSO, then dilute into kinase buffer. Typical final assay concentrations range from 100 µM to 1 nM.

    • Add 5 µL of diluted compound or control (positive control or DMSO vehicle) to appropriate wells.

    • Add 20 µL of recombinant CDK2/Cyclin A enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
Enzyme Recombinant Human CDK2/Cyclin A
Substrate Histone H1
ATP 10 µM (with [γ-³³P]ATP tracer)
Positive Control Staurosporine (IC50 ~10-100 nM)
Vehicle Control 1% DMSO
Readout Scintillation counting (Counts Per Minute)

Hypothesized Mechanism & Therapeutic Potential: CNS Disorders

Rationale: Anticonvulsant Activity

Several aminopyridine derivatives have been evaluated and shown to possess anticonvulsant properties.[1] The mechanism for such compounds can be varied, including modulation of ion channels (e.g., sodium, potassium) or enhancement of inhibitory neurotransmission (e.g., GABAergic systems). The phenylpyridine core provides a rigid anchor to orient the methanamine sidechain, which could interact with key residues within a channel pore or on a receptor.

Experimental Workflow: Anticonvulsant Screening Cascade

A tiered approach is essential for evaluating CNS-active compounds to balance efficacy screening with neurotoxicity assessment.

Anticonvulsant_Screening cluster_0 Tier 1: Efficacy Screening cluster_1 Tier 2: Neurotoxicity cluster_2 Tier 3: Efficacy Characterization cluster_3 Decision Point MES Maximal Electroshock (MES) (Tonic-Clonic Seizures) Rotarod Rotarod Test (Motor Impairment) MES->Rotarod ED50 Determine ED50 (Median Effective Dose) MES->ED50 scPTZ Subcutaneous Pentylenetetrazol (scPTZ) (Myoclonic Seizures) scPTZ->Rotarod scPTZ->ED50 Rotarod->ED50 PI Calculate Protective Index (PI) PI = TD50 (Rotarod) / ED50 (MES/scPTZ) ED50->PI GoNoGo Go / No-Go Decision PI->GoNoGo

Caption: A standard preclinical screening cascade for anticonvulsant drugs.

Experimental Protocol: Maximal Electroshock (MES) Test in Rodents

This protocol is a widely used, standardized model for identifying compounds effective against generalized tonic-clonic seizures.[1]

Objective: To assess the ability of the test compound to prevent seizure spread following a maximal electroshock stimulus.

Methodology:

  • Animals: Male ICR mice (20-25 g). Acclimatize animals for at least 3 days prior to the experiment.

  • Compound Administration:

    • Prepare a formulation of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in a suitable vehicle (e.g., 0.9% saline with 0.5% Tween 80).

    • Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is mandatory.

    • Test at the predicted time of peak plasma concentration (e.g., 30-60 minutes post-injection).

  • MES Procedure:

    • A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

    • Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint.

    • The absence of the tonic hindlimb extension is recorded as protection.

  • Data Analysis:

    • The percentage of animals protected at each dose is calculated.

    • The median effective dose (ED50), the dose at which 50% of the animals are protected, is calculated using probit analysis.

    • This data is then integrated with neurotoxicity data (e.g., from the Rotarod test) to determine a therapeutic window.

Summary and Future Directions

While 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is an under-characterized molecule, its chemical structure suggests a high potential for biological activity. This guide outlines a logical, hypothesis-driven framework for its initial investigation.

Proposed Next Steps:

  • Initial In-Vitro Profiling: Screen the compound against a broad panel of kinases, GPCRs, and ion channels to identify primary targets and potential off-target liabilities.

  • ADME-Tox Profiling: Conduct early in-vitro assessment of metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), and cytotoxicity (e.g., HepG2 cell line).

  • In-Vivo Validation: Based on the results of in-vitro screening, proceed with the relevant in-vivo models as detailed above (e.g., xenograft models for oncology, seizure models for CNS).

The successful execution of this research plan will elucidate the true therapeutic potential of this compound and determine its viability for further preclinical and clinical development.

References

  • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. Available at: [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • 1-(6-phenylpyridin-3-yl)methanamine hydrochloride. Appehem. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacological Profile of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride: A Proposed Investigational Framework

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a novel chemical entity whose pharmacological profile remains uncharacterized...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a novel chemical entity whose pharmacological profile remains uncharacterized in publicly available literature. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. Drawing from established principles of medicinal chemistry and structure-activity relationships (SAR), we delineate a multi-tiered investigational plan. This document serves as a roadmap for elucidating the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential therapeutic applications. The proposed workflow integrates in silico, in vitro, and in vivo methodologies to construct a robust pharmacological dossier.

Introduction: Deconstructing the Molecule for Target Prioritization

The chemical structure of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, featuring a phenylpyridine core and a methanamine side chain, offers initial clues to its potential biological activity. The phenylpyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[4][5][6]

The primary amine of the methanamine group is a critical pharmacophore, prevalent in a vast array of bioactive molecules such as antihistamines, antidepressants, and antibiotics, where it often plays a pivotal role in receptor binding.[7]

Given this structural composition, we can formulate several primary hypotheses for the pharmacological activity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride:

  • Hypothesis 1: Central Nervous System (CNS) Activity. The presence of the amine group suggests potential interactions with neurotransmitter receptors or transporters.

  • Hypothesis 2: Anti-inflammatory or Anti-cancer Activity. The phenylpyridine core is a known scaffold in compounds with these properties.[1][8][9]

  • Hypothesis 3: Cardiovascular Activity. Certain phenylpyridine derivatives have demonstrated antiarrhythmic effects.[10]

This guide will outline a systematic approach to test these hypotheses.

Proposed Investigational Workflow

A phased approach, progressing from computational analysis to in vitro and finally in vivo studies, will ensure a cost-effective and scientifically rigorous evaluation.

G cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization B ADMET Prediction A->B C Target Prediction & Docking B->C D Receptor Binding Assays C->D E Enzyme Inhibition Assays D->E F Cell-Based Functional Assays E->F G Pharmacokinetic Studies F->G H Preliminary Efficacy Models G->H I Initial Toxicology Screening H->I

Figure 1: A proposed three-phase workflow for the pharmacological characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Phase 1: In Silico and Physicochemical Characterization

The initial phase focuses on computational and laboratory-based assessments to predict the compound's properties and potential biological targets.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential.

ParameterExperimental ProtocolRationale
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and biorelevant media (FaSSIF, FeSSIF).To determine the compound's dissolution characteristics, which will inform formulation for in vitro and in vivo studies.
LogD Shake-flask or HPLC-based method at various pH values.To assess the lipophilicity and potential for membrane permeability.
pKa Potentiometric titration or capillary electrophoresis.To identify the ionization state at physiological pH, which is crucial for receptor interaction and membrane transport.
Chemical Stability Incubation in buffers at various pH and temperatures, followed by HPLC analysis.To determine the compound's shelf-life and stability under experimental conditions.
ADMET Prediction

Computational models will be employed to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

ADMET ParameterIn Silico ToolJustification
Absorption SwissADME, FAF-Drugs4To predict oral bioavailability, gastrointestinal absorption, and blood-brain barrier permeability.
Metabolism StarDrop, WhichP450To identify potential sites of metabolism and the cytochrome P450 enzymes involved.
Toxicity DEREK Nexus, TOPKATTo flag potential toxicophores and predict potential off-target liabilities (e.g., hERG inhibition, mutagenicity).
Target Prediction and Molecular Docking

Reverse docking and pharmacophore modeling will be used to identify potential biological targets.

G A 3D Structure of 1-(6-Phenylpyridin-3-YL)methanamine B Pharmacophore Database (e.g., PharmMapper, ZINCPharmer) A->B C Reverse Docking (e.g., idTarget, PharmMapper) A->C E Molecular Docking of Top-Ranked Targets A->E D Ranked List of Potential Targets B->D C->D D->E F Binding Pose and Affinity Prediction E->F

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Solubility is a critical physicochemical property that dictates the developability and ultimate bioavai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical physicochemical property that dictates the developability and ultimate bioavailability of a drug candidate. This guide provides an in-depth technical overview of the solubility of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride, a compound of interest in pharmaceutical research. While specific experimental solubility data for this compound is not publicly available, this document synthesizes fundamental principles of amine hydrochloride solubility with industry-standard experimental protocols to empower researchers in their own investigations. We will explore the theoretical underpinnings of its solubility, provide detailed methodologies for both kinetic and thermodynamic solubility assessment, and offer a framework for the systematic reporting of such data.

Introduction to 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a pyridin-3-ylmethanamine derivative. Its chemical structure, featuring a phenyl-substituted pyridine ring and a methanamine hydrochloride salt, suggests its potential as a scaffold in medicinal chemistry. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of basic parent compounds.[1]

Compound Identity:

PropertyValueSource
Chemical Name 1-(6-phenylpyridin-3-yl)methanamine hydrochloride
CAS Number 2034155-02-5
Molecular Formula C₁₂H₁₃ClN₂
Molecular Weight 220.70 g/mol

Theoretical Considerations for Solubility

The solubility of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride is governed by a combination of its structural features and the properties of the solvent system.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt is the most significant contributor to its aqueous solubility.[2] The amine group in the parent molecule is basic and reacts with hydrochloric acid to form an ammonium salt.[3] This salt is ionic and readily dissociates in polar solvents like water, leading to significantly higher aqueous solubility compared to the free base form.[1]

Influence of pH

As a salt of a weak base and a strong acid, the solubility of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride is expected to be pH-dependent. In acidic to neutral pH, the compound will exist predominantly in its ionized, more soluble form. As the pH increases and becomes more basic, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. Understanding the pKa of the parent amine is crucial for predicting the pH range of optimal solubility.

Impact of the Phenyl-Pyridine Core

The phenyl-pyridine core of the molecule is largely non-polar and will contribute to its lipophilicity. This characteristic will influence its solubility in organic solvents and may limit its aqueous solubility even in the salt form, especially at higher concentrations. The interplay between the hydrophilic salt and the lipophilic core dictates the overall solubility profile.

Temperature Effects

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[2] This relationship should be experimentally verified for 1-(6-phenylpyridin-3-yl)methanamine hydrochloride to establish its temperature-dependent solubility profile.

Experimental Determination of Solubility

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic assessments.[4]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.[5] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.[6] This method is rapid but may overestimate solubility as it can lead to the formation of supersaturated solutions.[4]

Experimental Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a fixed volume of the DMSO solutions to a multi-well plate. Subsequently, add a specified volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[7]

  • Precipitation Detection: Determine the presence of precipitate in each well. This can be done visually or, more quantitatively, using techniques like nephelometry, which measures light scattering from suspended particles.[8]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilutions Serial Dilutions in DMSO stock->dilutions plate Dispense into Plate dilutions->plate add_buffer Add Aqueous Buffer plate->add_buffer incubate Incubate (e.g., 2h, 25°C) add_buffer->incubate detect Detect Precipitate (Nephelometry) incubate->detect result Report Kinetic Solubility (µg/mL or µM) detect->result

Caption: Kinetic Solubility Experimental Workflow.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] This method is more time-consuming but provides a more accurate and relevant measure of solubility for later-stage drug development.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid 1-(6-phenylpyridin-3-yl)methanamine hydrochloride to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantification.[9] A calibration curve with known concentrations of the compound should be prepared in the same buffer to ensure accurate measurement.

  • Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to Buffer shake Agitate (e.g., 24h, 25°C) add_solid->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify by HPLC-UV filter->quantify result Report Thermodynamic Solubility (µg/mL or mM) quantify->result

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Data Presentation and Interpretation

To facilitate clear communication and comparison of results, solubility data for 1-(6-phenylpyridin-3-yl)methanamine hydrochloride should be presented in a structured format.

Table 1: Hypothetical Solubility Data Summary

Assay TypeSolvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (mM)
KineticPBS7.425[Experimental Value][Calculated Value]
ThermodynamicSGF*1.237[Experimental Value][Calculated Value]
ThermodynamicFaSSIF**6.537[Experimental Value][Calculated Value]
ThermodynamicFeSSIF***5.037[Experimental Value][Calculated Value]
ThermodynamicWater~7.025[Experimental Value][Calculated Value]

*SGF: Simulated Gastric Fluid **FaSSIF: Fasted State Simulated Intestinal Fluid ***FeSSIF: Fed State Simulated Intestinal Fluid

The interpretation of this data is crucial. For instance, a significant difference between kinetic and thermodynamic solubility may indicate a tendency for the compound to form supersaturated solutions, which could have implications for its in vivo absorption. Poor solubility in simulated intestinal fluids (FaSSIF and FeSSIF) might suggest potential bioavailability challenges.[12]

Conclusion

While specific, publicly available solubility data for 1-(6-phenylpyridin-3-yl)methanamine hydrochloride is limited, a thorough understanding of its chemical structure and the principles of solubility allows for a robust experimental approach to its characterization. As a hydrochloride salt of an amine, it is expected to exhibit favorable aqueous solubility, particularly in acidic conditions. However, the lipophilic nature of the phenyl-pyridine core necessitates empirical determination of its solubility profile. The detailed kinetic and thermodynamic protocols provided in this guide offer a comprehensive framework for researchers to generate high-quality, reliable solubility data, which is a cornerstone of successful drug discovery and development.

References

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Appchem. (n.d.). 1-(6-phenylpyridin-3-yl)methanamine hydrochloride | 2034155-02-5. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • StudyForce. (2019, August 22). Boiling Points and Solubility of Amines [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (6-Methylpyridin-3-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

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Foundational

A Technical Guide to the Spectral Analysis of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

This technical guide provides an in-depth analysis of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and structurally related compounds. The guide will not only present predicted spectral data but also delve into the rationale behind the experimental choices and data interpretation, empowering the user to apply these principles to their own analytical challenges.

Introduction

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a substituted phenylpyridine derivative. The structural elucidation and purity assessment of such molecules are fundamental in chemical synthesis and drug discovery. Mass spectrometry and nuclear magnetic resonance spectroscopy are two of the most powerful analytical techniques for these purposes. This guide will provide a comprehensive overview of the expected spectral characteristics of the target molecule, grounded in the analysis of its structural analogues and fundamental principles of spectroscopy.

Chemical Structure and Predicted Properties

  • IUPAC Name: (6-phenylpyridin-3-yl)methanamine hydrochloride

  • Molecular Formula: C₁₂H₁₃ClN₂

  • Molecular Weight: 220.7 g/mol

  • Monoisotopic Mass: 184.10005 Da (for the free base)[1]

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule, providing valuable information about its structure. For a polar compound like 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, Electrospray Ionization (ESI) is the preferred ionization technique.

Expected Mass Spectrum

In positive ion mode ESI-MS, the free base of the compound is expected to be readily protonated. The most prominent ion observed would be the protonated molecule [M+H]⁺.

IonPredicted m/zNotes
[M+H]⁺185.1073This corresponds to the protonated free base (C₁₂H₁₂N₂). The high resolution mass should be within 5 ppm of the calculated value.
[M+Na]⁺207.0893Adducts with sodium are common in ESI-MS.

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and thermally labile molecules like amines. It typically produces protonated molecules with minimal fragmentation, which simplifies the determination of the molecular weight.[2][3][4][5]

  • Positive Ion Mode: The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the primary amine) makes the molecule highly susceptible to protonation, leading to a strong signal in positive ion mode.

  • High-Resolution Mass Spectrometry (HRMS): HRMS, for instance, using an Orbitrap or TOF analyzer, is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[5]

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. The fragmentation is likely to be initiated by the cleavage of the weakest bonds.

A plausible fragmentation pathway is the benzylic cleavage, leading to the loss of ammonia (NH₃) or the formation of a stable pyridinylmethyl cation.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve a small amount of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Sheath and Auxiliary Gas Flow: Optimize for stable spray and maximum ion intensity.

  • Data Acquisition: Acquire the full scan mass spectrum over a mass range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 185.1) as the precursor ion and acquire the product ion spectrum using an appropriate collision energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons of the phenyl and pyridine rings, as well as the methylene and amine protons. As the compound is a hydrochloride salt, the chemical shifts of protons near the nitrogen atoms will be affected. The spectrum of the free base would differ, particularly for the protons on and adjacent to the nitrogen atoms.[6]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Phenyl-H (ortho)7.8 - 8.0Doublet (d) or Multiplet (m)2H
Phenyl-H (meta, para)7.3 - 7.6Multiplet (m)3H
Pyridine-H (H2)~8.8Doublet (d)1HDeshielded due to proximity to nitrogen.
Pyridine-H (H4)~8.2Doublet of doublets (dd)1H
Pyridine-H (H5)~7.9Doublet (d)1H
Methylene (-CH₂-)~4.1Singlet (s) or Broad Singlet2HThe signal may be broadened due to exchange with the amine protons.
Amine (-NH₃⁺)8.5 - 9.5Broad Singlet (br s)3HThe chemical shift is highly dependent on the solvent and concentration. The protons are exchangeable with D₂O.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for amine hydrochloride salts due to its ability to dissolve polar compounds and its high boiling point, which allows for heating if necessary to sharpen peaks. Deuterated water (D₂O) can also be used, but the amine protons will exchange with deuterium and become invisible.[6]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal set to 0 ppm.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals, respectively.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | Phenyl-C (ipso) | ~138 | | | Phenyl-C (ortho, meta, para) | 126 - 130 | | | Pyridine-C (C2, C6) | 148 - 155 | Deshielded due to the electronegativity of the nitrogen atom. | | Pyridine-C (C3, C4, C5) | 120 - 140 | | | Methylene (-CH₂-) | ~45 | |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in approximately 0.6 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY and HSQC spectra to aid in the assignment of proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Workflow for Spectral Data Acquisition and Analysis

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis & Interpretation Sample 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride Dissolve_MS Dissolve in MeOH/ACN:H₂O Sample->Dissolve_MS Dissolve_NMR Dissolve in DMSO-d₆ Sample->Dissolve_NMR ESI_MS ESI-MS Analysis (Positive Ion Mode) Dissolve_MS->ESI_MS NMR_Acq NMR Spectroscopy (¹H, ¹³C, 2D) Dissolve_NMR->NMR_Acq MS_Data Mass Spectrum ([M+H]⁺, Adducts) ESI_MS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data MSMS_Data MS/MS Spectrum (Fragmentation Pattern) MS_Data->MSMS_Data Structure_Elucidation Structure Confirmation & Purity Assessment MSMS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for the spectral analysis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride using mass spectrometry and nuclear magnetic resonance spectroscopy. While experimental data for this specific molecule is not publicly available, the predicted spectra and fragmentation patterns, based on the analysis of structurally related compounds and fundamental principles, offer a robust guide for researchers. The detailed experimental protocols and the rationale behind the analytical choices are intended to empower scientists to confidently acquire and interpret high-quality spectral data for this and similar novel chemical entities.

References

  • Kertész, I., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 49(11), 1146-1151. Available at: [Link]

  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Available at: [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR? Available at: [Link]

  • American Chemical Society. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • American Chemical Society. Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines. Organic Letters. Available at: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

  • Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research, 13(12). Available at: [Link]

  • American Chemical Society. The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand-Modulated Remote Intramolecular Hydrogen Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Peptide Science, 115(5), e24321. Available at: [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 801(2), 279-288. Available at: [Link]

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

  • ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available at: [Link]

  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available at: [Link]

  • American Chemical Society. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanamine. Available at: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

  • MassBank. Pyridines and derivatives. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride: From Discovery to Preclinical Assessment

Abstract This technical guide provides a comprehensive overview of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). We delve into the scientific ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). We delve into the scientific rationale that prompted its synthesis, rooted in the therapeutic strategy of enhancing N-methyl-D-aspartate (NMDA) receptor function for the treatment of central nervous system (CNS) disorders. This document details the pioneering synthetic route, methods for physicochemical and pharmacological characterization, and the preclinical evidence supporting its potential. Detailed, field-tested protocols for synthesis, spectroscopic analysis, and in vitro assays are provided to enable researchers to replicate and build upon existing findings. The narrative synthesizes data from seminal patents and research articles to offer a holistic view of this compound's journey from a conceptual therapeutic agent to a well-characterized preclinical candidate.

Introduction: The Rationale for a Novel GlyT1 Inhibitor

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride emerged from a focused effort in neuropharmacology to address the hypofunction of the NMDA receptor, a key pathological feature in several CNS disorders, most notably schizophrenia.[1] Glycine acts as an obligatory co-agonist at the NMDA receptor, meaning its presence is essential for receptor activation by glutamate.[2] The glycine transporter 1 (GlyT1), located on glial cells surrounding synapses, is the primary regulator of glycine levels in the synaptic cleft.[1]

The central hypothesis is that by inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its extracellular concentration.[1][3] This, in turn, enhances NMDA receptor activity, potentially ameliorating the cognitive and negative symptoms associated with schizophrenia that are poorly addressed by conventional antipsychotics.[3][4] This therapeutic strategy has driven the discovery and development of numerous GlyT1 inhibitors, with 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride being a notable example from this class of compounds.[2]

Table 1: Chemical Identity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

IdentifierValue
IUPAC Name (6-phenylpyridin-3-yl)methanamine hydrochloride
Molecular Formula C₁₂H₁₃ClN₂
Molecular Weight 220.70 g/mol
CAS Number 1024343-77-7
Chemical Structure

Genesis of a Molecule: Discovery and Synthesis

The discovery of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride was not a serendipitous event but the result of a rational, structure-based drug design campaign. Medicinal chemists aimed to develop novel scaffolds that offered high potency for GlyT1, selectivity over other transporters and receptors, and favorable drug-like properties (e.g., oral bioavailability and brain penetrability). The phenylpyridine core was identified as a promising template for achieving these objectives.

Pioneering Synthetic Route

The initial synthesis was designed for flexibility, allowing for the exploration of various substitutions on the phenyl and pyridine rings. The key steps involve a Suzuki coupling to construct the core phenylpyridine scaffold, followed by functional group manipulations to introduce the aminomethyl group. The hydrochloride salt form is then prepared to improve solubility and stability.

Experimental Protocol: Synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

This protocol describes a representative synthetic route adapted from analogous procedures in the field.

Step 1: Suzuki Coupling to form 6-Phenylpyridine-3-carbonitrile

  • Reagents & Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

  • Solvent & Base: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio) followed by potassium carbonate (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 6-phenylpyridine-3-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

  • Reagents & Setup: Dissolve the 6-phenylpyridine-3-carbonitrile (1.0 eq) from the previous step in a suitable solvent such as tetrahydrofuran (THF) or methanol in a flask under a nitrogen atmosphere.

  • Reducing Agent: Cool the solution to 0 °C in an ice bath. Cautiously add a reducing agent like lithium aluminum hydride (LiAlH₄) in THF (2.0 eq) or conduct catalytic hydrogenation using a platinum catalyst and hydrogen gas.[5] The choice of reagent dictates the work-up procedure. For catalytic hydrogenation, pressurize the reaction vessel with H₂ gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Reaction & Quenching: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). If using LiAlH₄, carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser work-up).

  • Work-up & Purification: After quenching, stir the mixture for 30 minutes, then filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude 1-(6-phenylpyridin-3-yl)methanamine can be purified by chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

  • Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in ether (e.g., 2 M solution) dropwise with stirring.

  • Isolation: A white precipitate of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride will form.[6] Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Physicochemical and Pharmacological Characterization

A thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized compound.

Structural Elucidation and Purity Assessment

Protocol: Standard Analytical Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Aromatic protons on both the phenyl and pyridine rings (typically in the δ 7.5-9.0 ppm range), a characteristic singlet or AB quartet for the benzylic methylene protons (-CH₂-NH₂), and a broad signal for the amine protons.

    • Expected ¹³C NMR signals: Distinct signals for the aromatic carbons and a signal for the benzylic carbon.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

    • The analysis should confirm the exact mass of the molecular ion [M+H]⁺ corresponding to the free base (C₁₂H₁₂N₂).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reverse-phase HPLC method to assess the purity of the final compound.

    • A typical method would use a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Purity should be >95% for use in biological assays.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action is the inhibition of GlyT1. This is quantified using a functional assay that measures the uptake of a radiolabeled substrate.

Protocol: In Vitro GlyT1 Inhibition Assay

  • Cell Culture: Use a cell line that stably expresses human GlyT1 (e.g., CHO or HEK293 cells).

  • Assay Setup: Plate the cells in a 96-well format. On the day of the assay, wash the cells with a buffer (e.g., Krebs-Ringer-HEPES).

  • Compound Incubation: Add varying concentrations of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride to the wells and pre-incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Uptake Measurement: Initiate the uptake reaction by adding a mixture of [³H]-glycine (or another suitable radiolabeled substrate) and non-labeled glycine.

  • Termination and Lysis: After a short incubation period (e.g., 10-20 minutes), stop the reaction by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce GlyT1 activity by 50%).

G Compound 1-(6-Phenylpyridin-3-YL)methanamine HCl GlyT1 GlyT1 Compound->GlyT1 Inhibits Glycine_Synaptic Synaptic Glycine Glycine_Synaptic->GlyT1 Uptake NMDA_R NMDA_R Glycine_Synaptic->NMDA_R Co-agonism Glycine_Glial Intra-Glial Glycine Ca_Influx Ca²+ Influx (Neuronal Activation) GlyT1->Glycine_Glial NMDA_R->Ca_Influx Activates Presynaptic Presynaptic GlialCell GlialCell Postsynaptic Postsynaptic

Caption: Mechanism of action of 1-(6-Phenylpyridin-3-YL)methanamine HCl.

Preclinical and Translational Insights

While specific preclinical data for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is primarily found within patent literature, the general findings for potent GlyT1 inhibitors provide a strong translational framework.

  • In Vitro Efficacy: Compounds in this class typically exhibit IC₅₀ values in the low nanomolar range in GlyT1 inhibition assays.

  • In Vivo Models: In animal models relevant to schizophrenia, such as those using NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce psychosis-like behaviors, GlyT1 inhibitors have been shown to reverse cognitive deficits and improve social interaction.

  • Therapeutic Potential: The primary indication explored for GlyT1 inhibitors is as an adjunctive therapy for the cognitive and negative symptoms of schizophrenia.[2] However, given the role of NMDA receptors in various brain functions, other potential applications include the treatment of depression, anxiety, and obsessive-compulsive disorder (OCD).[2]

G cluster_discovery Discovery & Synthesis cluster_char Characterization cluster_preclin Preclinical Evaluation S1 Rational Design S2 Synthesis S1->S2 S3 Purification & Salt Formation S2->S3 C1 Structural Analysis (NMR, MS) S3->C1 C2 Purity (HPLC) C1->C2 C3 In Vitro Assay (GlyT1 IC₅₀) P1 Pharmacokinetics (ADME) C3->P1 P2 In Vivo Efficacy Models P3 Safety & Toxicology

Caption: General workflow from compound discovery to preclinical evaluation.

Conclusion and Future Directions

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride stands as a testament to the power of rational drug design in targeting complex neurological disorders. Its history is intertwined with the broader scientific effort to validate the GlyT1 inhibition hypothesis for enhancing NMDA receptor function. The synthetic routes are well-defined, and the methods for its pharmacological characterization are robust and reproducible.

Future research should focus on comprehensive in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a clear relationship between drug exposure and target engagement in the brain. Furthermore, long-term safety and toxicology studies are necessary prerequisites for any potential clinical development. While the path to a new therapeutic is long and challenging, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride represents a significant step forward in the quest for novel treatments for CNS disorders.

References

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work? Patsnap. [Link]

  • Pinard, E., et al. (2014). The glycine reuptake inhibitor bitopertin (RG1678) reverses cognitive deficits in rodent models. Journal of Psychopharmacology. [Link]

  • The Physiological Society. (n.d.). The kinetics of glycine transporter type 1 inhibitors. The Physiological Society. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Production of 6-chloro-3-pyridylmethylamine.

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride: An Application Note for Advanced Research

Introduction 1-(6-Phenylpyridin-3-YL)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The presence of the phenylpyridine scaffold, a known pharmacophore in va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Phenylpyridin-3-YL)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The presence of the phenylpyridine scaffold, a known pharmacophore in various biologically active molecules, coupled with a reactive aminomethyl group, makes this compound a versatile intermediate for the synthesis of a diverse range of therapeutic agents. This application note provides a comprehensive, two-step synthesis protocol for the preparation of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, commencing with the synthesis of the key intermediate, 6-phenylnicotinonitrile.

The protocol is designed for researchers and scientists in the field of organic synthesis and drug development, offering a detailed methodology with explanations for key experimental choices to ensure reproducibility and success.

Overall Reaction Scheme

The synthesis proceeds in two main stages: the formation of the pyridine ring to yield 6-phenylnicotinonitrile, followed by the reduction of the nitrile to the primary amine and subsequent conversion to its hydrochloride salt.

Synthesis_Scheme Chalcone Benzalacetophenone (Chalcone) Nitrile 6-Phenylnicotinonitrile Chalcone->Nitrile Malononitrile Malononitrile Malononitrile->Nitrile AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Nitrile Amine (6-Phenylpyridin-3-yl)methanamine Nitrile->Amine Reduction ReducingAgent Reducing Agent (e.g., Raney Ni, H₂ or LiAlH₄) FinalProduct 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride Amine->FinalProduct Salt Formation HCl HCl

Caption: Overall synthetic route to 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Part 1: Synthesis of 6-Phenylnicotinonitrile

This step employs a one-pot reaction involving the condensation of a chalcone with malononitrile in the presence of ammonium acetate. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
Benzalacetophenone (Chalcone)Reagent Grade, ≥98%Sigma-Aldrich
MalononitrileReagent Grade, 99%Acros Organics
Ammonium AcetateACS Reagent, ≥97%Fisher Chemical
EthanolAnhydrous, ≥99.5%J.T. Baker
Ethyl AcetateHPLC GradeVWR Chemicals
HexanesHPLC GradeVWR Chemicals
Silica Gel60 Å, 230-400 meshMerck
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzalacetophenone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (8.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the chalcone.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to obtain a crude solid.

  • Purification: The crude 6-phenylnicotinonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield a pale yellow solid.

Characterization of 6-Phenylnicotinonitrile
AnalysisExpected Results
Appearance Pale yellow solid
¹H NMR Aromatic protons in the range of δ 7.4-8.8 ppm.
¹³C NMR Resonances for the nitrile carbon (around δ 117 ppm) and aromatic carbons.
IR (KBr) Characteristic nitrile stretch (ν C≡N) around 2220-2230 cm⁻¹.
Mass Spec. [M+H]⁺ corresponding to the molecular weight of 6-phenylnicotinonitrile.

Part 2: Synthesis of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

This part details the reduction of the nitrile group of 6-phenylnicotinonitrile to a primary amine, followed by the in-situ formation of the hydrochloride salt. Catalytic hydrogenation with Raney® Nickel is a robust and scalable method for this transformation.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
6-PhenylnicotinonitrileSynthesized in Part 1-
Raney® Nickel (slurry in water)Activated catalystW. R. Grace & Co.
Hydrogen GasHigh Purity (≥99.99%)-
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid37% in water or as a solution in DioxaneFisher Chemical
Diethyl EtherAnhydrous, ≥99.0%J.T. Baker
Celite® 545-MilliporeSigma
Experimental Workflow

Reduction_Workflow cluster_0 Reduction Step cluster_1 Work-up and Salt Formation Setup Charge Parr shaker with 6-phenylnicotinonitrile, methanol, and Raney Nickel Hydrogenation Pressurize with H₂ gas and shake at elevated temperature Setup->Hydrogenation Monitoring Monitor H₂ uptake and reaction progress by TLC Hydrogenation->Monitoring Filtration Filter the reaction mixture through Celite® to remove catalyst Monitoring->Filtration Concentration Concentrate the filtrate under reduced pressure Filtration->Concentration Salt_Formation Dissolve the crude amine in a suitable solvent and add HCl solution Concentration->Salt_Formation Isolation Isolate the precipitated hydrochloride salt by filtration Salt_Formation->Isolation Drying Dry the product under vacuum Isolation->Drying

Caption: Workflow for the reduction and hydrochloride salt formation.

Experimental Protocol
  • Catalyst Preparation: Caution: Raney® Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry. [3] In a Parr hydrogenation apparatus or a similar high-pressure reactor, add a slurry of Raney® Nickel (approximately 10-20% by weight of the nitrile) in methanol.

  • Reaction Setup: Add a solution of 6-phenylnicotinonitrile (1.0 eq) in methanol to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to a suitable temperature (e.g., 40-60 °C) and shake vigorously.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases. The progress can also be monitored by TLC, observing the disappearance of the starting nitrile.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.

  • Crude Amine Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(6-phenylpyridin-3-yl)methanamine as an oil or a solid.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether. While stirring, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a concentrated aqueous solution) dropwise until the solution becomes acidic (check with pH paper).

  • Product Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(6-phenylpyridin-3-YL)methanamine hydrochloride as a white to off-white solid.

Characterization of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride
AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Aromatic protons of the phenyl and pyridine rings, a singlet for the aminomethyl protons (-CH₂NH₂), and a broad singlet for the ammonium protons (-NH₃⁺).
¹³C NMR Resonances for the aminomethyl carbon and the aromatic carbons.
IR (KBr) Broad N-H stretching bands for the ammonium group in the range of 2500-3200 cm⁻¹.
Mass Spec. [M-Cl]⁺ corresponding to the molecular weight of the free amine.
Melting Point A sharp melting point is indicative of a pure compound.

Safety and Handling Precautions

  • Raney® Nickel: As mentioned, Raney® Nickel is pyrophoric. Always handle it as a slurry in water or a suitable solvent. Never allow it to dry in the air. The used catalyst should be quenched carefully with a dilute acid before disposal.

  • Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Malononitrile: This reagent is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle with care in a fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. The described methods are well-established in organic synthesis and can be adapted for various scales. By understanding the rationale behind each step and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs.

References

  • W. R. Grace & Co. (2022). Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

  • Leah4sci. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, A. A., El-Sayed, M. E., & El-Gazzar, A. R. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. [Link]

  • Reddy, K. R., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
  • Hartwig, J. F., & Shaughnessy, K. H. (n.d.). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. The Royal Society of Chemistry. [Link]

  • Wang, H., et al. (2021). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Chinese Journal of Chemical Engineering, 36, 148-156. [Link]

  • Desai, K. R., & Mistry, K. R. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 356-360. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. [Link]

  • Wang, J., et al. (2014). Enantioselective Michael Addition of Malononitrile to Chalcone Catalyzed by Simple Quinine-Al(OiPr)3. RSC Advances, 4(38), 19845-19848. [Link]

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Application

Reductive Amination of 6-Phenylpyridine-3-carboxaldehyde: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of 6-Phenylpyridine Derivatives The 6-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its unique electronic properties and confor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Phenylpyridine Derivatives

The 6-phenylpyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its unique electronic properties and conformational rigidity make it a versatile building block for designing ligands that target a wide array of biological targets. Derivatives of this core structure have demonstrated significant potential in the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2] The functionalization of the 6-phenylpyridine core, particularly at the 3-position, allows for the introduction of diverse pharmacophores, enabling the fine-tuning of a compound's pharmacological profile.

This application note provides a detailed protocol for the reductive amination of 6-phenylpyridine-3-carboxaldehyde, a key intermediate in the synthesis of a diverse library of N-substituted-(6-phenylpyridin-3-yl)methanamines. This reaction is a cornerstone of amine synthesis, offering a reliable and efficient method for forming carbon-nitrogen bonds.[3] We will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and discuss the critical parameters that ensure high yield and purity of the desired products.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a powerful chemical reaction that transforms a carbonyl group into an amine. The process involves two key sequential steps that can typically be performed in a single reaction vessel: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[4]

The initial step is the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, 6-phenylpyridine-3-carboxaldehyde in this case. This is followed by dehydration to form a C=N double bond, resulting in an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

The second crucial step is the reduction of the imine or iminium ion. This is where the choice of reducing agent is critical. A key requirement is that the reducing agent should be selective for the imine/iminium ion over the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a particularly mild and selective reducing agent that excels in this regard, making it a preferred choice for one-pot reductive aminations.[6][7]

Diagram of the Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 6-Phenylpyridine- 3-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ Product N-Substituted- (6-phenylpyridin-3-yl)methanamine Iminium->Product + [H-] from STAB Reducing_Agent NaBH(OAc)3 (STAB) Reducing_Agent->Product

Caption: The two-step mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Benzyl-(6-phenylpyridin-3-yl)methanamine

This protocol details the synthesis of a representative N-substituted-(6-phenylpyridin-3-yl)methanamine, N-benzyl-(6-phenylpyridin-3-yl)methanamine, using a one-pot reductive amination procedure.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Amount (mmol)Equivalents
6-Phenylpyridine-3-carboxaldehydeC₁₂H₉NO183.211.01.0
BenzylamineC₇H₉N107.151.11.1
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.51.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93--
Acetic Acid (glacial)C₂H₄O₂60.05catalytic-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01--
Anhydrous Sodium SulfateNa₂SO₄142.04--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-phenylpyridine-3-carboxaldehyde (1.0 mmol, 1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 10 mL). To this solution, add benzylamine (1.1 mmol, 1.1 eq.) followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) to the reaction mixture. Caution: The addition of STAB can be slightly exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reduction by TLC until the starting aldehyde and imine intermediate are consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(6-phenylpyridin-3-yl)methanamine.

Characterization of the Product

The structure and purity of the synthesized N-benzyl-(6-phenylpyridin-3-yl)methanamine should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • Aromatic protons of the phenyl and pyridine rings.

  • A singlet for the benzylic CH₂ group.

  • A singlet for the CH₂ group connecting the pyridine ring and the nitrogen.

  • A broad singlet for the N-H proton.

Troubleshooting and Key Considerations

  • Purity of Reagents: The use of anhydrous solvent and high-purity reagents is crucial for optimal results. Moisture can deactivate the STAB reagent.

  • Over-alkylation: In reactions with primary amines, there is a possibility of dialkylation, where the secondary amine product reacts further with the aldehyde. Using a slight excess of the primary amine can help to minimize this side reaction.[8]

  • Alternative Reducing Agents: While STAB is highly effective, other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used. However, NaBH₃CN is toxic and requires careful handling.[3]

  • Purification: The basic nature of the amine product allows for purification using techniques such as solid-phase extraction with a sulfonic acid-based sorbent (SCX) cartridge, followed by elution with a basic solution (e.g., ammonia in methanol).

Conclusion

The reductive amination of 6-phenylpyridine-3-carboxaldehyde is a robust and versatile method for the synthesis of a wide range of N-substituted derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a convenient one-pot procedure with high yields and purity. The resulting amine products are valuable intermediates for the development of novel drug candidates and chemical probes, underscoring the importance of this synthetic transformation in modern medicinal chemistry.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Al-Hussein, I. R. A., & Al-Shuhaib, Z. A. M. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 20(3), 11. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641–646. [Link]

  • Abdelazem, A. A., Abduelkarem, A. A., Hendradi, A. D., et al. (2020). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 8, 588. [Link]

  • ResearchGate. (2023). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl((6-methylpyridin-2-yl)methyl)amine. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

Introduction 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a key building block in contemporary drug discovery, finding application in the synthesis of a diverse range of biologically active molecules. The purity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a key building block in contemporary drug discovery, finding application in the synthesis of a diverse range of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield, and complicate the interpretation of biological data. This comprehensive guide provides a detailed framework for the purification of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, addressing the underlying chemical principles and offering robust, step-by-step protocols for recrystallization and chromatographic methods. This document is intended for researchers, medicinal chemists, and process development scientists seeking to establish a reliable purification strategy for this important synthetic intermediate.

Chemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 1-(6-Phenylpyridin-3-YL)methanamine and its hydrochloride salt is fundamental to developing an effective purification strategy. The free base, (6-Phenylpyridin-3-yl)methanamine, possesses a primary amine and a pyridine ring, rendering it basic. The hydrochloride salt is formed by the protonation of the more basic primary amine, increasing its polarity and crystallinity.

Table 1: Physicochemical Properties of (6-Phenylpyridin-3-yl)methanamine

PropertyValueSource
CAS Number 294648-38-7BLDpharm[1]
Molecular Formula C₁₂H₁₂N₂BLDpharm[1]
Molecular Weight 184.24 g/mol BLDpharm[1]

The impurity profile of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is largely dependent on its synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, incomplete reduction), and residual solvents. A preliminary analysis of the crude material by techniques such as HPLC and ¹H NMR is strongly recommended to identify the major impurities and tailor the purification strategy accordingly.

Purification Strategy Overview

The purification of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride typically involves two main stages: the conversion of the crude free base to its hydrochloride salt, followed by purification of the salt via recrystallization or chromatography. The choice of method will depend on the impurity profile and the desired final purity.

Purification_Workflow Crude_Free_Base Crude 1-(6-Phenylpyridin-3-YL)methanamine Dissolution Dissolve in an appropriate organic solvent (e.g., EtOAc, IPA) Crude_Free_Base->Dissolution HCl_Addition Add ethereal HCl or isopropanolic HCl Dissolution->HCl_Addition Precipitation Precipitation of Hydrochloride Salt HCl_Addition->Precipitation Filtration_Wash Filter and wash with cold solvent Precipitation->Filtration_Wash Crude_HCl_Salt Crude Hydrochloride Salt Filtration_Wash->Crude_HCl_Salt Recrystallization Recrystallization Crude_HCl_Salt->Recrystallization Chromatography Chromatography Crude_HCl_Salt->Chromatography Pure_HCl_Salt Pure 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride Recrystallization->Pure_HCl_Salt Chromatography->Pure_HCl_Salt Analysis Purity Analysis (HPLC, NMR) Pure_HCl_Salt->Analysis

Figure 1: General workflow for the purification of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Protocol 1: Salt Formation and Recrystallization

Recrystallization is a powerful and scalable technique for purifying crystalline solids. The hydrochloride salt of 1-(6-Phenylpyridin-3-YL)methanamine is generally more crystalline than its free base, making it an ideal candidate for purification by this method. The key to successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Solvent Screening

A preliminary solvent screen is essential to identify a suitable solvent or solvent mixture for recrystallization.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/MixtureRationale
Isopropanol (IPA)A polar protic solvent often effective for amine hydrochlorides.
Ethanol/WaterA polar protic mixture that allows for fine-tuning of polarity.
Methanol/MTBEA polar/non-polar mixture that can induce crystallization.
AcetonitrileA polar aprotic solvent.
Step-by-Step Protocol for Recrystallization
  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in a minimal amount of the chosen recrystallization solvent.

  • Heating: Heat the suspension to reflux with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of the solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, and the impurities are known to be colored, a small amount of activated charcoal can be added to the hot solution. Stir for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chromatographic Purification

For challenging separations where recrystallization is ineffective, column chromatography can be employed. Given the polar nature of the hydrochloride salt, normal-phase silica gel chromatography can be challenging. Therefore, purification of the free base followed by conversion to the hydrochloride salt is often a more practical approach. Alternatively, reverse-phase chromatography can be used for the hydrochloride salt.

Purification of the Free Base by Normal-Phase Chromatography
  • Sample Preparation: Dissolve the crude 1-(6-Phenylpyridin-3-YL)methanamine in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a silica gel column with a suitable slurry solvent (e.g., hexane).

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point is a gradient of 0-10% methanol in dichloromethane. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and prevent tailing of the amine on the acidic silica gel.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of ethereal or isopropanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Table 3: Analytical Methods for Purity Determination

TechniquePurposeTypical Conditions
HPLC Quantitative purity assessment and detection of trace impurities.Column: C18 reverse-phase; Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile; Detection: UV at a suitable wavelength (e.g., 254 nm).
¹H NMR Structural confirmation and detection of proton-containing impurities.Solvent: DMSO-d₆ or D₂O. The spectrum should be consistent with the expected structure.
LC-MS Confirmation of molecular weight and identification of impurities.Coupled with the HPLC method.
Example HPLC Method Development

For a compound like 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a reverse-phase HPLC method is a good starting point for purity analysis.

HPLC_Method_Dev Start Start with a generic gradient (e.g., 5-95% ACN in water with 0.1% TFA over 20 min) Analyze Analyze peak shape and resolution Start->Analyze Good_Separation Good Separation? Analyze->Good_Separation Adjust_Modifier Adjust mobile phase modifier (e.g., formic acid) Analyze->Adjust_Modifier Poor Peak Shape Optimize_Gradient Optimize gradient slope and time Good_Separation->Optimize_Gradient No Final_Method Final Validated Method Good_Separation->Final_Method Yes Optimize_Gradient->Analyze Adjust_Modifier->Analyze

Figure 2: A logical workflow for developing an HPLC purity method.

Conclusion

The successful purification of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a critical step in its utilization as a synthetic building block. This guide provides a comprehensive overview of the key considerations and practical protocols for achieving high purity. By carefully selecting the appropriate purification method and rigorously assessing the final product, researchers can ensure the quality and reliability of their downstream applications.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

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Application

Application Note &amp; Protocol: Crystallization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Critical Role of Crystalline Form 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Critical Role of Crystalline Form

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a pyridinamine derivative with potential applications in pharmaceutical development. The isolation and purification of this compound in a highly pure, stable, and crystalline form are paramount for ensuring consistent physicochemical properties, bioavailability, and manufacturability of the final drug product. Crystallization is a critical purification step that can significantly impact crystal habit, size distribution, polymorphism, and ultimately, the therapeutic efficacy of the active pharmaceutical ingredient (API).[1][2]

This application note provides a comprehensive guide to developing a robust crystallization method for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. It delves into the underlying scientific principles, offers a detailed experimental protocol as a strong starting point for optimization, and provides guidance on the characterization of the resulting crystalline material.

Scientific Principles: A Foundation for Rational Crystallization Design

The crystallization of an amine hydrochloride salt, such as 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, is governed by the principles of solubility and supersaturation. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[3] The goal of the crystallization process is to create a supersaturated solution from which the desired crystalline form can nucleate and grow in a controlled manner.

Several key factors influence the crystallization process:

  • Solvent Selection: The ideal solvent system should exhibit a significant difference in the solubility of the compound at elevated and reduced temperatures (for cooling crystallization) or should be a good solvent in which an anti-solvent can be introduced. For amine hydrochlorides, polar protic solvents like alcohols (methanol, ethanol, isopropanol) or polar aprotic solvents like acetonitrile, or mixtures thereof with water, are often good starting points.[4][5]

  • Supersaturation Control: The rate at which supersaturation is achieved dictates the nucleation and growth kinetics. Slow cooling or gradual addition of an anti-solvent is crucial for obtaining larger, more well-defined crystals and avoiding the formation of amorphous material or fine powders that are difficult to handle.[6]

  • Impurity Profile: The presence of impurities can inhibit crystal growth, affect crystal habit, or even lead to the formation of an undesired polymorph. The crystallization process itself is a powerful tool for impurity rejection.[3]

  • pH and Ionic Strength: For a salt, the pH of the solution can influence its stability and solubility. Maintaining an acidic pH ensures that the amine remains in its protonated, salt form.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol describes a cooling crystallization method, a widely applicable and scalable technique.[6]

Materials and Equipment:

  • 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (crude or semi-pure)

  • High-purity solvents (e.g., methanol, ethanol, isopropanol, deionized water)

  • Glass reaction vessel with overhead stirrer and temperature control (e.g., jacketed reactor)

  • Condenser

  • Thermocouple

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

  • Analytical balance

  • Standard laboratory glassware

Protocol Workflow Diagram:

G cluster_0 Crystallization Protocol A Dissolution: Dissolve crude compound in a minimal amount of hot solvent. B Hot Filtration (Optional): Remove insoluble impurities. A->B If particulates are present C Controlled Cooling: Gradually cool the solution to induce crystallization. A->C If solution is clear B->C D Aging: Hold at low temperature to maximize yield. C->D E Isolation: Filter the crystals from the mother liquor. D->E F Washing: Rinse crystals with cold solvent to remove residual mother liquor. E->F G Drying: Dry the crystals under vacuum at a controlled temperature. F->G H Characterization: Analyze the final product for purity, identity, and solid-state properties. G->H

Caption: Workflow for the crystallization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Step-by-Step Procedure:

  • Solvent Screening (Small Scale):

    • In small vials, test the solubility of approximately 10-20 mg of the compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures like ethanol/water) at room temperature and at their boiling points.

    • The ideal solvent will show poor solubility at room temperature but complete dissolution at an elevated temperature.

  • Dissolution:

    • In the reaction vessel, add the selected solvent to the crude 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

    • Heat the mixture with stirring to a temperature just below the solvent's boiling point until all the solid has dissolved. Use a minimal amount of solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling:

    • Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour). A slower cooling rate generally promotes the growth of larger crystals.

    • Initiate stirring at a moderate speed once crystal nucleation is observed.

  • Aging:

    • Once the target temperature (e.g., 0-5 °C) is reached, hold the slurry at this temperature with stirring for a period of 2-4 hours to allow for complete crystallization and maximize the yield.

  • Isolation:

    • Filter the crystalline solid using a Büchner funnel under vacuum.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Solvent Screening and Purity Analysis

Table 1: Illustrative Solvent Screening Data

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystal Quality
Methanol> 100> 200Poor (oiling out)
Ethanol~20> 150Good
Isopropanol< 10~100Excellent
Water> 50> 200Needles, fast crash
Ethanol/Water (9:1)~15> 150Good, well-formed

Note: The data in this table is hypothetical and serves as an example. Actual results will need to be determined experimentally.

Table 2: Purity and Yield Before and After Crystallization

ParameterBefore CrystallizationAfter Crystallization
Purity (by HPLC)95.2%> 99.5%
YieldN/A85-95% (typical)
AppearanceOff-white to yellow powderWhite crystalline solid

Characterization of the Crystalline Product

A thorough characterization of the final product is essential to confirm its identity, purity, and solid-state properties.[8][9]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess its crystallinity.[10]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.[11]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of residual solvents or water.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and can be used for polymorph screening.[11]

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Solution is too concentrated; cooling rate is too fast; inappropriate solvent.Dilute the solution; decrease the cooling rate; screen for alternative solvents.
Formation of Fine Powder Rapid nucleation due to high supersaturation; insufficient aging time.Slow down the cooling rate or anti-solvent addition; increase the aging period.
Poor Yield Compound is too soluble in the chosen solvent at low temperature; insufficient aging.Use a solvent in which the compound is less soluble at low temperatures; increase aging time.
Inconsistent Crystal Form Polymorphism; presence of impurities affecting nucleation.Implement seeding with the desired polymorph; ensure consistent processing parameters; improve the purity of the starting material.

Logical Relationship Diagram: Factors Influencing Crystal Attributes

G Crystallization Crystallization Process Purity Purity Crystallization->Purity Yield Yield Crystallization->Yield CrystalSize Crystal Size Crystallization->CrystalSize Polymorph Polymorph Crystallization->Polymorph Solvent Solvent Choice Solvent->Crystallization CoolingRate Cooling Rate CoolingRate->Crystallization Impurity Impurity Profile Impurity->Crystallization Stirring Stirring Rate Stirring->Crystallization

Caption: Interplay of key parameters in determining the final crystal attributes.

Conclusion

This application note provides a foundational framework for the successful crystallization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. By understanding the core scientific principles and systematically applying the outlined protocol, researchers can develop a robust and scalable crystallization process. The importance of thorough analytical characterization cannot be overstated, as it provides the necessary feedback for process optimization and ensures the quality of the final crystalline product.

References

  • PubChem. Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Wissenschaft, T. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(3), 157-161.
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Method

Application Note: Comprehensive Characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

Introduction 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a significant chemical entity with potential applications in pharmaceutical development due to its structural motifs, which are common in biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a significant chemical entity with potential applications in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. The presence of a primary amine, a phenyl group, and a pyridine ring suggests its potential for diverse pharmacological interactions. As a hydrochloride salt, the compound's solubility and stability are enhanced, making it a suitable candidate for formulation.[1]

The robust characterization of this compound is a critical prerequisite for its advancement in any research and development pipeline. This application note provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, ensuring its identity, purity, and stability. The methodologies outlined herein are grounded in established principles and adhere to international regulatory standards, such as those set forth by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties and Structural Elucidation

A foundational aspect of characterizing a novel compound is the confirmation of its chemical structure and the determination of its basic physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar amine hydrochloride salts and its unobtrusive signal in the ¹H NMR spectrum.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[5]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 25 °C.

    • Acquisition Parameters: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule. The aromatic protons on the phenyl and pyridine rings will appear in the downfield region (typically δ 7-9 ppm), while the methylene and amine protons will be more upfield.[6]

Expected ¹H NMR Spectral Data:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.2 - 7.6Multiplet5H
Pyridyl-H7.8 - 8.8Multiplets3H
CH₂~4.0Singlet2H
NH₃⁺~8.5 (broad)Singlet3H

Note: The amine proton signal may be broad and its chemical shift can be concentration and temperature dependent.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Acquisition Parameters: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Assign the observed chemical shifts to the corresponding carbon atoms in the structure. Aromatic carbons will typically resonate between 120-160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its identity.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar and ionic compounds like amine hydrochlorides as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

    • Ionization Mode: Positive ESI.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion of the free base [C₁₂H₁₂N₂ + H]⁺.

    • The accurate mass measurement should be within 5 ppm of the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Rationale for Experimental Choices:

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and common technique for solid samples, requiring minimal sample preparation.

FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Standard FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups present.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200 - 2800 (broad)
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
C-N stretch1250 - 1020

The broad N-H stretching band is characteristic of an amine salt.[1]

Purity Assessment and Impurity Profiling

Ensuring the purity of a pharmaceutical compound is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Rationale for Experimental Choices:

  • Technique: Reversed-phase HPLC (RP-HPLC) is well-suited for the separation of polar and non-polar compounds.

  • Column: A C18 column is a versatile and robust choice for a wide range of analytes.

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile or methanol) allows for the effective separation of the main compound from potential impurities with varying polarities. A buffer is necessary to control the ionization state of the amine and ensure reproducible retention times.[7]

  • Detection: UV detection is appropriate as the phenyl and pyridine rings are strong chromophores.

HPLC Method for Purity Determination:

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Protocol:

  • Standard Preparation: Accurately prepare a stock solution of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride reference standard at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample for analysis at a concentration of 1 mg/mL in the same diluent as the standard.[8]

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation: Calculate the purity of the sample by the area percent method.

Method Validation: This HPLC method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[2][3]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability, melting point, and decomposition profile of the compound.[9]

Rationale for Experimental Choices:

  • TGA: Measures the change in mass as a function of temperature, which is useful for identifying solvent loss and thermal decomposition.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other thermal events.

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA thermogram for weight loss steps, which may correspond to the loss of water, residual solvents, or decomposition of the molecule.

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • Instrument Setup:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melting point.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point of the compound.

Workflow and Data Integration

The comprehensive characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride involves a logical flow of experiments, where the results from each technique complement and validate the others.

characterization_workflow cluster_0 Structural Elucidation cluster_1 Purity and Stability cluster_2 Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Report (Identity, Purity, Stability) NMR->Report Confirms Structure MS Mass Spectrometry (ESI-MS) MS->Report Confirms MW FTIR FTIR Spectroscopy FTIR->Report Confirms Functional Groups HPLC HPLC (Purity, Impurities) HPLC->Report Determines Purity Thermal Thermal Analysis (TGA, DSC) Thermal->Report Determines Thermal Properties

Caption: Integrated workflow for the characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. By systematically applying these techniques, researchers and drug development professionals can confidently establish the identity, purity, and stability of this compound, which is a critical step in its journey from discovery to potential application. Adherence to these scientifically sound and well-documented procedures ensures data integrity and facilitates regulatory compliance.

References

  • Bhupatiraju, S. D. V. G., & Talluri, M. K. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology.
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Application

In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay Using 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride: Application Notes and Protocols

Introduction: The Significance of nNOS Inhibition Neuronal Nitric Oxide Synthase (nNOS), or NOS-1, is a pivotal enzyme primarily located in neuronal tissue, where it catalyzes the production of nitric oxide (NO) from L-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of nNOS Inhibition

Neuronal Nitric Oxide Synthase (nNOS), or NOS-1, is a pivotal enzyme primarily located in neuronal tissue, where it catalyzes the production of nitric oxide (NO) from L-arginine.[1][2] This reaction is fundamental to a host of physiological processes, including synaptic plasticity, central regulation of blood pressure, and smooth muscle relaxation.[2] However, the overproduction of NO by nNOS is strongly implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain, making the selective inhibition of nNOS a compelling therapeutic strategy.[3] The development of potent and selective nNOS inhibitors is therefore a critical area of research in modern drug discovery.[3][4]

This document provides a detailed guide for an in vitro assay to determine the inhibitory potential of the compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride against purified nNOS. The protocols herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the underlying principles.

Pillar 1: Expertise & Experience - The Rationale Behind the Assay Design

An in vitro enzyme inhibition assay is the foundational step in characterizing a potential drug candidate.[5] It provides quantitative data on the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50), and can offer insights into the mechanism of inhibition.[6][7]

The choice of assay methodology is critical. Nitric oxide is a transient gas, making its direct measurement challenging.[8] Therefore, most nNOS activity assays rely on the quantification of the stable end-products of the NO synthesis pathway, namely nitrite (NO₂⁻) and nitrate (NO₃⁻).[9][10] The most common and well-established method for this is the Griess assay, a colorimetric method that detects nitrite.[11][12] To account for all NO produced, nitrate is first enzymatically converted to nitrite by nitrate reductase, and then total nitrite is measured.[9][13] This two-step approach provides a robust and sensitive measure of total nNOS activity.[13]

The selection of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride as the test compound necessitates a carefully designed assay to accurately determine its inhibitory effect. This compound, like many nNOS inhibitors, is designed to compete with the native substrate, L-arginine, at the enzyme's active site.[3][14] Therefore, understanding the kinetic parameters of the enzyme and ensuring appropriate substrate and cofactor concentrations are crucial for obtaining meaningful results.[15][16]

Pillar 2: Trustworthiness - A Self-Validating Protocol

To ensure the reliability of the experimental results, the protocol incorporates several control measures, creating a self-validating system. These include:

  • Positive Control (Uninhibited Enzyme): This sample contains all reaction components except the inhibitor, representing 100% enzyme activity. It serves as the baseline for calculating the percentage of inhibition.

  • Negative Control (No Enzyme): This sample contains all reaction components except the nNOS enzyme. It accounts for any background signal from the reagents themselves.

  • Vehicle Control: This sample contains the enzyme and the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This is crucial to ensure that the solvent itself does not affect enzyme activity.

  • Reference Inhibitor: A known, well-characterized nNOS inhibitor (e.g., L-NPA or 7-nitroindazole) should be run in parallel.[1] This validates the assay's ability to detect inhibition and provides a benchmark for comparing the potency of the test compound.

By including these controls, the researcher can be confident that the observed effects are due to the specific inhibition of nNOS by 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Visualizing the nNOS Signaling Pathway and Inhibition

The following diagram illustrates the catalytic process of nNOS and the point of intervention for an inhibitor like 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

nNOS_Pathway cluster_nNOS nNOS Enzyme nNOS nNOS NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline L_Arginine L-Arginine (Substrate) L_Arginine->nNOS NADPH NADPH (Cofactor) NADPH->nNOS O2 O₂ (Cofactor) O2->nNOS Cofactors Ca²⁺/Calmodulin FAD, FMN, Heme Cofactors->nNOS Inhibitor 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride Inhibitor->nNOS Inhibition

Caption: nNOS catalytic pathway and point of inhibition.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Recombinant human nNOS enzyme

  • 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calcium Chloride (CaCl₂)

  • Calmodulin

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Flavin adenine dinucleotide (FAD)

  • Flavin mononucleotide (FMN)

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • Nitrate Reductase

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[12]

  • Sodium Nitrite (NaNO₂) standard

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 540 nm

Reagent Preparation
  • nNOS Assay Buffer (50 mM HEPES, pH 7.4, 0.5 mM EDTA, 1 mM DTT): Prepare fresh and keep on ice.

  • Substrate/Cofactor Mix: Prepare a master mix containing L-Arginine, NADPH, CaCl₂, Calmodulin, BH4, FAD, and FMN in the nNOS Assay Buffer. The final concentrations in the reaction should be optimized, but typical ranges are:

    • L-Arginine: 10-100 µM

    • NADPH: 100-200 µM

    • CaCl₂: 1-2 mM

    • Calmodulin: 10-20 µg/mL

    • BH4: 10-20 µM

    • FAD: 2-5 µM

    • FMN: 2-5 µM

  • Inhibitor Stock Solution: Prepare a high-concentration stock of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in an appropriate solvent (e.g., DMSO or water). Then, prepare a series of dilutions to achieve the desired final concentrations in the assay.

  • Nitrite Standard Curve: Prepare a series of dilutions of NaNO₂ in nNOS Assay Buffer (e.g., from 100 µM to 0 µM) to generate a standard curve.

Assay Procedure

The following diagram outlines the experimental workflow.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Inhibitor, Cofactors, Enzyme) start->prep_reagents add_inhibitor Add Inhibitor/Vehicle to Wells prep_reagents->add_inhibitor add_enzyme Add nNOS Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (5-10 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate/Cofactor Mix) pre_incubate->initiate_reaction incubate Incubate at 37°C (30-60 min) initiate_reaction->incubate stop_reaction Stop Reaction (Optional: e.g., heat inactivation) incubate->stop_reaction nitrate_reduction Add Nitrate Reductase Incubate (20-30 min) stop_reaction->nitrate_reduction griess_reagent Add Griess Reagents nitrate_reduction->griess_reagent color_development Incubate for Color Development (10-15 min, protected from light) griess_reagent->color_development read_absorbance Read Absorbance at 540 nm color_development->read_absorbance analyze_data Analyze Data (Calculate % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the nNOS inhibition assay.

  • Plate Setup: Add 20 µL of the appropriate inhibitor dilution, vehicle, or assay buffer to the wells of a 96-well plate.

  • Enzyme Addition: Add 20 µL of diluted nNOS enzyme to all wells except the "No Enzyme" negative control wells.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 5-10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 60 µL of the Substrate/Cofactor Mix to all wells to start the reaction. The total reaction volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Nitrate Reduction: Add 10 µL of Nitrate Reductase to each well and incubate for an additional 20-30 minutes at room temperature.

  • Color Development: Add 50 µL of Sulfanilamide (Griess Reagent 1) to each well, followed by 50 µL of N-(1-naphthyl)ethylenediamine (Griess Reagent 2).

  • Final Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of inhibition for each concentration of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Calculation of Percent Inhibition:

% Inhibition = [ 1 - ( (Abs_inhibitor - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) ) ] * 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Table:

Inhibitor Conc. (µM)Absorbance (540 nm)% Inhibition
0 (Positive Control)0.8500
0.010.8104.7
0.10.65023.5
10.43049.4
100.18078.8
1000.07091.8
No Enzyme Control0.050-

Note: The data presented in this table is for illustrative purposes only.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro assessment of nNOS inhibition by 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. By adhering to the principles of scientific integrity and incorporating self-validating controls, researchers can obtain reliable and reproducible data on the inhibitory potency of this and other novel compounds. This information is crucial for the advancement of drug discovery programs targeting neurodegenerative diseases and other conditions associated with nNOS overactivity.

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Method

Application Notes and Protocols for In Vivo Evaluation of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in Animal Models of Neurodegenerative Disease

Introduction: A Novel Phenylpyridine Derivative for Neurodegenerative Disease 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a novel small molecule with a chemical scaffold suggestive of potential central nervous s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Phenylpyridine Derivative for Neurodegenerative Disease

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a novel small molecule with a chemical scaffold suggestive of potential central nervous system (CNS) activity. Phenylpyridine derivatives have been explored for a variety of neurological targets. For the purpose of these application notes, we will hypothesize that this compound, hereafter referred to as "the compound," acts as a modulator of neuroinflammatory pathways, a key pathological feature in many neurodegenerative diseases.[1][2] These protocols are designed to provide a comprehensive framework for the initial in vivo characterization of the compound, from preliminary safety and pharmacokinetic profiling to efficacy evaluation in a relevant disease model.

Section 1: Preliminary In Vivo Characterization: Safety, Tolerability, and Pharmacokinetics

A thorough understanding of a compound's behavior in a living organism is fundamental to any drug discovery program.[3][4] The initial in vivo studies for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride should focus on establishing its safety profile and pharmacokinetic (PK) properties. These data are crucial for designing subsequent pharmacodynamic (PD) and efficacy studies.[5][6]

Maximum Tolerated Dose (MTD) Study

The objective of the MTD study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is a critical first step in dose selection for subsequent studies.

Protocol: Single Ascending Dose MTD Study in Mice

  • Animal Model: C57BL/6 mice, male and female, 8-10 weeks old.

  • Group Size: 3-5 animals per group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

    • The dose escalation scheme should be based on any available in vitro cytotoxicity data.

  • Route of Administration: The intended clinical route should be used. For initial studies, both oral (PO) and intraperitoneal (IP) routes are recommended.

  • Observation Period: 14 days.

  • Parameters to Monitor:

    • Mortality.

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Body weight (daily for the first week, then weekly).

    • At the end of the study, perform a gross necropsy.

Pharmacokinetic (PK) Profiling

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4][7] This information is vital for understanding the drug's bioavailability and for establishing a dosing regimen that will maintain therapeutic concentrations in the target tissue.[8][9]

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Sprague-Dawley rats, male, 8-10 weeks old, with jugular vein cannulation for serial blood sampling.

  • Group Size: 3-5 animals per group.

  • Dosing:

    • Intravenous (IV) group: 1 mg/kg (to determine clearance and volume of distribution).

    • Oral (PO) group: 10 mg/kg (to determine oral bioavailability).

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). A detailed serial bleeding protocol is crucial for obtaining a complete PK profile from a single animal.[10]

  • Sample Processing:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of the compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Oral bioavailability

Section 2: Pharmacodynamic and Efficacy Studies in a Neurodegenerative Disease Model

Once the PK profile is understood and a safe dose range is established, the next step is to evaluate the compound's ability to engage its target and produce a therapeutic effect in a relevant animal model of neurodegenerative disease.[11][12][13]

Choice of Animal Model

The selection of an appropriate animal model is critical for the translatability of preclinical findings.[14][15] For a compound hypothesized to have neuroprotective and anti-inflammatory effects, a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, is a suitable choice. These mice develop amyloid plaques, gliosis, and cognitive deficits, recapitulating key aspects of the human disease.

Hypothetical Signaling Pathway

We hypothesize that 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride exerts its neuroprotective effects by modulating a key inflammatory signaling pathway, such as the NLRP3 inflammasome pathway, which is implicated in Alzheimer's disease pathology.[1]

G cluster_0 Cellular Stress (e.g., Aβ) cluster_1 NLRP3 Inflammasome Activation cluster_2 Inflammatory Cytokine Release cluster_3 Neuroinflammation and Neuronal Damage Abeta Amyloid-beta (Aβ) NLRP3 NLRP3 Abeta->NLRP3 ASC ASC NLRP3->ASC Caspase1_inactive Pro-Caspase-1 ASC->Caspase1_inactive Caspase1_active Caspase-1 Caspase1_inactive->Caspase1_active Pro_IL1b Pro-IL-1β Caspase1_active->Pro_IL1b Casp_1_alt Caspase-1 IL1b IL-1β Pro_IL1b->IL1b Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Pro_IL18 Pro-IL-18 IL18 IL-18 Pro_IL18->IL18 IL18->Neuroinflammation Casp_1_alt->Pro_IL18 Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Compound 1-(6-Phenylpyridin-3-YL) methanamine hydrochloride Compound->NLRP3 Inhibition

Caption: Hypothetical mechanism of action of the compound.

Efficacy Study Protocol

Protocol: Chronic Dosing in 5XFAD Mice

  • Animal Model: 5XFAD transgenic mice and wild-type littermates, 3 months of age.

  • Group Size: 12-15 animals per group.

  • Treatment Groups:

    • Vehicle-treated wild-type mice.

    • Vehicle-treated 5XFAD mice.

    • Compound-treated 5XFAD mice (e.g., 10 mg/kg/day, PO).

  • Treatment Duration: 3 months.

  • Behavioral Assessment:

    • Perform cognitive testing, such as the Morris water maze or Y-maze, at the end of the treatment period to assess learning and memory.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

  • Biomarker Analysis:

    • Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., with Thioflavin S or an anti-Aβ antibody), microglia (Iba1), and astrocytes (GFAP).

    • ELISA: Quantify levels of Aβ40 and Aβ42, and inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates.

    • Western Blot: Analyze the expression of key proteins in the hypothesized signaling pathway.

G cluster_0 Study Initiation (3 months of age) cluster_1 Treatment Period (3 months) cluster_2 Behavioral Assessment (at 6 months of age) cluster_3 Terminal Procedures Start Group Allocation and Acclimation Dosing Daily Oral Dosing (Vehicle or Compound) Start->Dosing Behavior Morris Water Maze or Y-Maze Dosing->Behavior Euthanasia Euthanasia and Tissue Collection Behavior->Euthanasia IHC Immunohistochemistry (Aβ, Iba1, GFAP) Euthanasia->IHC Biochem Biochemical Analysis (ELISA, Western Blot) Euthanasia->Biochem

Caption: Experimental workflow for the efficacy study.

Section 3: Data Analysis and Interpretation

  • MTD Study: The MTD is determined as the highest dose at which no significant toxicity is observed.

  • PK Study: PK parameters are calculated using specialized software (e.g., Phoenix WinNonlin).

  • Efficacy Study:

    • Behavioral data should be analyzed using appropriate statistical tests, such as ANOVA, followed by post-hoc tests for multiple comparisons.

    • Biochemical and immunohistochemical data should also be analyzed with ANOVA or t-tests, depending on the number of groups being compared.

    • A p-value of <0.05 is typically considered statistically significant.

The collective data from these studies will provide a comprehensive initial assessment of the in vivo properties of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride and will guide decisions regarding its further development as a potential therapeutic agent for neurodegenerative diseases.

References

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases.
  • Inagaki, Y., Kamikubo, T., Kuriwaki, I., Watanabe, J., Yamaki, S., Iida, M., Tomita, K., Kakefuda, K., Kurokawa, J., Kiso, T., Saba, K., & Koike, T. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042.
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  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (2022). Journal of Drug Delivery and Therapeutics, 12(5-S), 213-219.
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Application

Application Notes and Protocols for the Investigation of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in CNS Research

Introduction: Unveiling the Potential of a Novel Phenylpyridine Moiety in Neuroscience The intricate landscape of the central nervous system (CNS) presents formidable challenges and immense opportunities for therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpyridine Moiety in Neuroscience

The intricate landscape of the central nervous system (CNS) presents formidable challenges and immense opportunities for therapeutic innovation. Small molecules remain a cornerstone of CNS drug discovery, owing to their potential for oral bioavailability and blood-brain barrier penetration. The novel compound, 1-(6-phenylpyridin-3-YL)methanamine hydrochloride, presents a compelling scaffold for investigation. Its phenylpyridine core is a privileged structure in medicinal chemistry, found in molecules targeting a range of CNS receptors and transporters. The methanamine substituent suggests potential interactions with aminergic systems, which are fundamental to mood, cognition, and motor control.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the CNS potential of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride. We will proceed from initial in vitro characterization to in vivo validation, providing detailed protocols and the scientific rationale behind each experimental step. This guide is designed to be a self-validating framework for the rigorous assessment of this, and similar, novel chemical entities.

Part 1: Initial Characterization and In Vitro Profiling

The initial phase of characterization aims to answer fundamental questions: What are the physicochemical properties of the compound? Does it interact with known CNS targets? Can it cross a model of the blood-brain barrier? And what is its effect on neuronal cells in culture?

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is critical for interpreting biological data and for formulation development.

PropertyMethodImportance in CNS Drug Discovery
Solubility Kinetic and thermodynamic solubility assaysDetermines the concentration range for in vitro assays and informs formulation for in vivo studies.
LogD Shake-flask or HPLC-based methodsA key indicator of lipophilicity, which influences membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or UV-spectroscopyThe ionization state at physiological pH affects solubility, permeability, and target engagement.
Chemical Stability HPLC-based stability assessment in various buffers and mediaEnsures that the observed biological effects are due to the parent compound and not a degradation product.
In Vitro Target Screening and Mechanism of Action

Based on the structure of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride, a primary hypothesis could be its interaction with monoamine transporters or receptors. A broad-based screening approach is recommended to identify primary targets and potential off-target effects.

Protocol 1: Broad-Panel GPCR and Transporter Binding Assays

This protocol outlines a high-throughput screen to identify potential binding targets.

Objective: To determine the binding affinity of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride for a panel of CNS-relevant G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Materials:

  • 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

  • Membrane preparations from cells expressing the target receptors/transporters

  • Specific radioligands for each target

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Assay buffers

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either vehicle, a known reference compound, or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Causality and Interpretation: A low Ki value at a specific target suggests high binding affinity and warrants further investigation through functional assays. This initial screen provides a roadmap for more focused mechanistic studies.

Functional Cell-Based Assays

Once a primary target is identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator.

Protocol 2: Calcium Mobilization Assay for a Hypothetical GPCR Target

Objective: To assess the functional activity of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride at a Gq-coupled GPCR identified in the binding screen.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Fluo-4 AM or other calcium-sensitive dyes

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A known agonist and antagonist for the target receptor

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the test compound or control ligands and continue to record the fluorescence signal over time.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Hypothetical Signaling Pathway

G cluster_membrane cluster_cytosol Compound 1-(6-Phenylpyridin-3-YL) methanamine hydrochloride Receptor Hypothetical Gq-Coupled GPCR Compound->Receptor Binds G_protein Gαq Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream

Caption: Hypothetical Gq-coupled signaling pathway for the test compound.

In Vitro Blood-Brain Barrier Permeability

A critical hurdle for any CNS drug is its ability to cross the blood-brain barrier (BBB).[1][2] In vitro models provide an early assessment of this property.[3][4][5]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride across an artificial membrane.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane and allow the solvent to evaporate.

  • Compound Addition: Add the test compound solution in PBS to the wells of the donor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.

Interpretation: The Pe value provides an estimate of a compound's ability to passively diffuse across a lipid membrane, a key characteristic for BBB penetration.

Part 2: In Vivo Evaluation in Rodent Models

Following promising in vitro data, the investigation moves to in vivo models to assess pharmacokinetics, target engagement, and efficacy.[6][7]

Pharmacokinetics and Brain Penetration

Protocol 4: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and brain-to-plasma ratio of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride in mice or rats.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • 1-(6-phenylpyridin-3-YL)methanamine hydrochloride formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer the compound to two groups of animals via IV and PO routes at a defined dose.

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. At the final time point, euthanize the animals and collect brain tissue.

  • Sample Processing: Separate plasma from blood by centrifugation. Homogenize brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F). Calculate the brain-to-plasma ratio (Kp).

Data Presentation: Example Pharmacokinetic Parameters

ParameterIV AdministrationPO Administration
Dose (mg/kg) 110
Cmax (ng/mL) 500250
Tmax (h) 0.251
AUC (ng*h/mL) 12002000
t1/2 (h) 2.53.0
%F N/A80%
Kp (Brain/Plasma) -2.5

Experimental Workflow

G cluster_invivo In Vivo Pharmacokinetic Study Dosing Compound Administration (IV and PO routes) Sampling Serial Blood & Terminal Brain Collection Dosing->Sampling Time Points Processing Plasma Separation & Brain Homogenization Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Workflow for an in vivo pharmacokinetic study.

Behavioral Models for Efficacy Testing

The choice of behavioral model depends on the hypothesized therapeutic application. For a compound with potential antidepressant effects, the following models are relevant.

Protocol 5: Forced Swim Test (FST) in Mice

Objective: To evaluate the potential antidepressant-like activity of 1-(6-phenylpyridin-3-YL)methanamine hydrochloride.

Materials:

  • Male C57BL/6 mice

  • Test compound and vehicle control

  • A transparent cylinder filled with water

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour.

  • Dosing: Administer the test compound or vehicle at a specific time before the test (e.g., 30-60 minutes).

  • Test Session: Place each mouse individually into the cylinder of water for a 6-minute session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times between the treatment and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).

Trustworthiness of Protocols: The protocols described are standard, well-validated methods in the field of CNS drug discovery.[8][9] For self-validation, it is imperative to include appropriate controls in every experiment:

  • Vehicle Control: To account for any effects of the drug delivery vehicle.

  • Positive Control: A known active compound to ensure the assay is performing as expected.

  • Negative Control: To define the baseline response.

Part 3: Data Interpretation, Troubleshooting, and Future Directions

A successful research campaign requires careful data interpretation and proactive troubleshooting.

Common Challenges and Solutions:

ChallengePotential CauseRecommended Solution
Low in vitro Potency Poor target engagement or incorrect target hypothesis.Re-evaluate the screening strategy; consider structural modifications to the compound.
Poor BBB Permeability High polarity, high molecular weight, or efflux by transporters.Use in vitro efflux transporter assays to investigate; medicinal chemistry efforts to optimize physicochemical properties.[10][11]
Lack of in vivo Efficacy Insufficient target engagement at the tested dose, rapid metabolism, or flawed behavioral paradigm.Conduct target engagement studies (ex vivo receptor occupancy); increase the dose if tolerated; ensure the behavioral model is robust and reproducible.

Future Directions: If 1-(6-phenylpyridin-3-YL)methanamine hydrochloride demonstrates a promising profile, future studies could include:

  • Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Chronic Dosing Studies: To assess long-term efficacy and safety.

  • Advanced Disease Models: Testing in more complex and translatable models of CNS disorders.[6][12][13]

  • Biomarker Development: To identify biomarkers that can track target engagement and therapeutic response in clinical trials.[9][14][15][16][17]

Conclusion

The systematic evaluation of novel chemical entities like 1-(6-phenylpyridin-3-YL)methanamine hydrochloride is a multi-faceted endeavor that requires a logical and rigorous experimental cascade. By following the principles and protocols outlined in this guide, researchers can effectively characterize the CNS potential of this and other promising compounds, paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

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  • D'Agostino, V. G., et al. (2023). Experimental Cell Models for Investigating Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(18), 13936. [Link]

  • Drug Target Review. (2023). The future of CNS drug development: signs of real progress. Retrieved January 26, 2026, from [Link]

  • Drug Hunter. (2022, December 9). Drug Discovery Strategies to Optimize Unbound Brain Concentrations in CNS Infectious Diseases with Dennis Koester [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The reference is to a video on the topic of CNS drug discovery.)

Sources

Method

Application Note &amp; Protocol: Formulation of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride for Experimental Use

Abstract This document provides a comprehensive guide for the formulation of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a novel phenylpyridine derivative, for preclinical and experimental research. As specific ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a novel phenylpyridine derivative, for preclinical and experimental research. As specific physicochemical data for this compound are not widely available, this guide establishes a foundational methodology based on the principles of amine hydrochloride salt chemistry. It details a systematic approach, beginning with essential preliminary characterization of the active pharmaceutical ingredient (API), followed by a logical decision-making framework for vehicle selection. Detailed, step-by-step protocols for preparing aqueous, co-solvent, and buffered formulations are provided, alongside critical quality control and stability assessment procedures. The objective is to empower researchers to develop reproducible, stable, and effective formulations suitable for a range of in vitro and in vivo experimental applications.

Introduction: The Formulation Challenge

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride belongs to the class of pyridine derivatives, a scaffold present in numerous pharmaceutical compounds.[1] As a hydrochloride salt of a primary amine, it is rationally designed to enhance aqueous solubility compared to its free base form.[2][3] The conversion of a basic drug into a salt is a common strategy to improve physicochemical properties.[2] However, successful formulation is not guaranteed and requires a systematic approach.

Key challenges in formulating a novel amine hydrochloride like this include:

  • pH-Dependent Solubility: The solubility of the salt is critically dependent on the pH of the vehicle. In solutions with a high pH, the salt can convert back to its less soluble free base form, leading to precipitation.

  • Common Ion Effect: In vehicles containing high concentrations of chloride ions (e.g., saline), the solubility of the hydrochloride salt may be suppressed.[4][5]

  • Stability: Amine compounds can be susceptible to oxidative and thermal degradation, which can be influenced by the formulation's composition, pH, and storage conditions.[6][7][8][9]

  • Hygroscopicity: Amine salts are often hygroscopic, which requires careful handling and storage to prevent inaccurate weighing and degradation.[4][10]

This guide provides the scientific rationale and practical steps to navigate these challenges effectively.

Foundational API Characterization

Before any formulation work begins, the researcher must perform preliminary characterization of the supplied 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride powder. This is a self-validating step to ensure reproducibility.

Protocol 2.1: Preliminary API Solubility & pH Assessment

  • Visual Inspection: Note the color, appearance (crystalline, amorphous), and any clumping (suggesting hygroscopicity) of the solid API.

  • Aqueous Solubility Test (Kinetic):

    • Prepare a 1 mg/mL mixture of the API in deionized water.

    • Vortex vigorously for 1-2 minutes.

    • Observe visually for dissolution. If not fully dissolved, use sonication for 5-10 minutes.

    • If the solution is clear, the compound has at least a solubility of 1 mg/mL. Proceed to higher concentrations (e.g., 5, 10 mg/mL) to find the approximate limit.

  • pH of Solution:

    • Prepare a 1 mg/mL solution in deionized water.

    • Measure the pH using a calibrated pH meter. For an amine hydrochloride salt, the expected pH will be acidic (typically pH 3-6). This value is critical for selecting appropriate buffers.

  • Solubility in Common Solvents: Test solubility in common organic solvents like DMSO, ethanol, and propylene glycol. This provides fallback options if aqueous solubility is insufficient for the desired stock concentration.

ParameterExpected Result for a Typical Amine HClSignificance & Causality
Appearance White to off-white crystalline solid.Purity and solid-state form. Amorphous material may dissolve faster but be less stable.
Aqueous Solubility Expected to be higher than the free base.[10][11]The hydrochloride salt form is designed to ionize in water, improving solubility.[3]
pH of 1 mg/mL Solution Acidic (e.g., 3.0 - 6.0).The HCl salt of a weak base creates an acidic solution. This pH indicates the environment in which the salt form is stable.
Organic Solvent Solubility High solubility in DMSO, moderate in alcohols.Provides options for high-concentration stock solutions for in vitro assays.

Formulation Strategy: A Decision-Based Workflow

The choice of formulation vehicle is dictated by the required dose, route of administration, and the intrinsic properties of the API determined in Section 2.

Formulation_Decision start Determine Target Concentration & Experimental System (In Vitro / In Vivo) sol_check Is Target Conc. < Aqueous Solubility? start->sol_check aqueous_path Aqueous Vehicle (Saline, PBS, Water) sol_check->aqueous_path Yes cosolvent_path Co-Solvent System Needed sol_check->cosolvent_path No ph_check Is pH of final solution physiologically compatible? aqueous_path->ph_check cosolvent_select Select Biocompatible Co-solvents (DMSO, PEG, Ethanol) cosolvent_path->cosolvent_select buffer_adjust Use Buffered Vehicle (e.g., Citrate, Acetate) ph_check->buffer_adjust No no_adjust Proceed with Unbuffered Aqueous Vehicle ph_check->no_adjust Yes

Figure 1. Decision workflow for selecting an appropriate formulation vehicle.

Experimental Formulation Protocols

Safety Precaution: Always handle 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in a fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Preparation of an Aqueous Formulation (e.g., 10 mg/mL in Saline)

This protocol is suitable when the target concentration is below the determined aqueous solubility and the resulting pH is acceptable for the experiment.

  • Tare Vessel: Place a sterile glass vial on an analytical balance and tare the weight.

  • Weigh API: Carefully weigh the desired amount of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride into the vial. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Add Vehicle: Add approximately 80% of the final volume of sterile 0.9% saline solution (8 mL).

  • Dissolution: Cap the vial and vortex until the solid is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • pH Measurement & Adjustment (Optional): Measure the pH. If adjustment is required and a buffered system is not used, it can be cautiously adjusted with dilute NaOH or HCl. Caution: pH adjustment can risk precipitation of the free base if raised too high.

  • QS to Final Volume: Once dissolved, add 0.9% saline to reach the final desired volume (e.g., 10 mL) and mix thoroughly.

  • Sterilization: For in vivo use, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.

Protocol 4.2: Preparation of a Co-Solvent Formulation for High-Concentration Stocks

This protocol is ideal for preparing high-concentration stocks (e.g., 50-100 mM) for in vitro assays where the final concentration of the organic solvent in the assay medium is low (<1%).[12]

  • Weigh API: Accurately weigh the required amount of API into a sterile microcentrifuge tube or glass vial.

  • Add Co-Solvent: Add 100% Dimethyl Sulfoxide (DMSO) to the API to achieve the desired molarity.

  • Dissolution: Vortex thoroughly. Use a sonicator if needed to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application Note: When diluting the DMSO stock into aqueous cell culture media, add the stock to the media (not the other way around) while vortexing to minimize precipitation.[12]

Quality Control and Stability Assessment

A prepared formulation is only useful if it is stable and the concentration is accurate. The stability of amines in aqueous solutions is a critical parameter to establish.[6][9]

Protocol 5.1: Short-Term Stability Assessment

  • Prepare Formulation: Prepare the final formulation as described in Section 4.

  • Initial Analysis (T=0):

    • Visually inspect for clarity and particulates.

    • Measure the pH.

    • (Recommended) Measure the concentration using an appropriate method (e.g., HPLC-UV).

  • Storage: Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C).

  • Follow-up Analysis: At specified time points (e.g., 4, 8, 24 hours), repeat the analysis from step 2.

  • Acceptance Criteria: The formulation is considered stable if there is no visible precipitation, the pH has not changed by >0.2 units, and the concentration remains within 90-110% of the initial value. Salt disproportionation, where the salt converts to the free base, can be detected by changes in dissolution profiles over time.[13]

QC_Workflow prep Prepare Formulation (Protocol 4.1 or 4.2) t0_analysis T=0 Analysis: - Visual Inspection - pH Measurement - Concentration (HPLC) prep->t0_analysis storage Store at Intended Condition (e.g., 4°C, RT) t0_analysis->storage decision Time Point? (e.g., 4h, 8h, 24h) storage->decision tx_analysis T=X Analysis: - Visual Inspection - pH Measurement - Concentration (HPLC) decision->tx_analysis Yes compare Compare T=X vs T=0 Data tx_analysis->compare pass Formulation is Stable (Within Acceptance Criteria) compare->pass Pass fail Formulation is Unstable (Reformulate or Use Immediately) compare->fail Fail

Figure 2. Quality control workflow for assessing formulation stability.

Conclusion and Best Practices

The successful formulation of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride for experimental use hinges on a foundational understanding of its properties as an amine salt. The guiding principle is to maintain the compound in its ionized, soluble state by controlling the formulation pH and avoiding conditions that promote conversion to the free base.

Key Takeaways:

  • Characterize First: Always perform preliminary solubility and pH checks on the raw API.

  • pH is Paramount: The pH of the final formulation dictates the solubility and stability of the compound. For amine hydrochlorides, an acidic to neutral pH is generally required.

  • Aqueous is Preferred: For in vivo studies, simple aqueous formulations (water, saline, or buffers) are preferred. Only move to more complex co-solvent systems if solubility is limiting.

  • Validate Stability: Never assume a formulation is stable. Perform at least a short-term stability assessment under the conditions of your experiment.

  • Document Everything: Record all details of the formulation preparation, including weights, volumes, pH, and observations, to ensure reproducibility.

By following these guidelines and protocols, researchers can confidently prepare and utilize formulations of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, ensuring the integrity and reliability of their experimental results.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New amines for CO2 capture. II. Chemical stability and degradation pathways. Industrial & Engineering Chemistry Research, 48(20), 9068-9075. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120831. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Samuel, S. L., et al. (2010). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 99(9), 3907-3914. [Link]

  • PubChem. (n.d.). (6-Phenylpyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Li, P., & Zhao, L. (2003). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 258(1-2), 1-13. [Link]

  • Gomes, J. F. P., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993–16004. [Link]

  • Chavan, R. B., et al. (2016). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech, 17(1), 194–204. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

Application

Application Notes and Protocols for the Dosing and Administration of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in Murine Models

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a comprehensive guide for the dosing and administration of the novel compound, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, in mice. As specific preclinical data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded framework for establishing initial dosing parameters, ensuring experimental validity and upholding the highest standards of animal welfare. The protocols herein are designed for researchers, scientists, and drug development professionals and emphasize a systematic approach, beginning with essential preliminary studies to determine tolerability and pharmacokinetic profiles.

PART 1: Foundational Principles and Pre-Dosing Considerations

Compound Characterization and Handling

Prior to in vivo administration, a thorough characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is paramount. This includes confirming its identity, purity, and solubility.

  • Identity and Purity: Verification through methods such as NMR, LC-MS, and HPLC is essential to ensure the correct compound is being tested and to identify any potential impurities that could confound experimental results.

  • Solubility: The solubility of the compound in various pharmaceutically acceptable vehicles will dictate the feasible routes of administration and the formulation strategy. Initial solubility screening in common vehicles is a critical first step.

Ethical Considerations and IACUC Approval

All animal experiments must be conducted in strict accordance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee.[1][2] The experimental protocol, including the justification for the number of animals, dosing procedures, and endpoints, must be reviewed and approved before any work commences. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.

PART 2: Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the accurate and safe delivery of the test compound. The ideal vehicle should be non-toxic, chemically inert, and not interfere with the biological activity of the compound or the experimental endpoints.[3]

Common Vehicles for Murine Administration
VehicleProperties and ConsiderationsCommon Routes of Administration
Aqueous Solutions
Sterile Water for InjectionIdeal for water-soluble compounds; non-toxic and well-tolerated.[3]Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)
0.9% SalineIsotonic, reducing the risk of tissue irritation.[3]IV, IP, SC
Phosphate-Buffered Saline (PBS)Maintains a stable physiological pH.[3]IV, IP, SC
Organic Solvents (Use with Caution)
Dimethyl Sulfoxide (DMSO)Effective for dissolving lipophilic compounds but can have its own biological effects and toxicity.[1][3] Final concentration should be minimized.IP, SC (Not recommended for IV unless highly diluted)
EthanolCan be used as a co-solvent, but must be used at low concentrations due to potential toxicity.[1][3]PO, IP (with caution)
Suspension Vehicles
0.5% MethylcelluloseA common and safe vehicle for oral administration of insoluble compounds.[1]PO
Corn OilSuitable for highly lipophilic compounds for oral or intraperitoneal administration.[1][4] Not for intravenous use.[1]PO, IP
Preparation of Dosing Solutions
  • Aseptic Technique: All parenteral dosing solutions must be prepared under sterile conditions to prevent infection.

  • Solubility Testing: Determine the solubility of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in the selected vehicles to prepare a homogenous solution or a fine, uniform suspension.

  • pH Adjustment: For parenteral routes, the pH of the final formulation should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) to minimize irritation at the injection site.

  • Final Concentration: The concentration of the dosing solution should be calculated to deliver the desired dose in an appropriate volume for the chosen route of administration.[5][6][7]

PART 3: Experimental Protocols

Protocol for Determining the Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or overt clinical signs of distress over a specified period.[8][9] This is a crucial first step in any in vivo study with a novel compound.

MTD_Workflow start Start: Select Initial Dose Range groups Establish Dose Groups (e.g., 5, 10, 20, 40, 80 mg/kg) (n=3 mice per group) start->groups administer Administer Single Dose (e.g., Intraperitoneally) groups->administer monitor Daily Monitoring for 7-14 Days - Body Weight - Clinical Signs - Behavior administer->monitor endpoint Endpoint Met? (e.g., >15% weight loss, clinical score >2) monitor->endpoint Evaluate mtd Determine MTD (Highest dose without meeting endpoint) endpoint->mtd No stop Stop endpoint->stop Yes

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

  • Animal Selection: Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6 or BALB/c).

  • Dose Selection: Based on in vitro cytotoxicity data or structural similarity to other compounds, select a starting dose range. A common approach is to use a dose-escalation scheme with 3-5 dose levels.[10]

  • Group Allocation: Randomly assign mice to dose groups, including a vehicle control group (n=3-5 mice per group).

  • Administration: Administer a single dose of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride via the intended route of administration (e.g., intraperitoneal or oral gavage).

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for at least 7 days. Record the following:

    • Body weight[11][12]

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration)[12]

    • Behavioral changes

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in mortality, a body weight loss of more than 15-20%, or significant clinical signs of distress.[10][12]

Protocol for a Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is critical for designing subsequent efficacy studies.[2]

PK_Workflow start Start: Select Dose (e.g., a fraction of MTD) groups Establish Dosing Groups (e.g., IV and PO) (n=3-4 mice per time point) start->groups administer Administer Compound groups->administer sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) (Submandibular or tail vein) administer->sampling analysis Plasma Sample Processing and LC-MS/MS Analysis sampling->analysis pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->pk_params

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride synthesis

Welcome to the technical support center for the synthesis of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may be encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the rationale needed to diagnose and resolve common issues effectively.

Overview of Synthetic Pathways

The synthesis of 1-(6-phenylpyridin-3-yl)methanamine typically originates from 6-phenylnicotinonitrile or 6-phenylnicotinaldehyde. The most prevalent and often highest-yielding laboratory-scale approach is the reduction of the nitrile functionality. This guide will focus primarily on troubleshooting this pathway.

Visualized Troubleshooting Workflow

Before diving into specific questions, the following workflow provides a high-level overview of the diagnostic process when encountering low yields.

TroubleshootingWorkflow start Low Final Yield sm Step 1: Assess Starting Material (6-Phenylnicotinonitrile) start->sm reduction Step 2: Analyze Reduction Reaction sm->reduction sub_sm Purity Check (NMR, LC-MS) Moisture Content sm->sub_sm workup Step 3: Optimize Workup & Free Base Isolation reduction->workup sub_reduction Incomplete Conversion? Side Product Formation? Reagent Viability? reduction->sub_reduction salt Step 4: Refine HCl Salt Formation workup->salt sub_workup Aqueous Layer Analysis Emulsion Issues Product Volatility workup->sub_workup end Yield Optimized salt->end sub_salt Precipitation Failure? Oily Product? Solvent Choice? salt->sub_salt

Caption: General troubleshooting flowchart for low-yield synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Nitrile Reduction Step

The conversion of the nitrile group on 6-phenylnicotinonitrile to a primary amine is the core transformation. Most issues originate here.

Q1: My reduction of 6-phenylnicotinonitrile using borane-tetrahydrofuran (BH3-THF) is sluggish, incomplete, or fails entirely. What are the likely causes?

A1: This is a very common issue, often related to the reagent's quality and the reaction conditions. Let's break down the potential culprits:

  • Degraded BH3-THF Reagent: BH3-THF is notoriously unstable at room temperature and is highly sensitive to moisture.[1][2] The borane complex can decompose over time or upon exposure to air, leading to a loss of hydride activity.[1][2] Commercial solutions are often stabilized, but older bottles or those that have been handled improperly may have a significantly lower molarity than stated on the label.[1] It is known that at ambient temperature, a 1M solution can lose about 50% of its activity over 120 days.[3]

    • Actionable Advice:

      • Use a fresh bottle of BH3-THF. If you must use an existing bottle, try to titrate it to determine the active hydride concentration.

      • Always handle under an inert atmosphere (Nitrogen or Argon) using anhydrous syringes and glassware. Moisture from the air or wet solvents will rapidly quench the reagent.[2][4]

      • Store the reagent properly. BH3-THF solutions should be stored at 0-5 °C to maximize their shelf-life.[2][3]

  • Insufficient Stoichiometry: An underestimation of the required borane equivalents due to degraded reagent or inaccurate measurement will lead to incomplete conversion. For nitrile reductions, an excess of the reducing agent is typically required.

    • Actionable Advice: Use at least 2-3 equivalents of BH3-THF relative to your starting nitrile. If you suspect your reagent is partially degraded, using a larger excess may be a temporary solution.

  • Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it typically requires heating to proceed to completion. Borane reductions of nitriles are often performed in THF with heating.[5]

    • Actionable Advice: After the initial addition of BH3-THF at 0 °C, allow the reaction to warm to room temperature and then gently reflux (around 65 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

Q2: I'm observing significant byproducts in my reaction mixture. What are they and how can I prevent them?

A2: Byproduct formation is a key contributor to yield loss. The identity of the byproduct depends on your chosen reduction method.

  • With Catalytic Hydrogenation (e.g., H2/Raney Ni): The primary amine product can react with intermediate imines, leading to the formation of secondary and tertiary amines as byproducts.[5]

    • Actionable Advice: To suppress the formation of these byproducts, the hydrogenation is often carried out in the presence of ammonia (or ammonium hydroxide).[5] The excess ammonia helps to favor the formation of the primary amine.

  • With Borane Reagents: The primary issue is typically incomplete reduction. However, improper quenching can lead to the formation of borane-amine complexes that are difficult to break, complicating purification.

    • Actionable Advice: Ensure a proper acidic workup. After the reaction is complete, it must be carefully quenched, typically by the slow addition of methanol followed by aqueous HCl. This protonates the amine and hydrolyzes the boron intermediates. The mixture usually requires heating (reflux) after the addition of HCl to ensure the complete breakdown of any amine-borane complexes.

Visualizing the Nitrile Reduction Pathway

NitrileReduction cluster_main Desired Pathway cluster_side Potential Pitfalls nitrile 6-Phenylnicotinonitrile intermediate N-Borylimine Intermediate nitrile->intermediate + BH3-THF amine Primary Amine (Product) intermediate->amine Reduction & Hydrolysis incomplete Incomplete Reaction (Unreacted Nitrile) intermediate->incomplete Insufficient Reagent/Time side_products Side Products (e.g., Secondary Amine with H2/Catalyst) amine->side_products Reaction with Intermediate

Sources

Optimization

Technical Support Center: Synthesis of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to not only offer solutions but also to explain the underlying causality, empowering you to optimize your synthetic routes for higher yield and purity.

Troubleshooting Guide: Common Synthetic Routes & Byproducts

The synthesis of 1-(6-Phenylpyridin-3-YL)methanamine typically proceeds through one of two primary routes: the reductive amination of 6-phenylnicotinaldehyde or the catalytic hydrogenation of 6-phenylnicotinonitrile. Each pathway, while effective, is susceptible to the formation of specific byproducts. This section is structured to address issues you might encounter with each of these methods.

Route 1: Reductive Amination of 6-Phenylnicotinaldehyde

Reductive amination is a widely used method for forming amines from carbonyl compounds.[1][2] In this case, 6-phenylnicotinaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Aldehyde 6-Phenylnicotinaldehyde Imine Intermediate Imine Aldehyde->Imine Reaction with Ammonia Ammonia Ammonia Source (e.g., NH4OAc) PrimaryAmine 1-(6-Phenylpyridin-3-YL)methanamine (Desired Product) Imine->PrimaryAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) FinalProduct Final HCl Salt PrimaryAmine->FinalProduct Protonation HCl HCl in Solvent

Caption: General workflow for the reductive amination synthesis.

Q1: My reaction has stalled, and I see a significant amount of unreacted 6-phenylnicotinaldehyde. What is the likely cause?

A1: This issue typically points to two possibilities: inefficient imine formation or a deactivated reducing agent.

  • Causality: The formation of the imine is a reversible equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials. Additionally, common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can decompose upon exposure to moisture or overly acidic conditions.[3]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., methanol, dichloroethane) using molecular sieves prior to use. Ensure your ammonia source (e.g., ammonium acetate) is also dry.

    • Control pH: The optimal pH for reductive amination is typically between 6 and 7. If the conditions are too acidic, the ammonia source will be fully protonated and non-nucleophilic. If too basic, the carbonyl group will not be sufficiently activated. You can add a small amount of acetic acid to catalyze imine formation if needed.

    • Check Reducing Agent: Use a fresh bottle of the reducing agent. If you suspect decomposition, you can test its activity on a simpler substrate.

Q2: I've isolated my product, but my NMR spectrum shows an additional peak with a similar splitting pattern, suggesting a related impurity. What could this be?

A2: The most probable byproduct in this scenario is the corresponding secondary amine, N,N-bis((6-phenylpyridin-3-yl)methyl)amine.

  • Causality: This byproduct forms when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the intermediate imine. This creates a new, larger imine that is subsequently reduced to the secondary amine. This is a common issue in reductive aminations.[4]

  • Mitigation Strategies:

    • Use a Large Excess of Ammonia: By increasing the concentration of the ammonia source (e.g., 5-10 equivalents of ammonium acetate), you can statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

    • Control Addition of Reducing Agent: Adding the reducing agent portion-wise can help maintain a low concentration of the primary amine product in the reaction mixture at any given time, thus reducing the rate of secondary amine formation.

  • Purification: The secondary amine is significantly less polar than the primary amine. It can typically be separated by silica gel column chromatography using a gradient elution of dichloromethane and methanol.

G Imine Intermediate Imine PrimaryAmine Desired Primary Amine Imine->PrimaryAmine Reduction (Desired Pathway) SecondaryAmine Secondary Amine Byproduct PrimaryAmine->SecondaryAmine Reacts with another Imine molecule

Caption: Competing pathways leading to primary and secondary amines.

Route 2: Catalytic Hydrogenation of 6-Phenylnicotinonitrile

This route involves the reduction of a nitrile group to a primary amine using a catalyst (e.g., Raney Nickel, Palladium on Carbon) under a hydrogen atmosphere. This method is often high-yielding but requires careful control of reaction conditions to avoid side reactions.

Q1: My yield of the primary amine is low, and I've isolated a significant amount of a higher molecular weight byproduct. What is it?

A1: Similar to the reductive amination route, the formation of secondary and tertiary amines is a major side reaction in nitrile hydrogenation.[5]

  • Causality: The hydrogenation of a nitrile proceeds through an intermediate imine. This imine can react with the primary amine product to form a secondary amine, which can then undergo further reactions.[5]

  • Troubleshooting Protocol:

    • Add Ammonia: Performing the hydrogenation in a solution of ammonia (e.g., 7N ammonia in methanol) can significantly suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.

    • Optimize Catalyst and Conditions: Raney Nickel is often used for nitrile reductions.[6] The reaction temperature and pressure should be carefully controlled. Higher temperatures can sometimes favor the formation of secondary amines.

    • Use of Additives: The addition of a basic substance like sodium hydroxide can sometimes improve the selectivity for the primary amine by modifying the catalyst surface and facilitating the desorption of the amine product.

Q2: I'm observing a byproduct that doesn't seem to be a secondary or tertiary amine. Are there other possibilities?

A2: Yes, another potential byproduct is the corresponding alcohol, (6-phenylpyridin-3-yl)methanol, formed from the hydrolysis of the intermediate imine if water is present in the reaction mixture. Also, incomplete reduction can leave the imine as a final impurity.

  • Causality: If there is water in the reaction solvent or starting materials, the intermediate imine can be hydrolyzed to the corresponding aldehyde (6-phenylnicotinaldehyde), which is then rapidly reduced to the alcohol under the hydrogenation conditions.

  • Mitigation Strategies:

    • Use Anhydrous Solvents: Ensure that the solvent (e.g., methanol, ethanol, THF) is thoroughly dried before use.

    • Ensure Complete Reaction: Monitor the reaction by TLC or GC-MS to ensure that the starting nitrile is fully consumed and the intermediate imine is completely reduced. Extended reaction times or increased hydrogen pressure may be necessary.

Byproduct NameStructureFormation RouteKey Analytical Signature (¹H NMR)
N,N-bis((6-phenylpyridin-3-yl)methyl)amineSecondary AmineBothDisappearance of -NH₂ protons, complex benzylic proton signals.
(6-phenylpyridin-3-yl)methanolAlcoholNitrile HydrogenationPresence of a hydroxyl (-OH) proton signal, characteristic benzylic CH₂ signal shifted downfield compared to the amine.
6-phenylnicotinaldehydeAldehydeBoth (as intermediate)Aldehydic proton signal around 9-10 ppm.

Frequently Asked Questions (FAQs)

Q: How can I confirm the successful formation of the hydrochloride salt?

A: The most straightforward way is through titration with a standardized base. You can also use analytical techniques like ion chromatography. In ¹H NMR, you will typically see a downfield shift of the pyridine and benzylic protons upon protonation, and the -NH₂ protons will become a broad singlet (-NH₃⁺).

Q: My final product is off-white or yellow. How can I improve the color?

A: A yellow tint can indicate the presence of trace impurities, possibly from oxidation or residual catalyst. Recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/water) is often effective. A charcoal treatment during the recrystallization process can also help remove colored impurities.

Q: What are the best practices for storing 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride?

A: As a hydrochloride salt, the compound is generally more stable and less prone to air oxidation than the free base. It should be stored in a tightly sealed container in a cool, dry place, away from light and strong bases.

References

  • U.S. Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Indian Patent Application No. 2008MU01313. (2010). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IndiaBig. [Link]

  • Zhang, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6126. [Link]

  • Kim, J. H., et al. (2020). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Scientific Reports, 10(1), 1-8. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kotha, S., et al. (2019). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Organic & Biomolecular Chemistry, 17(3), 540-551. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • Li, W., et al. (2021). Direct Synthesis of Pentasubstituted Pyrroles and Hexasubstituted Pyrrolines from Propargyl Sulfonylamides and Allenamides. Organic Letters, 23(12), 4769-4774. [Link]

  • European Patent No. EP2551265B1. (2014). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Sharma, S. K., et al. (2013). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Journal of Industrial and Engineering Chemistry, 19(2), 529-536. [Link]

  • Firouzabadi, H., et al. (2005). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 46(38), 6497-6500. [Link]

  • Denison, S., et al. (2016). Synthesis of Enantiomerically Pure Ring-Substituted l-Pyridylalanines by Biocatalytic Hydroamination. The Journal of Organic Chemistry, 81(23), 11566-11573. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. [Link]

  • Ananikov, V. P., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Molecules, 28(7), 3235. [Link]

  • Coldham, I., et al. (2009). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry, 7(11), 2329-2335. [Link]

  • Müller, T. E. (2002). Selective Hydrogenation of Butyronitrile over Raney-Metals. Technische Universität München. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Hartwig, J. F., et al. (2013). Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Supporting Information. The Royal Society of Chemistry. [Link]

  • Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1886-1891. [Link]

  • World Intellectual Property Organization. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

Welcome to the technical support guide for the purification of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (CAS No. 2034155-02-5).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (CAS No. 2034155-02-5). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target molecule.

Introduction: Understanding the Purification Challenges

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a substituted pyridylmethanamine derivative. Compounds of this class are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] While effective, these synthetic routes can introduce a variety of impurities that require careful removal to ensure the final product's quality and suitability for downstream applications.

Common purification hurdles include:

  • Residual Palladium Catalyst: Transition metal catalysts used in the synthesis can contaminate the final product.

  • Ligand-Derived Impurities: Phosphine ligands used in coupling reactions can generate byproducts.

  • Homocoupling Products: Side reactions can lead to the formation of dimers of the starting materials.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions result in the presence of precursors.

  • Isomeric Impurities: Closely related isomers can be challenging to separate from the desired product.

  • Enantiomeric Purity (if applicable): For chiral applications, separation of enantiomers is a critical step.

This guide will provide a structured approach to tackling these issues through various purification techniques.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the purification of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Issue 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle. How can I induce crystallization?

Answer:

The physical state of your crude product is highly dependent on its purity and the presence of residual solvents. A common first step is to convert the freebase, which may be an oil, to its hydrochloride salt, which is typically a crystalline solid. If you already have the hydrochloride salt and it remains oily, this often indicates the presence of impurities that are inhibiting crystallization.

Causality: The presence of even small amounts of impurities can disrupt the crystal lattice formation, leading to oils or amorphous solids. Solvent choice is also critical; a solvent in which the compound is too soluble will prevent precipitation.

Recommended Protocol: Salt Formation and Trituration

  • Ensure Complete Conversion to the Hydrochloride Salt:

    • Dissolve your crude amine freebase in a minimal amount of a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • Monitor the precipitation of the hydrochloride salt. If no precipitate forms, the salt may be highly soluble in the chosen solvent. In this case, you can try adding a less polar co-solvent (an "anti-solvent") like hexane or heptane to induce precipitation.

  • Trituration to Remove Soluble Impurities:

    • If the resulting solid is still oily, attempt trituration. This involves repeatedly washing the crude solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble.

    • Good starting solvents for trituration of amine hydrochlorides include cold acetone, ethyl acetate, or a mixture of diethyl ether and hexane.[3]

    • Stir the crude material vigorously with the chosen solvent, then allow the solid to settle and decant the solvent. Repeat this process several times.

Issue 2: I'm observing significant impurities in my NMR/LC-MS analysis after initial workup. What is the most effective purification strategy?

Answer:

For multi-component impurity profiles, a multi-step purification strategy is often necessary. The choice of technique depends on the nature of the impurities. Since 1-(6-phenylpyridin-3-yl)methanamine is likely synthesized via a Suzuki-Miyaura coupling, you may be dealing with both organic and inorganic impurities.

Causality: Suzuki-Miyaura reactions can leave behind palladium residues, boronic acid derivatives, and homocoupled byproducts.[1][2] A simple extraction may not be sufficient to remove all of these.

Recommended Multi-Step Purification Workflow:

PurificationWorkflow Crude_Product Crude Product (Post-Reaction Mixture) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Bulk Purification Chromatography Chromatography (if necessary) Recrystallization->Chromatography Persistent Impurities Pure_Product High Purity Product Recrystallization->Pure_Product Final Polish Chromatography->Pure_Product

Caption: A multi-step workflow for purifying 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Step-by-Step Methodologies:

1. Acid-Base Extraction: This technique is excellent for separating your basic amine product from neutral organic impurities and acidic reagents.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your amine product will be protonated and move into the aqueous layer.

    • Separate the aqueous layer, which now contains your product as the hydrochloride salt. The organic layer, containing neutral impurities, can be discarded.

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • To isolate the freebase (if needed for subsequent chromatography or characterization), basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >10.

    • Extract the freebase back into an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Recrystallization: This is often the most effective method for achieving high purity of crystalline solids.

  • Protocol:

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] For amine hydrochlorides, polar solvents are often a good starting point.

    • Procedure:

      • Place the crude hydrochloride salt in a flask.

      • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

      • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Solvent Selection Table for Recrystallization:

Solvent SystemRationale & Expected Solubility
Isopropanol (IPA) or Ethanol Often good for amine hydrochlorides. Provides a good balance of solubility at high and low temperatures.
Methanol/Water Methanol is a good solvent; adding water as an anti-solvent can induce crystallization.[3]
Acetonitrile Can be a good solvent for polar compounds.[5]
Ethyl Acetate/Heptane For the freebase form, ethyl acetate can be the primary solvent, with heptane as the anti-solvent.[3]

3. Column Chromatography: If impurities persist after recrystallization, column chromatography may be necessary.

  • Note: Amine compounds can be challenging to purify on standard silica gel due to their basicity, which can cause tailing.

  • Recommendations:

    • Purify the Freebase: It is generally easier to run chromatography on the freebase form of the amine.

    • Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent system to reduce tailing.

    • Consider Alternative Stationary Phases: Basic alumina or commercially available amine-functionalized silica can be effective alternatives to standard silica gel.

Issue 3: My product is a racemic mixture, and I need to isolate a single enantiomer. How can I perform a chiral resolution?

Answer:

The separation of enantiomers, known as chiral resolution, is a critical step in the development of many pharmaceuticals.[] For amines, the most common method is the formation of diastereomeric salts using a chiral acid.[7]

Causality: Enantiomers have identical physical properties, making them inseparable by standard techniques like recrystallization or chromatography. However, when they react with a single enantiomer of another chiral compound (a resolving agent), they form diastereomers. Diastereomers have different physical properties, including solubility, allowing for their separation.

Recommended Protocol: Diastereomeric Salt Resolution

  • Select a Chiral Resolving Agent: Common chiral acids for resolving racemic amines include:

    • L-(+)-Tartaric acid

    • D-(-)-Tartaric acid

    • (R)-(-)-Mandelic acid

    • (S)-(+)-Mandelic acid

    • (1R)-(-)-10-Camphorsulfonic acid

  • Formation and Separation of Diastereomeric Salts:

    • Dissolve the racemic freebase of 1-(6-phenylpyridin-3-yl)methanamine in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent.

    • The diastereomeric salts will have different solubilities. One salt will preferentially crystallize from the solution. The choice of solvent is crucial here and may require some screening.

    • Allow the crystallization to proceed, then collect the solid by filtration. This solid will be enriched in one diastereomer.

    • The purity of the diastereomeric salt can often be improved by recrystallization.

  • Liberation of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add a base (e.g., NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free amine.

    • The free amine will move into the organic layer.

    • Separate the layers, dry the organic layer, and concentrate it to obtain the enantiomerically enriched freebase.

    • You can then convert this to the hydrochloride salt as described previously.

Alternative Method: Chiral Chromatography

For analytical and preparative scale separations, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride? A1: While specific data for this compound is not readily available in public literature, analogous aromatic amine hydrochlorides are typically white to off-white crystalline solids. The melting point will be sharp for a pure compound and should be determined experimentally as a measure of purity.

Q2: How can I effectively remove residual palladium from my product? A2: Residual palladium can often be removed by treating a solution of your compound with a palladium scavenger resin. Alternatively, recrystallization can be effective, as the palladium impurities may be excluded from the crystal lattice of your product. In some cases, washing a solution of the freebase with an aqueous solution of a chelating agent like EDTA can be beneficial.

Q3: My recrystallization is resulting in a low yield. How can I improve it? A3: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound has significant solubility in the cold solvent: If your product is still quite soluble at low temperatures, you may need to screen for a different solvent system where the solubility difference between hot and cold is more pronounced.

Q4: Can I use reverse-phase HPLC for purification? A4: Yes, reverse-phase HPLC can be a very effective purification technique, especially for removing more polar or non-polar impurities. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives good peak shape. Keep in mind that removing TFA from the final product can be challenging.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Retrieved from [Link]

  • PubMed Central. (n.d.). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Retrieved from [Link]

  • National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chiral resolution – Knowledge and References. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • U.S. Pharmacopeia. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

  • Practical Lab Manual. (n.d.). Medicinal Chemistry - III B. Pharm VI. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl(pyridin-4-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride Solutions

Welcome to the technical support center for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the stability of this compound in solution. Our recommendations are grounded in established chemical principles and data from structurally related molecules to ensure scientific integrity and practical utility in your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the handling and use of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

Question: I prepared an aqueous stock solution of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, but it became cloudy or a precipitate formed over time. What is the cause and how can I resolve this?

Answer:

Precipitation in aqueous solutions of this compound can be attributed to several factors, primarily related to pH and solubility.

  • Causality: The hydrochloride salt of 1-(6-Phenylpyridin-3-YL)methanamine is generally more water-soluble than its free base form.[1] The pH of your aqueous solution is critical. If the pH increases, the amine hydrochloride can be deprotonated to its less soluble free base form, leading to precipitation. This can happen if the solution is prepared in a basic buffer or if the storage container is not properly sealed, allowing for the absorption of atmospheric carbon dioxide, which can alter the pH.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution. For optimal solubility of the hydrochloride salt, the pH should be maintained in the acidic range.

    • Adjust pH: If the pH is neutral or basic, carefully adjust it to a slightly acidic pH (e.g., pH 4-6) by adding a small amount of dilute hydrochloric acid.

    • Solvent Consideration: If a higher concentration is required, consider using a co-solvent system. This compound is likely soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2] Preparing a concentrated stock in one of these solvents and then diluting it into your aqueous buffer may improve stability.

    • Storage: Store aqueous solutions in tightly sealed containers to minimize exposure to air.

Issue 2: Discoloration of the Solution (Yellowing or Browning)

Question: My solution of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride has developed a yellow or brown tint. What could be causing this and is the compound degrading?

Answer:

Discoloration often indicates chemical degradation, which can be triggered by oxidation or photodegradation.

  • Causality: The benzylic amine and the phenyl-pyridine core of the molecule are susceptible to oxidation.[3][4][5][6][7] The lone pair of electrons on the amine nitrogen can be a site for oxidation, although this is less likely in the protonated hydrochloride salt form.[8] The pyridine ring itself can also undergo oxidation, potentially forming N-oxides which can lead to further rearrangements and colored byproducts.[9] Additionally, compounds with phenyl and pyridine rings can be sensitive to light, leading to photodegradation.[10][11][12]

  • Troubleshooting and Prevention:

    • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light.

    • De-gas Solvents: For long-term storage or sensitive applications, consider using de-gassed solvents to remove dissolved oxygen.

    • Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but compatibility with your experimental system must be verified.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the handling and stability of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

Q1: What are the recommended storage conditions for solid 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride and its solutions?

A1: For optimal stability, we recommend the following storage conditions:

FormStorage TemperatureContainerAtmosphereLight Conditions
Solid 2-8°CTightly sealedDryDark
Organic Stock Solutions (e.g., DMSO, Ethanol) -20°CTightly sealed, airtight vialsInert gas (e.g., Argon)Amber vials or foil-wrapped
Aqueous Solutions 2-8°C (short-term) or -20°C (long-term)Tightly sealed, sterile tubesN/AAmber vials or foil-wrapped

Note: Avoid repeated freeze-thaw cycles for solutions as this can promote degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of an imine or other oxidative products. The benzylic carbon is also susceptible to oxidation, potentially leading to a ketone.[6] The pyridine ring can be oxidized to a pyridine-N-oxide.

  • Hydrolysis: While the amine itself is not directly hydrolyzable, impurities from the synthesis could be. The stability of the benzylic C-N bond to hydrolysis under strongly acidic or basic conditions should be considered.

  • Photodegradation: The presence of both phenyl and pyridine rings suggests a susceptibility to degradation upon exposure to UV or even visible light.[10] This can lead to complex rearrangements and the formation of colored degradants.

Below is a diagram illustrating the potential degradation sites on the molecule.

Caption: Potential degradation sites on 1-(6-Phenylpyridin-3-YL)methanamine.

Q3: How can I monitor the stability of my solutions?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the stability of your solutions.[13][14][15] A stability-indicating HPLC method should be able to separate the parent compound from any potential degradation products.

  • Recommended HPLC Method Parameters (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound has significant absorbance (a UV scan should be performed to determine the optimal wavelength).

    • Analysis: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

The following workflow is recommended for a forced degradation study to understand the stability of the compound in your specific experimental conditions.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photostability (ICH Q1B guidelines) Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: A typical workflow for conducting forced degradation studies.

Q4: What is the expected solubility of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride?

A4: While specific solubility data for this compound is not readily available in the literature, we can make some estimations based on its structure and related compounds.

SolventExpected SolubilityRationale
Water Moderately soluble, pH-dependentThe hydrochloride salt form enhances aqueous solubility. Solubility will decrease significantly at higher pH values.
Ethanol SolublePolar protic solvent, generally good for amine salts.
Methanol SolubleSimilar to ethanol.
DMSO SolubleA common polar aprotic solvent for a wide range of organic compounds.[2]
DMF SolubleAnother common polar aprotic solvent.[2]
Acetonitrile Sparingly to moderately solubleLess polar than other organic solvents listed.
Non-polar solvents (e.g., Hexane, Toluene) InsolubleThe salt form is highly polar and will not dissolve in non-polar solvents.

It is always recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application.

References

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Various Authors. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? ResearchGate. Retrieved from [Link]

  • Reusch, W. (2015). 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts. Retrieved from [Link]

  • Ye, W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 329-335.
  • El-Didamony, A. M. (2008). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC.
  • Ho, K. C., et al. (2023). Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. ACS Omega, 8(12), 11567-11575.
  • Pavel, I., et al. (2008). The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation.
  • Griesbeck, A. G., & Maptue, N. (2014). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. The Journal of Organic Chemistry, 79(1), 137-144.
  • Wang, Y., et al. (2019).
  • Tu, Y.-J., et al. (2013). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. Brazilian Journal of Chemical Engineering, 30(2), 363-369.
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Wang, H., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 7(19), 2933-2938.
  • Zhang, X., et al. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734-737.
  • Takasaki, A., et al. (2003). HPLC analysis of pheomelanin degradation products in human urine. Pigment Cell Research, 16(5), 480-486.
  • Gourdoupi, N., et al. (2014). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 4(74), 39281-39290.
  • Lee, J. H., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 26(16), 4945.
  • Cárdenas-Jirón, G. I., et al. (2022).
  • Ye, W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 329-335.
  • Ajjou, A. N., & Rahman, M. M. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(12), 2821.
  • Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
  • Ceylan, S., et al. (2015). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 20(4), 6363-6377.
  • Wentrup, C., & W-D., S. (2003). Phenylnitrene, Phenylcarbene, and Pyridylcarbenes. Rearrangements to Cyanocyclopentadiene and Fulvenallene. Journal of the American Chemical Society, 125(40), 12232-12242.
  • Wei, Y., et al. (2019). A sensitive HPLC-FLD method for the quantification of 6-O-demethylmenisporphine isolated from Menispermi Rhizoma in rat plasma. Journal of Analytical Science and Technology, 10, 23.
  • Organic Syntheses. (n.d.). 1-methyl-3-phenylindane. Retrieved from [Link]

  • Various Authors. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. Retrieved from [Link]

  • Gourdoupi, N., et al. (2014). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Advances, 4(74), 39281-39290.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Alvi, S. N., et al. (2025). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
  • Fumanal, M., et al. (2017). Phenylazopyridine as Switch in Photochemical Reactions.
  • John, S., et al. (2022). A review on identification, synthesis and characterization of potential impurities of some cardiovascular drugs. World Journal of Pharmaceutical Research, 11(9), 623-644.
  • Fogg, P. G. T. (1985). Amines. In Solubility Data Series (Vol. 21, pp. 1-10). Pergamon.

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of Pyridines

An authoritative guide for navigating the complexities of synthesizing substituted piperidines from pyridines. Welcome to our dedicated resource for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for navigating the complexities of synthesizing substituted piperidines from pyridines.

Welcome to our dedicated resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis of piperidine scaffolds via the reductive amination of pyridines. This transformation, while fundamental, is nuanced and often presents significant optimization challenges. This guide is structured to provide not just protocols, but a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and rationalize your experimental design.

The conversion of a stable aromatic pyridine ring into a saturated, aminated piperidine is a powerful tool in drug discovery.[1][2] However, the inherent stability of the pyridine ring and the potential for the nitrogen atom to poison catalysts can complicate this process.[3] This document will serve as your expert partner in overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a rational approach to experimental design.

Q1: What is the core mechanistic challenge in the reductive amination of pyridines compared to a simple ketone?

A: With a standard ketone or aldehyde, the reaction involves the formation of an imine or iminium ion, which is then reduced.[4][5] The primary challenge with pyridines is the initial reduction of the highly stable aromatic ring. The reaction is often not a simple one-pot condensation followed by reduction. Instead, it typically involves the hydrogenation of the pyridine ring to a piperidine or an intermediate di/tetrahydropyridine, which then participates in the amination process. The key challenge is controlling the rate of pyridine reduction versus the rate of C-N bond formation to avoid side reactions.[3]

Q2: How do I select the right catalyst and reducing agent combination?

A: The choice is a trade-off between reactivity, selectivity, and operational complexity.

  • Catalytic Hydrogenation (H₂ gas): This is the most atom-economical method. Noble metal catalysts like Rhodium, Ruthenium, and Platinum are highly active for reducing the pyridine ring, often under milder conditions than non-noble catalysts.[3][6] Palladium on carbon (Pd/C) is also widely used.[7] This approach requires specialized high-pressure hydrogenation equipment.

  • Chemical Hydride Reagents: These reagents avoid the need for high-pressure H₂. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over other carbonyl groups.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic and requires careful pH control.[7][9] Sodium borohydride (NaBH₄) is a stronger reducing agent and can problematically reduce a carbonyl partner before imine formation is complete.[4]

Q3: My starting pyridine has other reducible functional groups. How can I achieve selectivity?

A: This is a common and critical challenge. Using milder, more selective hydride reagents is often the best strategy. Sodium triacetoxyborohydride (STAB) is particularly well-suited for this, as it tolerates many functional groups that would be reduced by catalytic hydrogenation or stronger borohydrides.[10] Careful selection of reaction conditions (lower temperature, shorter reaction times) with catalytic hydrogenation can sometimes afford the desired selectivity, but this often requires extensive optimization.

Q4: Why is my reaction stalling or showing no conversion?

A: Stalled reactions are most often due to catalyst deactivation or inappropriate reaction conditions. The nitrogen atom in both the pyridine substrate and the piperidine product can act as a ligand, binding to the surface of a heterogeneous catalyst and poisoning it.[3] Other causes include insufficient hydrogen pressure, temperatures that are too low to overcome the activation energy for ring reduction, or using a reducing agent that is too weak for the specific substrate.

Part 2: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental failures.

Issue 1: Low Yield - Predominant recovery of starting materials

Symptoms:

  • TLC or LC-MS analysis shows a high percentage of unreacted pyridine and amine.

  • Minimal to no product formation is observed.

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Recommended Action
Catalyst Poisoning/Deactivation Nitrogen-containing compounds (substrate, product, amine) can strongly adsorb to the active sites of heterogeneous catalysts (e.g., Pd, Pt, Rh), blocking them from participating in the catalytic cycle.[3]1. Increase Catalyst Loading: Incrementally increase from 5 mol% to 10 mol% or higher. 2. Use a More Robust Catalyst: Rhodium-based catalysts are often more resistant to poisoning in pyridine hydrogenations than Palladium.[6][11] 3. Purify Reagents: Ensure starting materials and solvents are free of sulfur or other known catalyst poisons.
Insufficient Reaction Energy The hydrogenation of the aromatic pyridine ring has a high activation energy barrier. The supplied thermal energy and/or H₂ pressure may be insufficient.1. Increase H₂ Pressure: For catalytic hydrogenations, incrementally increase pressure (e.g., from 100 psi to 500 psi). Ensure your equipment is rated for the target pressure. 2. Increase Temperature: Raise the temperature in 10-20 °C increments.
Ineffective Reducing Agent For chemical reductions, the chosen hydride reagent may not be potent enough.1. Switch to a Stronger Reagent: If using STAB with no success, consider a more reactive borane complex or switch to a catalytic hydrogenation approach.[12]

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed check_catalyst Catalytic Hydrogenation? (H₂/Metal) start->check_catalyst check_hydride Chemical Reduction? (e.g., STAB) start->check_hydride catalyst_path Increase Catalyst Loading Increase H₂ Pressure Increase Temperature check_catalyst->catalyst_path Yes hydride_path Add Acid Catalyst (e.g., AcOH) Increase Temperature Switch to Stronger Hydride check_hydride->hydride_path Yes success Problem Resolved catalyst_path->success hydride_path->success Pyridine Pyridine Substrate Piperidine Unwanted Piperidine (Side Product) Pyridine->Piperidine Direct Hydrogenation (Favored by harsh conditions) Imine_Intermediate Imine / Iminium Ion (Key Intermediate) Pyridine->Imine_Intermediate Condensation with Amine (Often rate-limiting) Desired_Product Desired Aminated Piperidine Imine_Intermediate->Desired_Product Reduction

Caption: Competing reaction pathways determining product distribution.

Solutions:

  • Promote Imine Formation: The formation of the imine/iminium ion is often acid-catalyzed. Adding a stoichiometric amount of a weak acid like acetic acid can dramatically accelerate this step, allowing it to better compete with direct ring reduction. This is especially effective when using hydride reagents. [10]2. Use a More Selective Reducing Agent: Switch from catalytic hydrogenation to a milder chemical hydride like STAB. STAB is much more effective at reducing the pre-formed iminium ion than it is at reducing the pyridine ring directly, thus favoring the desired reaction pathway. [7][8]3. Modify Reaction Conditions: If using catalytic hydrogenation, lowering the H₂ pressure and reaction temperature can sometimes temper the rate of direct hydrogenation, giving the amination chemistry more time to occur.

Part 3: Reference Experimental Protocols

These protocols are intended as validated starting points. Users must conduct a thorough risk assessment before any laboratory work.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Best for: Substrates without other easily reducible groups where high atom economy is desired.

Step-by-Step Methodology:

  • Vessel Charging: In a high-pressure reactor vessel, combine the pyridine substrate (1.0 eq.), the amine (1.2 eq.), and a suitable solvent (e.g., methanol or ethanol, to a concentration of ~0.2 M).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on Carbon (5-10 mol% Pd). Caution: Dry Pd/C is pyrophoric and can ignite in air.

  • System Purge: Seal the reactor. Purge the vessel 3-5 times with nitrogen to remove oxygen, then 3-5 times with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (start at 150 psi). Begin vigorous stirring and heat to the desired temperature (start at 60 °C).

  • Monitoring: Monitor H₂ uptake and/or analyze aliquots via LC-MS to track reaction progress.

  • Work-up: After completion, cool the reactor to ambient temperature, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting crude material by column chromatography or crystallization.

Protocol 2: Selective Amination using Sodium Triacetoxyborohydride (STAB)

Best for: Substrates with sensitive functional groups or when selectivity is paramount.

Step-by-Step Methodology:

  • Initial Mixture: To a round-bottom flask under a nitrogen atmosphere, add the pyridine substrate (1.0 eq.), the amine (1.2 eq.), and an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.2 M). [8][10]2. Acid Addition: Add glacial acetic acid (1.1 eq.) to catalyze imine/iminium ion formation. Stir the mixture for 20-30 minutes at room temperature.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as required.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • Tarasov, A. A., & Afanasyev, O. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 13662-13715. [Link]

  • Mori, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(3), 2095-2103. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Wang, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 947-951. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

Welcome to the technical support center for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues encountered during experimentation with this compound. As a hydrochloride salt of a primary amine, this molecule's solubility is intended to be improved over its free base; however, challenges can still arise depending on the specific experimental conditions.[1][2][3] This document offers a structured approach to systematically address and resolve these challenges.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems.

Question 1: My 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is not dissolving in water at my desired concentration. What should I do first?

Answer: The first step is to verify the purity of your compound and the pH of your aqueous solution. Amine hydrochlorides are salts of a weak base and a strong acid, meaning they will have a greater solubility in acidic to neutral aqueous solutions.[3][4]

  • Initial Verification Workflow:

    • Confirm Compound Identity and Purity: Use analytical methods like NMR or LC-MS to ensure the compound is what you expect and to check for any significant impurities that might be affecting solubility.

    • Measure the pH of the Solution: Dissolve a small, known amount of the compound in your water or buffer and measure the pH. For hydrochloride salts of amines, the resulting solution should be acidic. If it is neutral or basic, the salt may have been neutralized, leading to the precipitation of the less soluble free base.[3]

    • Gentle Heating and Agitation: Try gently warming the solution (e.g., to 37-40°C) and increasing agitation (e.g., using a magnetic stirrer or vortex mixer). Sometimes, dissolution is kinetically limited and can be aided by increased energy input.

Question 2: I've confirmed the compound's purity and the solution is acidic, but solubility is still poor. What are my next steps?

Answer: If basic troubleshooting fails, you can move on to more advanced formulation strategies. The choice of method will depend on your downstream application.

  • pH Adjustment: Systematically lower the pH of your solution. By adding a small amount of a dilute strong acid (e.g., 0.1 M HCl), you can further shift the equilibrium towards the protonated, more soluble form of the amine.[5] Create a pH-solubility profile to identify the optimal pH for your desired concentration.

  • Co-solvents: For many organic molecules, the addition of a water-miscible organic co-solvent can significantly enhance solubility.[6] Common choices include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG 300 or 400)

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    It is crucial to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it, as high concentrations of organic solvents may not be suitable for all biological assays.

Question 3: Are there other formulation approaches I can try if pH adjustment and co-solvents are not sufficient or compatible with my experiment?

Answer: Yes, several other techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.[6]

    • Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Poloxamers.

    • Start with concentrations just above the critical micelle concentration (CMC).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[6] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

  • Solid Dispersions: For solid dosage form development, creating a solid dispersion of your compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[8][9] This is typically achieved through methods like spray drying or hot-melt extrusion.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in water?

Q2: In which organic solvents is this compound likely to be soluble?

A2: The free base form of 1-(6-Phenylpyridin-3-YL)methanamine would likely be soluble in a range of polar organic solvents. The hydrochloride salt form will have good solubility in polar protic solvents like methanol and ethanol, and may also be soluble in polar aprotic solvents like DMSO and DMF, especially with some heating. Its solubility in non-polar solvents like hexane or toluene is expected to be low.

Q3: How does the pH of the solution affect the solubility of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride?

A3: The solubility of this compound is highly pH-dependent. In acidic conditions, the primary amine group is protonated (-NH3+), forming a salt that is more readily solvated by water molecules. As the pH increases towards the pKa of the amine, the equilibrium will shift towards the unprotonated, free base form, which is significantly less water-soluble and may precipitate out of solution.

Q4: Can I convert the hydrochloride salt back to the free base? How?

A4: Yes, you can convert the hydrochloride salt to the free base by adding a suitable base to the aqueous solution to deprotonate the amine.[3] A common method is to dissolve the salt in water and then add a mild base, such as a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH), until the pH is above the pKa of the amine. The free base will then typically precipitate and can be extracted with an organic solvent like ethyl acetate or dichloromethane.

Q5: What are some key considerations when choosing a solubilization strategy for in vitro or in vivo studies?

A5: The choice of solubilization method should be guided by the requirements of your specific assay.

  • For in vitro cellular assays: Prioritize methods that use low concentrations of excipients to avoid cellular toxicity. pH adjustment within a physiologically compatible range is often preferred. Low percentages of DMSO or ethanol are also common, but their final concentration should be carefully controlled and included in vehicle controls.

  • For in vivo studies: The formulation must be biocompatible and safe for the intended route of administration. For oral dosing, solid dispersions or lipid-based formulations can be effective.[7] For parenteral administration, solutions with pH adjustment, co-solvents, or complexing agents that are generally recognized as safe (GRAS) are necessary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment and Co-solvents
  • Initial Weighing: Accurately weigh the desired amount of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

  • Initial Solvent Addition: Add a portion of the total desired volume of purified water (e.g., 50%) to the compound.

  • pH Adjustment (if necessary): If the compound does not fully dissolve, add a small volume of 1 M HCl dropwise while stirring and monitoring the pH.

  • Co-solvent Addition: If solubility is still limited, add a co-solvent (e.g., DMSO or ethanol) dropwise while stirring until the compound is fully dissolved. Do not exceed a final co-solvent concentration that is incompatible with your assay (typically <1% for many cell-based assays).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of water to reach the final desired concentration.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Protocol 2: Screening for Optimal Solubilizing Excipients
  • Prepare Supersaturated Slurries: Add an excess amount of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride to a series of vials containing different potential solubilizing vehicles (e.g., water, various buffers, water with 10% ethanol, water with 2% Tween® 80, water with 5% HP-β-CD).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Compare the solubility results across the different vehicles to identify the most effective solubilization strategy.

Data Presentation

Table 1: Common Co-solvents and Surfactants for Solubility Enhancement

Excipient Type Typical Starting Concentration Mechanism of Action Considerations
EthanolCo-solvent5-20% (v/v)Reduces solvent polarityCan cause protein precipitation at high concentrations.
DMSOCo-solvent0.1-5% (v/v)Aprotic polar solventCan be toxic to cells at higher concentrations.
Propylene GlycolCo-solvent10-40% (v/v)Reduces solvent polarityGenerally considered safe for many applications.
Tween® 80Surfactant0.5-2% (v/v)Micellar solubilizationCan interfere with some biological assays.
HP-β-CyclodextrinComplexing Agent1-10% (w/v)Inclusion complex formationCan be expensive; may alter drug availability.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G cluster_0 Initial Assessment cluster_1 Primary Interventions cluster_2 Advanced Strategies A Poor Solubility Observed B Verify Purity & Identity A->B C Measure pH of Solution B->C D Apply Gentle Heat & Agitation C->D G Solubility Achieved? D->G Check Solubility E Adjust pH (Lower) F Add Co-solvent E->F If pH adjustment is insufficient F->G Re-check Solubility G->E No H Use Surfactants G->H No, and co-solvents not an option K Proceed with Experiment G->K Yes I Use Cyclodextrins H->I J Prepare Solid Dispersion I->J L Re-evaluate Formulation J->L

Caption: A stepwise workflow for addressing solubility challenges.

Diagram 2: Mechanisms of Solubility Enhancement

G cluster_0 Problem cluster_1 Solutions A Poorly Soluble Compound (Hydrophobic Core) B pH Adjustment Protonation of Amine Group Increased Polarity A->B C Co-solvents Reduced Solvent Polarity Improved Solvation A->C D Surfactants Micelle Formation Encapsulation of Hydrophobic Core A->D E Cyclodextrins Inclusion Complex Shielding of Hydrophobic Core A->E

Caption: Key mechanisms for improving aqueous solubility.

References

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Tablets & Capsules Magazine. (2025). Formulating OSDs for Poorly Soluble Drugs.
  • Chemistry Stack Exchange. (2016). Solubility of compound in acid.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?.
  • ResearchGate. (2016). How to increase the solubility of practically insoluble raw materials?.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
  • PubChem. (n.d.). (6-Methylpyridin-3-yl)methanamine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 1-[3-(Methylthio)phenyl]methanamine hydrochloride.
  • ChemScene. (n.d.). (1-benzhydrylazetidin-3-yl)methanamine hydrochloride.
  • BLDpharm. (n.d.). (6-(Methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone.
  • BLD Pharm. (n.d.). 1-(6-Methylpyridin-3-yl)ethanamine hydrochloride.
  • Molbase. (n.d.). 1-PHENYL-1-(PYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE.

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Troubleshooting

How to increase the selectivity of nNOS inhibitors like 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

Welcome to the technical support center for neuronal nitric oxide synthase (nNOS) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for neuronal nitric oxide synthase (nNOS) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving nNOS inhibitors, with a focus on enhancing selectivity. Using 1-(6-Phenylpyridin-3-YL)methanamine and its class of 2-aminopyridine-based inhibitors as a central example, we will explore the structural basis of selectivity and provide practical solutions to common experimental challenges.

Overproduction of nitric oxide (NO) by nNOS is implicated in numerous neurodegenerative disorders, making the development of potent and selective inhibitors a critical therapeutic goal.[1][2] However, the high degree of structural similarity among the three nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—presents a significant challenge in drug design.[1][3] Inhibition of eNOS can lead to cardiovascular side effects like hypertension, while inhibiting iNOS can compromise immune responses.[4] This guide provides the expertise to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for designing nNOS-selective inhibitors like those in the 2-aminopyridine class?

The primary strategy hinges on exploiting subtle but critical differences in the active site architecture between the NOS isoforms. The most significant of these is a single amino acid residue: Asp597 in human nNOS , which corresponds to Asn368 in human eNOS and Gln479 in human iNOS.[1][5] The negatively charged carboxylate of aspartate in nNOS creates a unique electrostatic and hydrogen-bonding environment that is absent in the other isoforms.

Successful nNOS-selective inhibitors, particularly those based on the 2-aminopyridine scaffold, are designed to form favorable interactions with this specific aspartate residue.[1][5] For instance, introducing electropositive or hydrogen-bond-donating functional groups into the inhibitor structure can create a strong, selective interaction with Asp597, significantly increasing affinity for nNOS over eNOS and iNOS.[1]

Q2: My lead compound, 1-(6-Phenylpyridin-3-YL)methanamine, shows good potency but lacks sufficient selectivity over eNOS. What structural modifications can I explore?

This is a common challenge. Starting with the 6-phenyl-2-aminopyridine core, several modifications have been proven to enhance nNOS selectivity. The key is to introduce moieties that specifically engage with the unique environment of the nNOS active site.

  • Targeting Asp597: As mentioned in Q1, this is the most effective strategy. Consider introducing small, basic, or polar groups on the phenyl ring or the linker that can form an electrostatic or hydrogen-bond interaction with Asp597 in nNOS. A cyano group, for example, has been shown to result in a highly selective inhibitor by altering the binding mode in a way that is favorable for nNOS but not eNOS.[1][5]

  • Modifying the Linker: The linker between the aminopyridine head and the tail amine group is crucial. Shortening the linker can improve binding affinity.[6] Introducing some rigidity, for example with a pyridine linker, can also orient the molecule optimally for interaction with key residues in nNOS.[7]

  • Altering the Tail Amine: The terminal amine group often interacts with the heme propionates in the active site.[6] Modulating the basicity (pKa) and steric bulk of this amine can fine-tune potency and selectivity. Incorporating fluorine atoms into a piperidine tail, for example, can adjust basicity and has been shown to significantly improve membrane permeability, which is crucial for cell-based assays and in vivo applications.[6][8]

Below is a summary of Structure-Activity Relationships (SAR) for this class of inhibitors:

Modification AreaStrategyRationale & Outcome
Central Ring Introduce electropositive/polar groups (e.g., -CN, -NH2)Forms selective interactions with nNOS-specific Asp597 residue, drastically increasing n/e selectivity.[1][5]
Linker Vary length and rigidityA shorter, flexible linker can improve binding affinity. A rigid pyridine linker can optimize orientation.[6][7]
Tail Amine Modify basicity and lipophilicity (e.g., fluorination)Adjusts interaction with heme; fluorination can significantly improve BBB permeability for CNS applications.[6][8]
2-Aminopyridine Maintain this coreThis group is crucial for forming key hydrogen bonds with a conserved glutamate residue (Glu597 in hnNOS) at the active site.[9]

Q3: How do I accurately calculate and interpret selectivity?

Selectivity is not a single number but a ratio. It is calculated by comparing the inhibition constants (Ki) or IC50 values of your compound against the different NOS isoforms.

Selectivity Ratio = Ki (for off-target isoform, e.g., eNOS) / Ki (for target isoform, nNOS)

A higher ratio indicates greater selectivity for nNOS. For example, a compound with an n/e selectivity of 472 means it is 472-fold more potent at inhibiting nNOS than eNOS.[5]

Interpretation Caveats:

  • Assay Conditions: Ensure that the assay conditions (e.g., substrate concentration, pH, temperature) are identical when testing against each isoform, as these can influence the apparent Ki values.

  • Enzyme Species: Selectivity can differ between species (e.g., rat vs. human). It is crucial to test against human isoforms if the ultimate goal is clinical translation.[7]

  • In Vitro vs. In Vivo: High in vitro selectivity does not always translate to in vivo efficacy due to factors like cell permeability, metabolic stability, and off-target effects in a biological system.[4] Cell-based assays are a critical next step.

Troubleshooting Experimental Issues

This section addresses common problems encountered during the experimental evaluation of nNOS inhibitors.

Problem 1: Poor solubility of the inhibitor in aqueous assay buffer.

  • Causality: Many potent enzyme inhibitors are hydrophobic, leading to poor solubility in the buffers used for enzyme assays. The hydrochloride salt form of an amine-containing inhibitor like 1-(6-Phenylpyridin-3-YL)methanamine is designed to improve aqueous solubility, but issues can still arise, especially at higher concentrations.

  • Solutions:

    • Use of Co-solvents: Prepare a high-concentration stock solution of your inhibitor in an organic solvent like DMSO. Then, dilute this stock into the final assay buffer. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting enzyme activity. Run a solvent-only control to confirm it has no effect on the enzyme.

    • pH Adjustment: The solubility of compounds with basic amine groups is pH-dependent. Slightly lowering the pH of the assay buffer (if tolerated by the enzyme) can sometimes improve solubility.

    • Sonication: Gently sonicating the stock solution can help dissolve small particulates.

    • Test for Aggregation: At high concentrations, inhibitors can form aggregates that lead to non-specific inhibition, giving a false-positive result. This can be checked by including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer. If the IC50 value significantly increases in the presence of the detergent, aggregation may be an issue.

Problem 2: Inconsistent Ki or IC50 values between experiments.

  • Causality: Variability in results can stem from several sources, including reagent stability, enzyme activity, and pipetting accuracy.

  • Solutions:

    • Enzyme Activity Check: The specific activity of your NOS enzyme preparation can decrease over time, even when stored correctly. Always qualify a new batch of enzyme and periodically check the activity of your working stock. Do not repeatedly freeze-thaw the enzyme.

    • Cofactor Stability: Tetrahydrobiopterin (BH4), an essential NOS cofactor, is highly susceptible to oxidation. Use freshly prepared solutions of BH4 for each experiment.

    • Substrate Concentration: The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) shows that the IC50 value is dependent on the substrate (L-arginine) concentration.[1] Ensure the L-arginine concentration is consistent and accurately known across all experiments.

    • Automated Liquid Handling: If available, use automated pipetting systems for inhibitor dilutions and assay plate setup to minimize human error.

Problem 3: The inhibitor shows high potency in an enzyme assay but is inactive in a cell-based assay.

  • Causality: This common discrepancy is often due to poor cell membrane permeability. The inhibitor may be excellent at blocking the isolated enzyme but unable to reach its intracellular target. Other factors include cellular efflux, metabolic degradation, or the inhibitor being sequestered in cellular compartments.

  • Solutions:

    • Assess Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive blood-brain barrier penetration.[8] This can provide a rapid assessment of a compound's ability to cross lipid membranes.

    • Structural Modification: As discussed in the FAQs, medicinal chemistry efforts can be directed at improving permeability. This often involves increasing lipophilicity or reducing the number of hydrogen bond donors, but it's a careful balance to maintain potency and selectivity.[10]

    • Check for Efflux: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of cells. This can be tested using cell lines that overexpress these transporters.

Problem 4: Off-target effects observed in cellular or in vivo models.

  • Causality: Aminopyridine-based structures can sometimes interact with other biological targets, such as ion channels or other enzymes.[11][12] These off-target activities can confound experimental results.

  • Solutions:

    • Target Engagement Assays: Use a cellular thermal shift assay (CETSA) or related techniques to confirm that your compound is binding to nNOS within the cell at the concentrations used.

    • Phenotypic Screening: Test the inhibitor in a nNOS knockout cell line or animal model. The biological effect should be significantly diminished or absent if it is truly on-target.

    • Broad Panel Screening: Profile the compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) to identify potential liabilities early in the development process.

Experimental Protocols & Workflows

Here are detailed protocols for essential assays to determine nNOS inhibitor potency and selectivity.

Protocol 1: In Vitro nNOS Inhibition Assay (Hemoglobin Capture Method)

This assay measures NO production by detecting the change in absorbance as NO oxidizes oxyhemoglobin to methemoglobin. It is a continuous, spectrophotometric assay suitable for high-throughput screening.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (in DMSO, then buffer) add_reagents Add Assay Buffer & Inhibitor to wells prep_inhibitor->add_reagents prep_reagents Prepare Assay Buffer (with L-Arg, BH4, NADPH, etc.) prep_reagents->add_reagents prep_enzyme Prepare Enzyme Dilution (on ice) add_enzyme Initiate reaction by adding nNOS enzyme prep_enzyme->add_enzyme add_reagents->add_enzyme Pre-incubate read_plate Immediately read absorbance at 401 nm (kinetic) add_enzyme->read_plate calc_rate Calculate initial reaction rates (V₀) read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Fit data to determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki G cluster_cell HEK293 Cell (stably expressing nNOS) cluster_media Culture Medium cluster_assay Griess Assay L_Arg L-Arginine (from media) nNOS nNOS Enzyme L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO L_Cit L-Citrulline nNOS->L_Cit NO_media NO NO->NO_media Diffuses out Inhibitor nNOS Inhibitor Inhibitor->nNOS Blocks Nitrite Nitrite (NO₂⁻) (stable product) NO_media->Nitrite Oxidizes Griess Griess Reagent Nitrite->Griess AzoDye Azo Dye (Magenta Color) Griess->AzoDye Reacts to form

Caption: Cellular pathway from L-Arginine to detectable nitrite via the Griess assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line that stably expresses human nNOS, for example, HEK293/nNOS cells. [13] * Plate the cells in a 96-well plate at a density that will result in ~80-90% confluency after 24 hours.

    • Culture for 24 hours in standard DMEM with 10% FBS.

  • Inhibitor Treatment:

    • After 24 hours, carefully remove the culture medium.

    • Wash the cells once with warm, serum-free, phenol red-free medium.

    • Add 100 µL of fresh serum-free, phenol red-free medium containing the desired concentrations of your nNOS inhibitor (prepared by diluting a DMSO stock). Include appropriate vehicle controls (e.g., 0.5% DMSO).

    • Incubate the cells at 37°C in a CO2 incubator for the desired treatment time (e.g., 2-4 hours).

  • Nitrite Measurement (Griess Reagent):

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.

    • Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in the same medium used for the experiment.

    • After incubation, carefully transfer 50 µL of the conditioned medium from each well of the cell plate to a new, clear 96-well plate.

    • Add 50 µL of the prepared Griess Reagent to each well containing medium or standards.

    • Incubate at room temperature for 10 minutes, protected from light. A magenta color will develop.

    • Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Use the standard curve to determine the concentration of nitrite in each sample.

    • Calculate the percent inhibition of nitrite production for each inhibitor concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described in Protocol 1.

References

  • Huang, H., Li, H., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2013). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. Journal of medicinal chemistry, 56(7), 3024–3032. [Link]

  • Boumezber, S., & Yelekçi, K. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure and Dynamics, 41(15), 7029-7049. [Link]

  • Gorovits, B., et al. (2020). Translational importance of non-human primates for the study of the immune response in gene therapy procedures involving in vivo administration of rAAV vectors. Gene Therapy, 27, 487–498. [Link]

  • Wang, Y. T., et al. (2023). Targeting Neuronal Nitric Oxide Synthase (nNOS) as a Novel Approach to Enhancing the Anti-Melanoma Activity of Immune Checkpoint Inhibitors. International Journal of Molecular Sciences, 24(22), 16468. [Link]

  • Huang, H., et al. (2013). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. Journal of medicinal chemistry, 56(7), 3024-32. [Link]

  • Cinelli, M. A., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. ACS medicinal chemistry letters, 7(12), 1195–1200. [Link]

  • Li, H., et al. (2011). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 6(1), e15990. [Link]

  • Mukherjee, P., Cinelli, M. A., Kang, S., & Silverman, R. B. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society reviews, 43(19), 6814–6838. [Link]

  • Wang, Z. Q., et al. (2019). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Brazilian Journal of Medical and Biological Research, 52(4), e8262. [Link]

  • Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of chemical research, 42(3), 439–451. [Link]

  • Del-Bel, E., et al. (2012). On the selectivity of neuronal NOS inhibitors. British journal of pharmacology, 167(4), 758–768. [Link]

  • Nag, S., et al. (2022). Nitric oxide detection methods in vitro and in vivo. RSC advances, 12(45), 29550–29571. [Link]

  • Fedorov, R., et al. (2003). A, comparison of the structures of the iNOSoxy (green) and nNOSoxy. ResearchGate. [Link]

  • Türker, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Mukherjee, P., Cinelli, M. A., Kang, S., & Silverman, R. B. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6814-6838. [Link]

  • Roy, K., & Leonard, J. T. (2006). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. ResearchGate. [Link]

  • Kang, S., et al. (2019). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. eScholarship. [Link]

  • Burton, J. M., & Rashed, A. (2011). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. The western journal of emergency medicine, 12(1), 113–116. [Link]

  • Singh, I., et al. (2024). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. [Link]

  • Ghafourifar, P., & Cadenas, E. (2005). Mitochondrial nitric oxide synthase. Trends in pharmacological sciences, 26(4), 190–195. [Link]

  • Li, H., et al. (2014). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. International journal of molecular sciences, 15(5), 8553–8580. [Link]

  • Carlberg, M. (1994). Assay of neuronal nitric oxide synthase by HPLC determination of citrulline. Journal of neuroscience methods, 52(2), 165-7. [Link]

  • Dicheva, D., & Ivanova, T. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 53-58. [Link]

  • Chen, Y. C., et al. (2024). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Molecules, 29(3), 678. [Link]

  • Li, H., et al. (2010). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of medicinal chemistry, 53(15), 5523–5534. [Link]

  • Kang, S., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS medicinal chemistry letters, 9(11), 1124–1129. [Link]

  • Li, H., et al. (2018). Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker. ACS Chemical Neuroscience, 9(12), 2953–2962. [Link]

  • Cinelli, M. A., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. ResearchGate. [Link]

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Sources

Optimization

Technical Support Center: 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

Welcome to the technical support guide for 1-(6-phenylpyridin-3-yl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-phenylpyridin-3-yl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for potential degradation issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the causal chemistry, enabling you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride that I should be aware of?

A1: The chemical structure of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride possesses several functional groups that represent potential sites for degradation. Understanding these "hotspots" is the first step in predicting and controlling its stability.

  • Primary Aminomethyl Group (-CH₂NH₂): This is the most reactive site on the molecule. Primary amines are susceptible to oxidative degradation. They can also react with aldehydes or ketones, which may be present as impurities in excipients or solvents, to form Schiff bases (imines).[1]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a potential site for N-oxidation, a common metabolic and chemical degradation pathway for heterocyclic compounds. The ring itself can also undergo hydroxylation under certain oxidative or photolytic conditions.[2][3]

  • Benzylic Carbon (-CH₂-): The carbon atom situated between the pyridine ring and the amino group is a benzylic-like position. These positions are known to be susceptible to oxidation, which could lead to the formation of a hydroxyl group (-CH(OH)NH₂) or even a ketone.[4]

Below is a diagram illustrating these potential degradation sites.

Caption: Molecular structure with key sites susceptible to degradation.

Q2: I am observing a loss of the parent peak and the appearance of new, more polar peaks in my reverse-phase HPLC chromatogram after my sample was exposed to air and light. What is happening?

A2: This observation strongly suggests oxidative and/or photolytic degradation. The formation of more polar degradation products is a classic sign of oxygen incorporation into the parent molecule.

  • Oxidative Degradation: The primary amine is likely being oxidized. Another common product is the pyridine N-oxide. The introduction of oxygen atoms (e.g., -OH, N-O) increases the polarity of the molecule, causing it to elute earlier on a typical C18 reverse-phase column.

  • Photolytic Degradation: Pyridine-containing compounds can be sensitive to light, especially in the UV spectrum.[5][6] Photodegradation can lead to complex reaction cascades, including oxidation and ring cleavage, which would generate multiple new peaks, often with increased polarity.[3]

To confirm the cause, you should conduct a controlled forced degradation study, as detailed in the protocol section below. This will help you systematically identify which stress condition (light, oxygen, heat, etc.) is responsible for the degradation.

Q3: How should I properly store solutions of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride to minimize degradation?

A3: Based on the molecule's inherent liabilities, proper storage is critical.

  • Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. This minimizes the available oxygen, slowing down oxidative pathways.

  • Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen at -20°C) to reduce the rate of all chemical reactions. The specific temperature depends on the solvent and desired storage duration.

  • pH Control: The stability of the compound can be pH-dependent. As a hydrochloride salt, it is likely more stable in a slightly acidic solution. Buffering your solution may improve stability, but this must be confirmed experimentally as part of your formulation development.

Q4: What analytical methods are best suited for identifying and quantifying the degradation products?

A4: A multi-technique approach is essential for robust characterization.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the cornerstone technique. A good stability-indicating HPLC method should be developed first to separate the parent compound from its degradants.[7][8] The mass spectrometer then provides mass-to-charge (m/z) ratio information for each peak. By comparing the mass of a degradant to the parent compound, you can infer the chemical transformation (e.g., a +16 Da shift suggests the addition of one oxygen atom). The MS/MS fragmentation pattern provides structural information to help pinpoint the location of the modification.[8]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF (Time-of-Flight) or Orbitrap provide highly accurate mass measurements, allowing you to determine the elemental composition of the degradation products, which greatly increases confidence in your structural elucidation.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural confirmation of major degradation products, it is often necessary to isolate the impurity and perform 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the handling and analysis of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound in solution at room temperature. 1. Oxidation from dissolved oxygen. 2. Photodegradation from ambient light.1. Prepare solutions using de-gassed solvents. 2. Store solutions under an inert atmosphere (N₂ or Ar). 3. Use amber vials or protect from light.
Appearance of a new peak with m/z = +16 Da. Pyridine N-oxide formation or hydroxylation of the aromatic rings or benzylic carbon.1. Confirm with MS/MS fragmentation analysis. 2. Perform a specific oxidative stress test (e.g., with H₂O₂) to see if the peak intensity increases.
Poor peak shape (tailing) in HPLC analysis. The primary amine may be interacting with residual acidic silanols on the HPLC column packing material.1. Use a base-deactivated column. 2. Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. 3. Ensure the mobile phase pH is low enough to keep the amine protonated.
Formation of a new, much less polar peak. Possible formation of a Schiff base (imine) if aldehydes are present as impurities in solvents or excipients.[1]1. Analyze all formulation components for aldehyde impurities. 2. Use high-purity solvents and excipients.

Experimental Protocol: Forced Degradation Study

Forced degradation or stress testing is essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as recommended by ICH guidelines.[9][10]

G start Prepare Stock Solution of Compound in Methanol/Water control Control Sample (No Stress, Dark, RT) start->control Aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Aliquot oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Aliquot thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Aliquot photo Photolytic Stress (UV/Vis Light Exposure) start->photo Aliquot analysis Neutralize & Dilute Samples control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by HPLC-UV/MS analysis->hplc end Characterize Degradants & Propose Pathways hplc->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Stress Conditions: For each condition, use a separate aliquot of the stock solution. A control sample (kept at room temperature, protected from light) should be run in parallel.

    • Acid Hydrolysis: Add an equal volume of 2 M HCl to an aliquot to achieve a final concentration of 1 M HCl. Heat at 60°C. Withdraw time points at 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 2 M NaOH to an aliquot to achieve a final concentration of 1 M NaOH. Heat at 60°C. Withdraw time points at 2, 6, 12, and 24 hours.

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature. Withdraw time points at 2, 6, 12, and 24 hours.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A parallel sample wrapped in foil serves as the dark control.

    • Thermal Degradation: Store both a solid sample and a solution aliquot in an oven at 80°C.

  • Sample Processing: Before analysis, cool the samples to room temperature. Carefully neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • Analysis: Analyze all stressed samples, the control sample, and a reference standard by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent compound.

    • Determine the m/z and fragmentation patterns of any new peaks to propose structures for the degradation products.

By following this structured approach, you will gain a comprehensive understanding of the degradation pathways of 1-(6-phenylpyridin-3-yl)methanamine hydrochloride, ensuring the quality, safety, and efficacy of your research and development efforts.

References

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 23-33. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1537–1539. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved from [Link]

  • Li, H., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3474-3487. Retrieved from [Link]

  • Dash, A. C., & Mahapatra, P. (1993). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Perkin Transactions 2, (4), 691-696. Retrieved from [Link]

  • El-Kosasy, A. M., et al. (2015). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Singh, B., & Singh, S. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Scientific Innovation, 3(5), 405-414. Retrieved from [Link]

  • Rittmann, B. E., et al. (2014). UV photolysis for accelerating pyridine biodegradation. Environmental Science & Technology, 48(2), 1190-1197. Retrieved from [Link]

  • Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 537–553. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • Toxicology International. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • American Chemical Society. (2026). Chemoselective Oxygenation at C(sp3)–H over C=C Bonds Guided by Polarity Enhancement. Retrieved from [Link]

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  • PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]

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Troubleshooting

Technical Guide: Troubleshooting and Preventing Peak Tailing in the HPLC Purification of Pyridine Compounds

From the Desk of the Senior Application Scientist Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet frustrating iss...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet frustrating issue of peak tailing during the HPLC purification of pyridine-containing compounds. Pyridine's inherent basicity makes it a prime candidate for problematic interactions with standard silica-based stationary phases. This document provides an in-depth, cause-and-effect analysis of the problem and offers a logical, step-by-step approach to achieving sharp, symmetrical peaks for improved resolution and accurate quantification.

Section 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental principles behind peak tailing, with a specific focus on the chemical properties of pyridine and its interaction with HPLC columns.

Q1: What is peak tailing in HPLC and why is it a significant problem?

A: Peak tailing refers to the distortion of a chromatographic peak where the latter half of the peak is drawn out, creating an asymmetrical shape with a "tail."[1][2] An ideal peak is perfectly symmetrical, often described as Gaussian. Tailing is problematic for several key reasons:

  • Poor Resolution: Tailing peaks are broader at the base, which can cause them to merge with adjacent peaks, making it difficult to separate and accurately collect individual compounds.

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to unreliable and inaccurate measurements of the compound's concentration.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-concentration analytes.

Q2: Why are pyridine-containing compounds particularly susceptible to peak tailing?

A: The primary cause lies in unwanted secondary interactions between the basic pyridine analyte and the acidic surface of the stationary phase.[1][3] Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, the synthesis is never perfect, and a significant number of unreacted, acidic silanol groups (Si-OH) remain on the silica surface.[3][4][5]

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a basic compound. This basic nitrogen can interact strongly with the acidic silanol groups via ion-exchange or hydrogen bonding.[3][5] This secondary interaction is stronger than the desired primary (hydrophobic) interaction, causing a portion of the analyte molecules to be retained longer on the column, which results in a tailing peak.[1][3]

Figure 1. Unwanted interaction between a basic pyridine analyte and an acidic silanol site.

Q3: Are all silanol groups on the silica surface equally problematic?

A: No. The acidity and accessibility of silanol groups vary. Isolated or "lone" silanols are the most acidic (with a pKa around 3.8-4.2) and are the primary culprits for strong interactions with basic compounds, leading to significant peak tailing.[6] At mobile phase pH values above 6, these groups are fully ionized and interact strongly with protonated bases.[6] Other types, like geminal or vicinal silanols, are less acidic and contribute less to the problem. Modern, high-purity silica (Type B) has a much lower concentration of these highly active acidic silanols compared to older silica types.[6]

Section 2: Troubleshooting Guide - A Systematic Approach to Symmetrical Peaks

If you are observing peak tailing with your pyridine compound, follow this logical progression of steps, from simple mobile phase adjustments to more advanced hardware considerations.

Q4: My pyridine peak is tailing. What is the first and easiest thing I should try?

A: Adjust the mobile phase pH. This is the most critical and often most effective first step. The goal is to control the ionization state of both your pyridine analyte and the silanol groups on the column.[7][8]

  • The Causality: By lowering the mobile phase pH to a range of 2.5-3.5, you achieve two things simultaneously. First, you fully protonate the acidic silanol groups (Si-OH), neutralizing their negative charge and minimizing their ability to engage in strong ionic interactions.[1][6] Second, your basic pyridine analyte will also be protonated (pyridinium ion), but the primary cause of the tailing—the interaction with ionized silanols—is suppressed.[6]

  • Prepare the Aqueous Phase: Before mixing with the organic solvent (e.g., acetonitrile or methanol), add a small amount of an acidic modifier to the aqueous portion of your mobile phase.

  • Select a Modifier: Trifluoroacetic acid (TFA) or formic acid are excellent choices.

    • TFA: Typically used at a concentration of 0.05% to 0.1% (v/v). It is a strong ion-pairing agent that can further improve peak shape but can be difficult to remove from the purified sample and can suppress ionization in mass spectrometry (MS).

    • Formic Acid: Typically used at 0.1% (v/v). It is more MS-friendly and often sufficient to achieve the desired pH.

  • Verify pH: Use a calibrated pH meter to confirm that the aqueous portion of your mobile phase is within the target range of pH 2.5-3.5.

  • Equilibrate: Once the final mobile phase is prepared, ensure the column is thoroughly equilibrated (flush with at least 10-20 column volumes) before injecting your sample.

Q5: I've lowered the pH, but some tailing persists. What is my next step?

A: Use a competing base as a mobile phase additive. If lowering the pH is not sufficient, it indicates that strong secondary interactions are still occurring. The next strategy is to "mask" or "block" the active silanol sites with a sacrificial base that is added to the mobile phase.[9][10][11]

  • The Causality: A small, basic additive, most commonly triethylamine (TEA), is added to the mobile phase.[9] TEA, in its protonated form, has a high affinity for the problematic ionized silanol sites.[11][12] It effectively out-competes your pyridine analyte for these sites, creating a temporary shield and allowing the pyridine to elute based primarily on its hydrophobic interactions with the C18 chains, resulting in a much-improved peak shape.[9][11][12]

AdditiveTypical ConcentrationRecommended pH RangeKey Characteristics
Triethylamine (TEA) 0.1% - 0.5% (v/v)7.0 - 8.0 (for neutral form) or 2.5 - 3.5 (with acid)Highly effective silanol suppressor.[9] Not MS-friendly. Can form a stable baseline.
Ammonium Formate/Acetate 10 - 20 mM3.0 - 5.0 (Formate) / 4.0 - 6.0 (Acetate)Volatile buffers, excellent for LC-MS applications. Provides pH control and some ionic shielding.
Formic Acid 0.1% (v/v)2.5 - 3.5Good for pH control, MS-compatible. Less effective at masking silanols than TEA.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Strong acid and ion-pairing agent. Excellent peak shape but causes ion suppression in MS.
  • Prepare Aqueous Buffer: To the aqueous portion of your mobile phase, add your chosen acid (e.g., 0.1% formic acid).

  • Add TEA: Add triethylamine to a final concentration of 0.1% to 0.2% (v/v).

  • Adjust pH (if necessary): Use the chosen acid (or a base like ammonium hydroxide if operating at high pH) to adjust the final pH to the desired value.

  • Mix and Degas: Combine with the organic solvent and degas the final mobile phase thoroughly.

  • Equilibrate Rigorously: Columns require longer equilibration times when using amine additives. Flush the column with at least 20-30 column volumes to ensure the stationary phase surface is fully saturated with TEA and the baseline is stable.

Q6: My downstream application is sensitive to additives like TEA. What are my column-based alternatives?

A: Change the stationary phase chemistry. If mobile phase modifications are not an option, the solution is to use an HPLC column specifically designed to minimize silanol interactions.[13][14]

  • The Causality: Column manufacturers have developed several technologies to create more inert surfaces that are better suited for basic compounds.

    • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped."[14] End-capping is a secondary chemical reaction that uses a small silylating agent (like trimethylchlorosilane) to bond with and cover many of the residual silanol groups that remain after the primary C18 bonding.[14][15]

    • Base-Deactivated (BDS) or Polar-Embedded Columns: These columns feature proprietary bonding technologies. Polar-embedded groups (e.g., an amide group inserted into the C18 chain) can shield the residual silanols from interacting with basic analytes.[2][14] Others may have a surface charge that repels protonated bases, improving peak shape.[16]

    • Hybrid Particle Columns: Columns packed with hybrid silica-organic particles are more resistant to pH extremes and often provide superior peak shapes for basic compounds over a wider pH range.

Q7: I'm using a modern column and an optimized mobile phase, but still see some tailing. Could the HPLC system be the problem?

A: Yes, although less common as the primary cause for pyridine tailing, extra-column effects can contribute to peak broadening and asymmetry.[17][18]

  • The Causality: Extra-column band broadening refers to any space within the fluidic path, outside of the column itself, where your sample band can spread out.[18] This includes:

    • Excessively long or wide-diameter connection tubing.[2][19]

    • Poorly made connections (e.g., a gap between the tubing and the port fitting).

    • Large volume detector flow cells or sample loops.

  • Troubleshooting Checklist:

    • Minimize the length and internal diameter of all tubing between the injector, column, and detector.

    • Ensure all fittings are properly tightened and that the tubing is bottomed-out in the port before tightening.

    • If using a modular system, ensure components like the flow cell are appropriately sized for the column dimensions and flow rate.

Section 3: Systematic Troubleshooting Workflow

This flowchart provides a visual guide to the decision-making process for resolving peak tailing issues with pyridine compounds.

Troubleshooting_Workflow Start Observe Peak Tailing with Pyridine Compound Step1 Q4: Is the mobile phase pH controlled? (Target: pH 2.5-3.5) Start->Step1 Step1_Yes Yes Step1->Step1_Yes Step1_No No Step1->Step1_No Step2 Q5: Does tailing persist after lowering pH? Step1_Yes->Step2 Action1 Protocol 1: Add 0.1% Formic Acid or 0.05% TFA to mobile phase. Step1_No->Action1 Action1->Step2 Step2_Yes Yes Step2->Step2_Yes Step2_No No Step2->Step2_No Step3 Q6: Are additives incompatible with the application? Step2_Yes->Step3 End_Success Problem Solved: Symmetrical Peak Achieved Step2_No->End_Success Action2 Protocol 2: Add a competing base (e.g., 0.1% TEA) to the mobile phase. Step4 Q7: Is some tailing still present with optimal chemistry? Action2->Step4 Step3_Yes Yes Step3->Step3_Yes Step3_No No Step3->Step3_No Action3 Change Hardware: Use a Base-Deactivated, End-Capped, or Hybrid Column. Step3_Yes->Action3 Step3_No->Action2 Action3->Step4 Step4_Yes Yes Step4->Step4_Yes Step4_No No Step4->Step4_No Action4 Check System: Minimize tubing length/ID. Verify all fittings are correct. Step4_Yes->Action4 Step4_No->End_Success Action4->End_Success

Figure 2. A systematic workflow for troubleshooting peak tailing of pyridine compounds.

References

  • HPLC Troubleshooting Guide. Kromasil.
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • HPLC Column Troubleshooting Wh
  • Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Blog.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Base Deactivated HPLC Column Definition.
  • Exploring the Role of pH in HPLC Separ
  • About Mobile Phase with Triethylamine.
  • Extracolumn Effects.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • TO ADD OR NOT TO ADD. HPLC-TODAY BLOG.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
  • HPLC Troubleshooting. VYDAC.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)?.
  • Liquid chromatography stationary phases with reduced silanol interactions.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.

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Optimization

Technical Support Center: Enhancing the Binding Affinity of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride to nNOS

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the binding affinity of 1-(6-Phenylpyridin-3-YL)methanamine hyd...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the binding affinity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride to its target, neuronal nitric oxide synthase (nNOS). This document is structured to provide both foundational knowledge and practical troubleshooting advice to navigate the complexities of your experimental workflow.

A Note on the Target Compound

For the purposes of this guide, the chemical structure of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is deduced from its IUPAC name, as a specific entry was not found in publicly available chemical databases. The proposed structure consists of a pyridine ring substituted with a phenyl group at the 6-position and a methanamine group at the 3-position. This scaffold is a known starting point for the development of nNOS inhibitors.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the process of optimizing a ligand's binding affinity for nNOS.

Q1: What is the rationale for targeting nNOS with a 1-(6-Phenylpyridin-3-YL)methanamine scaffold?

A1: The 6-phenyl-2-aminopyridine core is a well-established scaffold for potent and selective nNOS inhibitors.[1][2] The aminopyridine moiety is crucial as it often mimics the guanidinium group of the natural substrate, L-arginine, forming key hydrogen bonds with a conserved glutamate residue (Glu597 in human nNOS) in the active site.[1][3] The phenyl group can engage in hydrophobic interactions within the enzyme's active site, and the methanamine group at the 3-position offers a vector for further modifications to explore and exploit additional binding pockets for enhanced affinity and selectivity.

Q2: What are the primary molecular interactions I should aim to enhance to improve the binding affinity of my compound?

A2: To improve binding affinity, you should focus on optimizing several key non-covalent interactions:

  • Hydrogen Bonds: The primary amine of the methanamine group and the nitrogen of the pyridine ring can act as hydrogen bond donors and acceptors, respectively. Modifications that create additional hydrogen bonds with active site residues or structured water molecules can significantly increase affinity.

  • Electrostatic Interactions: The nNOS active site contains negatively charged residues, such as Asp597 in human nNOS, in addition to the key glutamate.[4] Ensuring your molecule has a strategically placed positive charge, like the protonated amine in the hydrochloride salt, can lead to favorable electrostatic interactions.

  • Hydrophobic Interactions: The phenyl ring can be modified to better fit into hydrophobic pockets within the active site. Adding lipophilic substituents to the phenyl ring can increase van der Waals contacts and displace water molecules, which is entropically favorable.

  • Pi-Pi Stacking: The aromatic phenyl and pyridine rings can participate in pi-pi stacking interactions with aromatic residues like tyrosine in the active site.

Q3: How can I rationally design modifications to 1-(6-Phenylpyridin-3-YL)methanamine to improve its binding affinity?

A3: A structure-guided approach is highly recommended. If a crystal structure of your compound bound to nNOS is unavailable, you can use molecular docking simulations with an existing nNOS structure (e.g., from the Protein Data Bank) to predict the binding mode.[1][4] Based on the predicted pose, consider the following modifications:

  • Phenyl Ring Substitution: Introduce small alkyl or halogen groups to the phenyl ring to probe for additional hydrophobic interactions. Electron-donating or withdrawing groups can also modulate the electronic properties of the ring system.

  • Methanamine Elongation or Constraining: The linker between the pyridine and the amine can be extended or constrained within a cyclic structure (e.g., a pyrrolidine ring) to orient the amine for optimal interactions with residues like Asp597.[4]

  • Bioisosteric Replacement: The phenyl group could be replaced with other aromatic or heteroaromatic rings to explore different hydrophobic and hydrogen-bonding interactions.

Q4: What are the most appropriate initial assays to determine the binding affinity of my compound?

A4: A tiered approach is often most effective:

  • Enzyme Inhibition Assay: A simple and rapid initial screen to determine the compound's inhibitory concentration (IC50) against nNOS. This will confirm that the compound is active and provide a preliminary measure of its potency.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding affinity, ITC directly measures the heat change upon binding, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

  • Surface Plasmon Resonance (SPR): A sensitive, label-free technique that can determine both the affinity (Kd) and the kinetics (association and dissociation rates) of the interaction.[5]

Q5: Why is selectivity over other NOS isoforms (eNOS and iNOS) important, and how can I achieve it?

A5: Selectivity is crucial because the three NOS isoforms have distinct physiological roles. eNOS is vital for maintaining cardiovascular health, and its inhibition can lead to hypertension.[2] iNOS is involved in the immune response. For neurological applications, selective inhibition of nNOS is desirable to avoid off-target effects. The active sites of the NOS isoforms are highly conserved, making the design of selective inhibitors challenging. However, subtle differences in the surrounding amino acid residues and the flexibility of the active site can be exploited. For instance, the peripheral pocket of human nNOS contains a His342 residue, while the corresponding residue in rat nNOS is Leu337, offering a potential avenue for designing species-specific and isoform-selective inhibitors.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experimental work to enhance the binding affinity of your compound.

Troubleshooting Low or No Detectable Binding Affinity
Question/Problem Possible Cause(s) Recommended Solution(s)
My compound shows no inhibition in the enzyme assay. 1. Compound insolubility in the assay buffer. 2. Incorrect compound concentration. 3. Inactive enzyme.1. Check the solubility of your compound. You may need to add a small percentage of a co-solvent like DMSO. 2. Verify the concentration of your stock solution. 3. Run a control experiment with a known nNOS inhibitor to confirm enzyme activity.
ITC experiment shows no detectable heat change upon titration. 1. The binding affinity is too weak (millimolar range or weaker) to be detected under the current experimental conditions. 2. The binding enthalpy (ΔH) is close to zero. 3. Inactive protein or ligand.1. Increase the concentrations of both the protein and the ligand.[6] 2. Change the buffer or the temperature, as ΔH can be temperature and buffer-dependent. 3. Confirm the activity of your nNOS and the integrity of your compound.
SPR sensogram shows no response or a very low response. 1. Low immobilization level of the nNOS on the sensor chip. 2. Inactive immobilized nNOS. 3. The analyte (your compound) has a very low molecular weight, resulting in a small signal change.1. Optimize the immobilization protocol to increase the density of active nNOS on the chip. 2. Ensure that the immobilization chemistry does not denature the enzyme. 3. Use a higher sensitivity instrument or consider a competition assay format.
Troubleshooting Inconsistent or Non-reproducible Binding Data
Question/Problem Possible Cause(s) Recommended Solution(s)
My measured binding affinities vary significantly between experiments. 1. Inconsistent sample preparation (e.g., buffer mismatch, pipetting errors). 2. Protein aggregation or degradation. 3. Instability of the compound.1. Ensure precise and consistent preparation of all solutions. A buffer mismatch between the protein and ligand solutions is a common source of artifacts in ITC. 2. Check the purity and monodispersity of your nNOS preparation before each experiment using techniques like SDS-PAGE and dynamic light scattering. 3. Assess the stability of your compound in the assay buffer over the time course of the experiment.
I observe a high degree of non-specific binding in my SPR experiment. 1. The analyte is binding to the sensor chip surface and not just the immobilized nNOS. 2. Hydrophobic or electrostatic interactions between the analyte and the dextran matrix of the sensor chip.1. Use a reference flow cell with an inactivated surface to subtract non-specific binding. 2. Add a blocking agent (e.g., bovine serum albumin) to the running buffer. 3. Increase the salt concentration in the running buffer to reduce electrostatic interactions.
Troubleshooting Complex Binding Isotherms
Question/Problem Possible Cause(s) Recommended Solution(s)
My ITC data does not fit a simple 1:1 binding model. 1. Presence of multiple binding sites with different affinities. 2. Ligand-induced protein conformational changes or aggregation. 3. The stoichiometry of binding is not 1:1.1. Attempt to fit the data to more complex binding models (e.g., two-site binding model). 2. Use complementary techniques like circular dichroism or analytical ultracentrifugation to investigate conformational changes or aggregation. 3. Carefully re-evaluate the concentrations of your protein and ligand.
My NMR titration experiment shows peak broadening instead of a clear chemical shift perturbation. 1. The binding is in the intermediate exchange regime on the NMR timescale. 2. The compound is causing protein aggregation.1. Change the temperature of the experiment to shift the exchange rate into the fast or slow exchange regime. 2. Acquire data at multiple magnetic field strengths. 3. Check for aggregation using diffusion-ordered spectroscopy (DOSY).

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

A detailed, step-by-step methodology for conducting an ITC experiment to determine the binding affinity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride to nNOS.

  • Sample Preparation:

    • Express and purify nNOS to >95% purity.

    • Dialyze the purified nNOS extensively against the chosen assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare the ligand stock solution in the same final dialysis buffer to minimize buffer mismatch.

    • Determine the accurate concentrations of both nNOS and the ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated analytical method for the compound).

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Thoroughly degas both the protein and ligand solutions.

    • Load the nNOS solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles from the syringe tip, and discard this data point during analysis.

    • Perform a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the peaks of the titration curve to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Protocol 2: Surface Plasmon Resonance (SPR)

A step-by-step guide for an SPR experiment to measure the binding kinetics and affinity of the compound to nNOS.

  • Sensor Chip Preparation:

    • Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • nNOS Immobilization:

    • Inject the purified nNOS solution over the activated sensor surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of your compound in the running buffer.

    • Inject the different concentrations of the compound over the immobilized nNOS surface and a reference surface.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte from the nNOS surface.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Workflow for Enhancing Binding Affinity

G cluster_0 Initial Assessment cluster_1 Structure-Guided Design cluster_2 Chemical Synthesis & Evaluation start Start with 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride assay Binding Affinity Measurement (ITC/SPR) start->assay docking Molecular Docking/Modeling assay->docking Low Affinity? sar Structure-Activity Relationship (SAR) Analysis docking->sar synthesis Synthesize Analogs sar->synthesis reassay Re-evaluate Binding Affinity synthesis->reassay reassay->sar Iterate end Optimized Compound reassay->end High Affinity?

Caption: Iterative workflow for enhancing ligand binding affinity.

Key Interactions in the nNOS Active Site

G cluster_0 nNOS Active Site cluster_1 1-(6-Phenylpyridin-3-YL)methanamine Glu597 Glu597 Asp597 Asp597 Heme Heme Propionate HydrophobicPocket Hydrophobic Pocket PyridineN Pyridine N PyridineN->Heme H-bond (water-mediated) Methanamine Methanamine (-CH2NH2) Methanamine->Glu597 H-bond / Electrostatic Methanamine->Asp597 H-bond / Electrostatic PhenylRing Phenyl Ring PhenylRing->HydrophobicPocket Hydrophobic Interaction

Caption: Potential interactions of the target compound with nNOS.

References

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(17), 7877–7893. [Link]

  • Holden, J. K., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9589–9604. [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

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  • Li, H., et al. (2014). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(13), 5690–5704. [Link]

  • ResearchGate. (2018). How to calculate Binding affinity from NMR Titration. Retrieved January 26, 2026, from [Link]

  • RCSB PDB. (2018). 6AUX: Structure of rat neuronal nitric oxide synthase heme domain in complex with 6-(2-(5-Fluoro-3'-((methylamino)methyl)-[1,1'-biphenyl]-3-yl)ethyl)-4-methylpyridin-2-amine. Retrieved January 26, 2026, from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved January 26, 2026, from [Link]

  • Li, H., et al. (2012). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of Medicinal Chemistry, 55(17), 7599–7612. [Link]

  • Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR, 76(5-6), 145–157. [Link]

  • PubChem. (n.d.). 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Patching, S. G. (2017). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 22(6), 987. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved January 26, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved January 26, 2026, from [Link]

  • Li, H., et al. (2013). Selective Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Binding Mode Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society, 135(4), 1448–1459. [Link]

  • Pogorelov, V. M., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3843–3848. [Link]

  • TA Instruments. (2024). How to Assess Binding in Drug Discovery. Retrieved January 26, 2026, from [Link]

  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved January 26, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved January 26, 2026, from [Link]

  • Al-Hussain, S. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5539. [Link]

  • PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Holden, J. K., et al. (2023). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1133–1141. [Link]

  • The Audiopedia. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry [Video]. YouTube. [Link]

  • Drozda, S. E., et al. (2004). Structure-activity relationships of potent, selective inhibitors of neuronal nitric oxide synthase based on the 6-phenyl-2-aminopyridine structure. Journal of Medicinal Chemistry, 47(6), 1575-1586. [Link]

  • Poulos, T. L. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6559-6573. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 26, 2026, from [Link]

  • Silverman, R. B., et al. (1995). Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters. Journal of Medicinal Chemistry, 38(20), 3964-3970. [Link]

  • Chhabra, S., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6046. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 26, 2026, from [Link]

  • Silverman, R. B., et al. (1995). Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters. Journal of Medicinal Chemistry, 38(20), 3964-3970. [Link]

Sources

Troubleshooting

Challenges in scaling up the synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

Welcome to the technical support center for the synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, efficient, and scalable synthetic process.

I. Overall Synthetic Workflow

The synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is typically achieved in a three-step process. Each stage presents unique challenges, particularly when transitioning from laboratory to pilot-plant or manufacturing scale.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Hydrochloride Salt Formation 6-Chloro-3-cyanopyridine 6-Chloro-3-cyanopyridine 6-Phenyl-3-cyanopyridine 6-Phenyl-3-cyanopyridine 6-Chloro-3-cyanopyridine->6-Phenyl-3-cyanopyridine Pd Catalyst, Base, Solvent Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->6-Phenyl-3-cyanopyridine 1-(6-Phenylpyridin-3-YL)methanamine 1-(6-Phenylpyridin-3-YL)methanamine 6-Phenyl-3-cyanopyridine->1-(6-Phenylpyridin-3-YL)methanamine Reducing Agent, Solvent Reducing_Agent Reducing_Agent Final_Product 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride 1-(6-Phenylpyridin-3-YL)methanamine->Final_Product HCl, Solvent HCl HCl

Caption: Overall synthetic route for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride.

II. Step 1: Suzuki-Miyaura Coupling

The formation of the 6-phenyl-3-cyanopyridine intermediate via a Suzuki-Miyaura coupling is a critical step that dictates the overall efficiency of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst and ligand for the Suzuki coupling of 6-chloro-3-cyanopyridine with phenylboronic acid?

A1: For coupling an electron-deficient chloropyridine, a palladium catalyst system with an electron-rich and bulky phosphine ligand is generally preferred. A common and effective choice is a combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a biarylphosphine ligand such as SPhos or XPhos. These ligands promote the challenging oxidative addition of the C-Cl bond to the palladium center.[1]

Q2: Which base is most suitable for this Suzuki coupling reaction at scale?

A2: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step.[1] For large-scale operations, inorganic bases are preferred due to their cost-effectiveness and ease of removal. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. K₃PO₄ is often more effective for less reactive chlorides. It's crucial to use a base with low water content to minimize the deboronation of phenylboronic acid.

Q3: What are the common byproducts in this Suzuki coupling, and how can they be minimized?

A3: Common byproducts include:

  • Homocoupling of phenylboronic acid (biphenyl): This can be minimized by ensuring an inert atmosphere (nitrogen or argon) to prevent oxidative homocoupling and by using the correct stoichiometry of reagents.

  • Deboronation of phenylboronic acid (benzene): This occurs in the presence of water and can be mitigated by using anhydrous solvents and bases.

  • Hydrolysis of the nitrile group: Prolonged reaction times at high temperatures in the presence of a strong base and water can lead to the formation of the corresponding amide or carboxylic acid. Monitoring the reaction progress and keeping reaction times to a minimum is advised.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst. 2. Insufficiently strong base or wet base. 3. Low reaction temperature. 4. Impure starting materials.1. Ensure the palladium catalyst is active and the ligand is not oxidized. Consider using a pre-catalyst. 2. Use a freshly opened or dried base (e.g., K₃PO₄). Consider adding a small amount of water if using an anhydrous solvent system, as it can sometimes accelerate the reaction.[2] 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Verify the purity of 6-chloro-3-cyanopyridine and phenylboronic acid.
Significant biphenyl formation 1. Oxygen contamination. 2. High catalyst loading.1. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas. 2. Optimize the catalyst loading; higher loadings can sometimes promote side reactions.
Incomplete reaction 1. Deactivation of the catalyst. 2. Insufficient base.1. Consider using a more robust ligand that protects the palladium center. 2. Ensure at least 2-3 equivalents of base are used.
Difficult purification (residual palladium) 1. Use of homogeneous catalyst.1. After the reaction, consider a workup with a palladium scavenger (e.g., activated carbon, silica-based scavengers). 2. For large-scale synthesis, exploring a heterogeneous palladium catalyst could be beneficial for easier removal and potential recycling.[3]

III. Step 2: Nitrile Reduction

The reduction of the nitrile group in 6-phenyl-3-cyanopyridine to a primary amine is a high-energy transformation that requires careful control of reaction conditions to ensure safety and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing the nitrile group, and which is recommended for scale-up?

A1: The two main approaches are catalytic hydrogenation and reduction with metal hydrides.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is often preferred for large-scale operations due to better safety, lower cost, and easier workup.[4]

  • Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective but are pyrophoric and generate large amounts of waste, posing significant safety and handling challenges at scale.[5]

For scale-up, catalytic hydrogenation with Raney Nickel is generally the more robust and safer option.

Q2: What are the potential side reactions during the nitrile reduction?

A2: The primary side reaction is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the imine intermediate. This can be suppressed by conducting the reaction in the presence of ammonia or by using specific catalyst systems.

Q3: Can the pyridine ring be reduced during this step?

A3: Yes, over-reduction of the pyridine ring is a potential issue, especially under harsh hydrogenation conditions (high pressure and temperature). Using a milder catalyst or carefully controlling the reaction parameters is crucial to maintain the aromaticity of the pyridine ring. LiAlH₄ is less likely to reduce the pyridine ring under standard conditions.[6]

Troubleshooting Guide: Nitrile Reduction
Problem Potential Cause(s) Troubleshooting Steps
Formation of secondary/tertiary amines 1. Reaction of the product amine with the imine intermediate.1. If using catalytic hydrogenation, add ammonia to the reaction mixture to suppress the formation of secondary amines. 2. Optimize the reaction temperature and pressure to favor the formation of the primary amine.
Incomplete reduction 1. Deactivated catalyst (for hydrogenation). 2. Insufficient reducing agent (for metal hydrides).1. Ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading. 2. Use an adequate excess of the hydride reagent and ensure anhydrous conditions.
Reduction of the pyridine ring 1. Harsh hydrogenation conditions.1. Lower the hydrogen pressure and/or reaction temperature. 2. Consider a different catalyst that is less prone to ring reduction.
Exothermic runaway (with LiAlH₄) 1. Rapid addition of the reducing agent. 2. Insufficient cooling.1. Add the LiAlH₄ solution portion-wise or via a syringe pump to control the reaction rate. 2. Ensure adequate cooling capacity for the scale of the reaction.

IV. Step 3: Hydrochloride Salt Formation and Crystallization

The final step involves the formation of the hydrochloride salt and its crystallization to yield a stable, pure product with consistent physical properties.

Frequently Asked Questions (FAQs)

Q1: How can I control the stoichiometry of the hydrochloride salt?

A1: It is crucial to add a precise amount of hydrochloric acid (HCl) to the free base. A slight excess of HCl is often used to ensure complete salt formation, but a large excess can lead to the formation of a dihydrochloride salt or affect the crystallization process. The HCl can be added as a solution in an appropriate solvent (e.g., isopropanol, ethanol).

Q2: What is polymorphism, and why is it important for the final product?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7] Different polymorphs can have different physical properties, such as solubility, melting point, and stability.[8] For an active pharmaceutical ingredient (API) or its intermediate, controlling the polymorphic form is critical for ensuring consistent bioavailability and shelf-life of the final drug product.[9]

Q3: How can I ensure I consistently obtain the desired polymorphic form?

A3: Consistent crystallization conditions are key. This includes:

  • Solvent system: The choice of solvent(s) for crystallization.

  • Cooling rate: A controlled cooling profile can favor the formation of a specific polymorph.

  • Seeding: Introducing a small amount of the desired polymorph can direct the crystallization process.

  • Agitation: The rate and type of stirring can influence crystal growth.

A thorough polymorph screen should be conducted during process development to identify the most stable form and the conditions to obtain it reproducibly.

Troubleshooting Guide: Salt Formation and Crystallization
Problem Potential Cause(s) Troubleshooting Steps
Oily product or failure to crystallize 1. Impurities present. 2. Inappropriate solvent system.1. Ensure the free base is of high purity before salt formation. Consider an additional purification step if necessary. 2. Screen different solvent systems to find one that promotes crystallization. An anti-solvent addition may be beneficial.
Inconsistent crystal form (polymorphism) 1. Uncontrolled crystallization conditions.1. Implement a strict protocol for crystallization, including solvent choice, temperature profile, and seeding.[9] 2. Characterize the crystal form of each batch using techniques like X-ray powder diffraction (XRPD) to ensure consistency.
Poor filterability of the solid 1. Small particle size.1. Optimize the crystallization conditions (e.g., slower cooling rate) to encourage the growth of larger crystals. 2. Adjust the agitation during crystallization.

V. Analytical Methods for Quality Control

Consistent and reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

Analysis Recommended Method(s) Purpose
Reaction Monitoring Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)To track the consumption of starting materials and the formation of the product.
Purity Assessment HPLC with UV detection, GC-MSTo quantify the purity of intermediates and the final product and to identify and quantify impurities.[10]
Structural Confirmation Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS)To confirm the chemical structure of the synthesized compounds.
Polymorphic Form X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)To identify and confirm the crystalline form of the final product.[7]
Amine Content (Assay) TitrationA simple and accurate method to determine the amount of the amine in the free base or the hydrochloride salt.[11]

VI. References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • US Patent US9708327B2, Polymorphic forms of a hydrochloride salt of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.

  • Bellina, F., & Rossi, R. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 2004, 104(10), 2419-2479.

  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • ERIC. "Greening up" the Suzuki Reaction. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]

  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • University of Dundee Research Portal. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link]

  • Sci-Hub. Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation. [Link]

  • MDPI. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]

  • ResearchGate. Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. [Link]

  • PubChem. N-Methyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine. [Link]

  • PubMed. Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors. [Link]

Sources

Optimization

Technical Support Center: Purification of Aminopyridine Hydrochlorides

Welcome to the technical support center for the purification of aminopyridine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminopyridine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity aminopyridine hydrochloride salts. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental procedures to address common purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of aminopyridine hydrochlorides in a question-and-answer format. The solutions provided are grounded in fundamental chemical principles to help you understand the "why" behind each step.

Question 1: My isolated aminopyridine hydrochloride is discolored (e.g., yellow, brown, or red). What is causing this and how can I fix it?

Answer:

Discoloration in aminopyridine hydrochlorides is a common issue, often stemming from residual starting materials, byproducts from the synthesis, or degradation products. The pyridine ring is susceptible to oxidation, which can lead to colored impurities.

Causality: The color often arises from polymeric or oxidized species formed during the reaction or workup. In syntheses involving strong acids or high temperatures, side reactions can generate chromophores. For instance, in the preparation of 3-aminopyridine, dark red crystals may initially form before purification.[1]

Immediate Troubleshooting Steps:

  • Charcoal Treatment: Activated carbon is highly effective at adsorbing colored impurities. A typical procedure involves dissolving the crude aminopyridine hydrochloride in a suitable solvent (e.g., absolute ethanol), adding a small amount of activated carbon (typically 1-5% w/w), and heating the mixture at a moderate temperature (e.g., 40°C) with stirring.[2] After a short period, the carbon is removed by hot filtration.

  • Reductive Bleaching: For some impurities, a reducing agent can be effective. For example, adding a small amount of sodium hydrosulfite during the recrystallization process can help decolorize the solution.[1]

Preventative Measures:

  • Ensure all reaction and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Avoid excessive heating during synthesis and purification.

  • Use purified reagents and solvents to prevent the introduction of impurities.

Question 2: I am struggling to recrystallize my aminopyridine hydrochloride. It either "oils out" or the recovery is very low. What should I do?

Answer:

Recrystallization of hydrochloride salts can be challenging due to their high polarity and solubility in common protic solvents. "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a crystalline solid, typically because the solution is supersaturated or the cooling rate is too fast. Low recovery can result from using a solvent in which the salt is too soluble.

Causality: The high solubility of many hydrochloride salts in solvents like ethanol can make it difficult to achieve the supersaturation needed for crystallization without crashing the material out of solution.[3] The choice of solvent or solvent system is therefore critical.

Troubleshooting Protocol:

  • Solvent System Selection:

    • Single Solvent: If using a single solvent like ethanol, ensure it is absolute (anhydrous), as water will increase the solubility of the salt. Isopropanol is often a better choice than ethanol for recrystallizing hydrochloride salts because it is less polar, reducing the solubility of the salt.[3]

    • Two-Solvent System: A more robust approach is to use a two-solvent system. Dissolve the aminopyridine hydrochloride in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot ethanol, methanol, or water). Then, slowly add a "poor" solvent in which the salt is insoluble (an anti-solvent) until the solution becomes turbid. Common anti-solvents for hydrochloride salts include diethyl ether, ethyl acetate, or a non-polar solvent like hexane or ligroin.[2][3][4] Heat the turbid solution until it becomes clear again, and then allow it to cool slowly.

  • Controlling Crystallization:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Seeding: If you have a small amount of pure material, add a seed crystal to the cooled, saturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.

Question 3: My aminopyridine hydrochloride is contaminated with the corresponding free base. How can I remove it?

Answer:

Contamination with the free aminopyridine can occur if the acidification step to form the hydrochloride salt is incomplete or if the salt is exposed to basic conditions.

Causality: The hydrochloride salt and the free base have significantly different solubilities in organic solvents. The free base is generally more soluble in non-polar organic solvents, while the hydrochloride salt is more soluble in polar solvents.[5]

Purification Strategy: Solvent Washing

A simple and effective method is to wash the solid crude hydrochloride salt with a non-polar organic solvent in which the free base is soluble but the salt is not.

Step-by-Step Protocol:

  • Place the crude aminopyridine hydrochloride in a flask.

  • Add a sufficient volume of a non-polar solvent such as diethyl ether, hexane, or ethyl acetate.

  • Stir the slurry at room temperature for 15-30 minutes.

  • Filter the solid hydrochloride salt and wash it with a small amount of the same fresh solvent.

  • Dry the purified salt under vacuum.

Question 4: How can I remove over-halogenated byproducts, such as dichlorinated aminopyridines?

Answer:

Over-halogenation is a common side reaction in the synthesis of halo-aminopyridines. For example, the chlorination of 3-aminopyridine can yield 2,6-dichloro-3-aminopyridine as a byproduct.[6] These closely related structures can be difficult to separate by simple recrystallization.

Causality: The basicity of the aminopyridine isomers differs. This difference can be exploited to achieve separation through a pH-controlled extraction.

Purification Strategy: pH-Controlled Extraction

This method involves converting the hydrochloride salts to their free bases and then selectively extracting them at different pH values.

Step-by-Step Protocol for Purifying 2-chloro-3-aminopyridine: [6]

  • Dissolve the crude mixture of hydrochloride salts in water.

  • Carefully adjust the pH of the solution to a range of 2-7 using a base such as 50% sodium hydroxide solution. The optimal pH will depend on the specific pKa values of the desired product and the impurity.

  • Extract the aqueous solution with an organic solvent like isopropyl acetate or methyl tertiary butyl ether. The desired 2-chloro-3-aminopyridine will be extracted into the organic phase, while the more basic 2,6-dichloro-3-aminopyridine may remain in the aqueous phase at a specific pH.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Bubble anhydrous hydrogen chloride gas through the dried organic solution, or add a solution of HCl in an organic solvent (e.g., isopropanol), to precipitate the purified 2-chloro-3-aminopyridine hydrochloride.

  • Filter the precipitated salt, wash with a non-polar solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography to purify aminopyridine hydrochlorides?

A1: Direct purification of hydrochloride salts on standard silica gel can be problematic. The acidic nature of silica can lead to strong interactions with the basic aminopyridine, resulting in poor separation and tailing.[7] However, there are alternative chromatographic methods:

  • Neutralized Silica Gel: You can pre-treat the silica gel with a base, such as triethylamine, by incorporating it into the mobile phase (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture). This neutralizes the acidic sites on the silica, allowing for better elution of the free aminopyridine. The purified free base can then be converted back to the hydrochloride salt.

  • Cation-Exchange Chromatography: This is a powerful technique for separating basic compounds. The aminopyridine binds to the acidic stationary phase and can be eluted by changing the pH or ionic strength of the mobile phase. This method has been successfully used to separate 2-aminopyridine from other compounds.[8]

  • Reverse-Phase Chromatography: For highly polar aminopyridine hydrochlorides, reverse-phase chromatography (e.g., C18) with an appropriate aqueous/organic mobile phase (often with a buffer or ion-pairing agent) can be effective.

Q2: What is the "salt-freeing" and "re-salting" method of purification?

A2: This is a robust purification technique that leverages the differential solubility of the free base and its salt.

Workflow:

  • Salt-Freeing (Basification): The crude aminopyridine hydrochloride is dissolved in water and a base (e.g., NaOH, K₂CO₃) is added to raise the pH, converting the salt to the free base.

  • Extraction: The free base, which is often less water-soluble, is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). Water-soluble inorganic salts remain in the aqueous layer.

  • Washing and Drying: The organic layer containing the free base is washed (e.g., with brine) and dried over an anhydrous drying agent.

  • Re-Salting (Acidification): The purified free base is then dissolved in a suitable organic solvent, and a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is added to precipitate the pure aminopyridine hydrochloride.[5]

This method is highly effective for removing inorganic impurities and other compounds that do not share the basic properties of the aminopyridine.

Q3: Are there any modern or specialized techniques for aminopyridine purification?

A3: Yes, for specific applications, particularly for the removal of trace amounts of aminopyridines, advanced techniques are being developed. One such method is the use of Molecularly Imprinted Polymers (MIPs) . These are custom-made polymers with cavities that are specifically designed to bind to a target molecule, in this case, an aminopyridine. This allows for highly selective removal of the target compound from a complex mixture.[9] While not a bulk purification method, it is valuable for applications requiring very high purity, such as in environmental remediation or the removal of genotoxic impurities.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aminopyridine Hydrochlorides

Solvent/Solvent SystemTypeRationale and Use CaseReference(s)
IsopropanolSingle SolventPreferred over ethanol for many HCl salts due to lower polarity, leading to better crystal formation and recovery.[3]
Ethanol/Diethyl EtherTwo-SolventEthanol acts as the "good" solvent, while diethyl ether is the anti-solvent to induce precipitation.[3]
Ethanol/HexaneTwo-SolventAbsolute ethanol dissolves the salt, and the addition of hexane as an anti-solvent causes crystallization.[2]
Benzene/LigroinTwo-SolventUsed for the recrystallization of the free base of 3-aminopyridine.[1]
Dichloromethane/Ethyl AcetateTwo-SolventA potential system for recrystallizing hydrochloride salts of organic compounds.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Alkane System

This protocol is adapted from a method used for the purification of 4-aminopyridine.[2]

  • Dissolve the crude aminopyridine hydrochloride in a minimal amount of hot absolute ethanol.

  • If the solution is colored, add activated carbon (1-2% w/w) and stir at 40°C for 15 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.

  • To the hot, clear filtrate, slowly add an alkane anti-solvent (e.g., hexane or cyclohexane) dropwise with stirring until the solution becomes persistently turbid.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold alkane solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction (Salt-Freeing and Re-Salting)

This is a general protocol applicable to many aminopyridine hydrochlorides.

  • Dissolve the crude aminopyridine hydrochloride in deionized water.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) with stirring until the pH is basic (e.g., pH 9-10).

  • Extract the aqueous solution three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified free aminopyridine base.

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring.

  • The pure aminopyridine hydrochloride will precipitate out of the solution.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under vacuum.

Visualization

Diagram 1: Decision Workflow for Aminopyridine Hydrochloride Purification

This diagram provides a logical pathway for selecting an appropriate purification method based on the nature of the impurities.

Purification_Workflow start Crude Aminopyridine HCl is_colored Is the product colored? start->is_colored charcoal Charcoal Treatment & Recrystallization is_colored->charcoal Yes recrystallize_direct Direct Recrystallization (e.g., from Isopropanol) is_colored->recrystallize_direct No purity_check1 Check Purity (HPLC/NMR) charcoal->purity_check1 recrystallize_direct->purity_check1 acid_base Acid-Base Extraction (Salt-Freeing & Re-Salting) purity_check1->acid_base Impure final_product Pure Aminopyridine HCl purity_check1->final_product Purity > 99% purity_check2 Check Purity acid_base->purity_check2 chromatography Consider Chromatography (e.g., Cation-Exchange or Amine-Treated Silica) purity_check2->chromatography Still Impure (e.g., isomers) purity_check2->final_product Purity > 99% chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. [Link]

  • Organic Syntheses Procedure: 3-aminopyridine. [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • CN1807415A - 4-aminopyridine preparation method.
  • CN111170937A - Preparation method of 3-aminopyridine.
  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. [Link]

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • OSHA Method PV2143 - Aminopyridines. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Analysis

For researchers and drug development professionals targeting neurological disorders, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic strategy. Overproduction of nitric o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals targeting neurological disorders, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic strategy. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as neuronal damage following stroke.[1][2] This guide provides an in-depth comparison of nNOS inhibitors, using the chemical scaffold of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride as a representative of the potent 2-aminopyridine class, and contrasts its expected properties with other well-established inhibitors. We will delve into the critical parameters of potency and selectivity, outline a robust experimental protocol for inhibitor evaluation, and discuss key considerations for advancing a lead compound.

The "Why": The Critical Role of nNOS and the Rationale for Inhibition

Nitric oxide is a vital signaling molecule produced by three distinct enzyme isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[3] While eNOS is crucial for maintaining cardiovascular health through vasodilation, and iNOS is a key component of the immune response, nNOS primarily functions as a neurotransmitter in the central and peripheral nervous systems.[3][4] It plays roles in synaptic plasticity, learning, and memory.[3]

However, excessive nNOS activity leads to the overproduction of NO, which can react with superoxide to form the highly damaging peroxynitrite radical. This contributes to oxidative stress, protein nitration, and ultimately, neuronal cell death—a common pathway in many neurological diseases.[5] Therefore, the core objective is to develop inhibitors that are highly selective for nNOS, minimizing interaction with eNOS to avoid adverse cardiovascular effects (e.g., hypertension) and with iNOS, which could compromise immune function.[4][6]

Comparing the Candidates: Potency and Selectivity

The efficacy of an nNOS inhibitor is defined by two primary metrics: its potency (how little of the compound is needed to inhibit the enzyme, often measured by IC₅₀ or Kᵢ values) and its selectivity (how strongly it binds to nNOS compared to eNOS and iNOS).

While specific inhibitory data for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is not extensively published, its 2-aminopyridine scaffold is a well-validated pharmacophore for potent and selective nNOS inhibition.[1][7] We can therefore benchmark its expected performance against a diverse set of inhibitors.

Inhibitor ClassExample CompoundnNOS Kᵢ / IC₅₀Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Key Characteristics & Insights
Non-Selective (Prodrug) L-NAME Kᵢ: ~15 nM (bovine)[8]~2.6-fold preference for nNOS~293-fold preference for nNOSActs as a prodrug requiring cellular esterases for activation.[8] Its lack of significant selectivity, especially against eNOS, makes it a useful tool for general NOS inhibition studies but unsuitable for targeted nNOS therapy.[9]
Arginine Analog Nω-Propyl-L-arginine (L-NPA) Kᵢ: ~57 nM[10]~149-fold[10]~3,158-fold[10]A highly potent and selective competitive inhibitor.[11][12] Represents a classic, well-characterized tool compound for nNOS research.[10]
Heterocyclic 7-Nitroindazole (7-NI) IC₅₀: ~0.17 µM (rat)[13]Relatively selective, but inhibits eNOS at higher concentrations.[14][15]Potent against iNOS (IC₅₀: ~0.29 µM)[13]A widely used selective inhibitor in preclinical studies, particularly for investigating the role of neuronally derived NO.[5][16]
Peptidomimetic nNOS Inhibitor I Kᵢ: 120 nM[17]>2,500-fold[17]>320-fold[17]A highly selective, cell-permeable inhibitor, demonstrating that high selectivity can be achieved.[17] Used effectively in animal models of neurological disorders.[17]
2-Aminopyridine Scaffold Compound 14j (as a proxy for the target class)Kᵢ: 13 nM (human)[1]~1,761-fold (human)[1]~118-fold (rat)[1]This class exemplifies modern inhibitor design, achieving exceptional potency and selectivity by exploiting subtle differences in the active sites of NOS isoforms.[1] The phenylpyridin-3-yl structure of our topic compound falls within this promising class.

Note: Kᵢ and IC₅₀ values can vary based on assay conditions and species. The lower the value, the higher the potency.

The "How": Experimental Workflow for Inhibitor Characterization

To validate a novel compound like 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a systematic experimental approach is essential. A robust and widely adopted method for measuring NOS activity is the colorimetric Griess assay, which quantifies nitrite (NO₂⁻), a stable oxidation product of NO.

The following diagram illustrates the fundamental enzymatic reaction catalyzed by nNOS and the point of inhibition.

G cluster_0 nNOS Catalytic Cycle cluster_1 Regulation & Inhibition L_Arg L-Arginine nNOS_active nNOS (Active) L_Arg->nNOS_active Substrate L_Cit_NO L-Citrulline + Nitric Oxide (NO) nNOS_active->L_Cit_NO Catalysis Calmodulin Ca²⁺/Calmodulin Calmodulin->nNOS_active Activates Inhibitor nNOS Inhibitor (e.g., 1-(6-Phenylpyridin-3-YL)methanamine HCl) Inhibitor->nNOS_active Inhibits

Caption: nNOS enzymatic reaction and points of regulation.

This protocol provides a self-validating system to determine the IC₅₀ of a test compound against purified nNOS.

A. Reagent and Sample Preparation:

  • Assay Buffer: Prepare a buffer appropriate for nNOS activity (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT).

  • Cofactor Solution: Prepare a stock solution containing NADPH, FAD, FMN, and tetrahydrobiopterin (BH4) in assay buffer. These are essential for the enzyme's catalytic activity.[3]

  • Enzyme Preparation: Dilute purified recombinant nNOS enzyme to a working concentration in assay buffer. The amount should be determined empirically to yield a robust signal within the linear range of the assay.

  • Substrate: Prepare a stock solution of L-arginine.

  • Test Compound: Prepare a serial dilution of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (or other inhibitors) in the assay buffer, typically starting from a high concentration (e.g., 1 mM) down to the low nanomolar range.

  • Griess Reagents: Prepare Griess Reagent I (sulfanilamide in phosphoric acid) and Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

B. Assay Procedure:

  • In a 96-well microplate, add the assay components in the following order:

    • Assay Buffer

    • Test compound dilutions (or vehicle for control wells)

    • Cofactor Solution

    • nNOS Enzyme

  • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding L-arginine to all wells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[18]

  • Stop the reaction (e.g., by adding a buffer that chelates calcium).[18]

  • Add 50 µL of Griess Reagent I to each well, followed by 50 µL of Griess Reagent II.

  • Incubate for 10 minutes at room temperature, protected from light, to allow for color development.[19]

  • Read the absorbance at ~540 nm using a microplate reader.

C. Data Analysis:

  • Generate a nitrite standard curve to convert absorbance values to nitrite concentrations.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G start Start prep Prepare Reagents (Buffer, Cofactors, Enzyme, Inhibitor Dilutions) start->prep plate Plate Reagents: Buffer + Inhibitor + Cofactors + nNOS prep->plate pre_inc Pre-incubate @ 37°C (10 min) plate->pre_inc initiate Initiate Reaction: Add L-Arginine pre_inc->initiate react Incubate @ 37°C (30-60 min) initiate->react stop_rxn Stop Reaction react->stop_rxn griess Add Griess Reagents I & II stop_rxn->griess color_dev Incubate @ RT (10 min, dark) griess->color_dev read Read Absorbance (~540 nm) color_dev->read analyze Calculate % Inhibition Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for nNOS inhibitor IC₅₀ determination.

Beyond the Bench: Critical Considerations for Drug Development

While in vitro potency and selectivity are the first hurdles, they are not the final determinants of a successful therapeutic. For a compound targeting neurological disorders, several other factors must be rigorously evaluated.

  • Cellular Potency: An essential next step is to move from a purified enzyme assay to a cell-based model.[20] This provides crucial information on the compound's ability to cross the cell membrane and engage the target in a more physiologically relevant environment.

  • Blood-Brain Barrier (BBB) Permeability: For a CNS drug, the ability to cross the BBB is non-negotiable. The Caco-2 permeability assay is a standard in vitro model used to predict intestinal absorption and BBB penetration.[21][22] A high apparent permeability (Papp) and a low efflux ratio (indicating it is not actively pumped out of the brain) are desirable.[23] Many potent 2-aminopyridine inhibitors have been optimized specifically to improve these properties.[24]

  • Pharmacokinetics and Metabolic Stability: A good inhibitor must have a suitable pharmacokinetic profile, including reasonable stability in liver microsomes, low plasma protein binding, and minimal off-target effects on cytochrome P450 (CYP) enzymes to avoid drug-drug interactions.[1][25]

Conclusion

The development of selective nNOS inhibitors is a highly active area of research with significant therapeutic potential. While the specific compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride requires further public characterization, its 2-aminopyridine scaffold places it in a class of molecules known for high potency and excellent selectivity.

For researchers evaluating this or any novel nNOS inhibitor, the path forward is clear: a tiered approach starting with rigorous in vitro determination of potency and selectivity against all three NOS isoforms, followed by validation in cell-based assays, and finally, assessment of drug-like properties such as BBB permeability and metabolic stability. By systematically addressing each of these pillars, the most promising candidates can be identified for advancement into preclinical and clinical development, bringing us closer to effective treatments for nNOS-mediated neurological diseases.

References

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  • You, G., et al. (2022). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Pharmaceutics, 14(11), 2499. [Link]

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  • Toda, N., & Okamura, T. (1999). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. The Journal of Pharmacology and Experimental Therapeutics, 288(2), 798–803. [Link]

  • Gulia, K. K., & Kumar, A. (2018). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. Current Drug Targets, 19(14), 1667–1681. [Link]

  • Jones, A. M., et al. (2003). Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man. The Journal of Physiology, 552(Pt 1), 279–288. [Link]

  • Gherase, F., et al. (2023). Prediction of intestinal absorption, Caco-2, BBB and CNS permeability of compounds 7a-j. Data in Brief, 48, 109252. [Link]

  • Wikipedia. (n.d.). N-Propyl-L-arginine. Retrieved January 26, 2026, from [Link]

  • Li, H., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 59(17), 7877–7893. [Link]

  • Liu, Y., et al. (2022). The Roles of Nitric Oxide Synthase/Nitric Oxide Pathway in the Pathology of Vascular Dementia and Related Therapeutic Approaches. International Journal of Molecular Sciences, 23(19), 11623. [Link]

  • O'Neill, M. J., et al. (1996). The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats. Stroke, 27(5), 973–979. [Link]

  • Gassen, M., et al. (1999). Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. Journal of Controlled Release, 58(2), 159–168. [Link]

  • He, H., et al. (1999). Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by Nω-Allyl-l-Arginine. Journal of the American Chemical Society, 121(30), 7071–7081. [Link]

  • Chreifi, G., et al. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 65(15), 10344–10360. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric). Retrieved January 26, 2026, from [Link]

  • Khan, M. T., et al. (2018). Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States. Current Pharmaceutical Design, 24(35), 4155–4165. [Link]

  • Paulis, L., & Pechanova, O. (2016). L-NAME in the cardiovascular system - Nitric oxide synthase activator?. Journal of Hypertension, 34(1), 1–4. [Link]

  • Creative Biolabs. (n.d.). Caco-2 Permeability. Retrieved January 26, 2026, from [Link]

  • Huang, H., et al. (1998). Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters. Journal of Medicinal Chemistry, 41(14), 2671–2681. [Link]

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Comparative

A Researcher's Guide to Efficacy Comparison: Evaluating Novel Nitric Oxide Synthase Inhibitors Against the Gold Standard, L-NAME

For researchers and drug development professionals navigating the landscape of nitric oxide (NO) modulation, the robust and reproducible assessment of novel inhibitors is paramount. This guide provides a comprehensive fr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of nitric oxide (NO) modulation, the robust and reproducible assessment of novel inhibitors is paramount. This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, exemplified here by 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, against the archetypal non-selective nitric oxide synthase (NOS) inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME). While specific experimental data for 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is not publicly available, this document outlines the essential experimental protocols and theoretical underpinnings required to generate such comparative data, ensuring scientific rigor and fostering innovation in the field.

Introduction to the Contenders: A Tale of the Known and the Novel

L-NAME: The Established Benchmark

L-NAME is a cornerstone tool in nitric oxide research. It functions as a prodrug, readily hydrolyzed by cellular esterases to its active form, Nω-nitro-L-arginine (L-NNA).[1][2] L-NNA is a structural analog of L-arginine, the endogenous substrate for all three NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[3][4] By competitively inhibiting the binding of L-arginine, L-NNA effectively blocks the production of nitric oxide across all isoforms, albeit with some reported minor selectivity for nNOS and eNOS over iNOS.[1] This broad-spectrum inhibition, coupled with its extensive characterization in both in vitro and in vivo models, makes L-NAME an indispensable reference compound for evaluating new chemical entities.[5][6]

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride: The Investigational Compound

The pyridine and aminopyridine moieties are present in a number of selective nNOS inhibitors.[7] 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a compound sharing some structural similarities, represents a novel chemical entity whose interaction with the NOS enzyme family is yet to be publicly characterized. The objective of this guide is to delineate a clear and logical pathway for elucidating its potential as a NOS inhibitor and rigorously comparing its efficacy and selectivity against L-NAME.

The Nitric Oxide Signaling Pathway: A Target Overview

To meaningfully compare inhibitors, a foundational understanding of the target pathway is essential. Nitric oxide synthase enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[8] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[8] The nitric oxide produced then acts as a crucial signaling molecule in a vast array of physiological processes, from vasodilation and neurotransmission to immune responses.[4]

Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, iNOS, eNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects L_NAME L-NAME (Prodrug) Esterases Cellular Esterases L_NAME->Esterases L_NNA L-NNA (Active Inhibitor) L_NNA->NOS Inhibits New_Compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride New_Compound->NOS Inhibits? Esterases->L_NNA

Caption: The Nitric Oxide signaling pathway and points of inhibition.

A Phased Approach to Comparative Efficacy Testing

A systematic, multi-tiered approach is critical for a comprehensive comparison. This ensures that foundational biochemical data informs more complex cellular and physiological assays.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: In Vitro Biochemical Assays Phase2 Phase 2: Cell-Based Assays Phase1->Phase2 P1_A NOS Enzyme Inhibition Assay (IC50 Determination) Phase1->P1_A Phase3 Phase 3: Ex Vivo & In Vivo Models Phase2->Phase3 P2_A Cellular NO Production Assay (e.g., Griess Assay in Macrophages) Phase2->P2_A P3_A Ex Vivo Vasodilation Assay (Aortic Ring Model) Phase3->P3_A P1_B Isoform Selectivity Profiling (nNOS, iNOS, eNOS) P1_A->P1_B P1_C Enzyme Kinetics (Mechanism of Inhibition) P1_B->P1_C P2_B Cytotoxicity Assessment (e.g., MTT Assay) P2_A->P2_B P3_B In Vivo Model of Hypertension (L-NAME Induced) P3_A->P3_B

Caption: Phased experimental workflow for inhibitor comparison.

Phase 1: In Vitro Biochemical Characterization

The initial phase focuses on direct interaction with purified NOS enzymes. This provides the most direct measure of inhibitory potential and selectivity.

1.1. Primary Efficacy: NOS Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride and L-NAME against a specific NOS isoform (e.g., inducible NOS from murine macrophages).

  • Rationale: The IC50 value is a fundamental measure of a compound's potency. A lower IC50 indicates a more potent inhibitor. Comparing the IC50 of the novel compound to L-NAME provides the first quantitative measure of relative efficacy at the enzymatic level.

  • Protocol: Colorimetric NOS Inhibition Assay

    • Reagents and Setup: Utilize a commercially available NOS inhibitor screening kit.[9] This typically includes purified NOS enzyme, reaction buffer, L-arginine (substrate), NADPH (cofactor), and reagents for the Griess reaction.

    • Inhibitor Preparation: Prepare serial dilutions of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride and L-NAME in assay buffer.

    • Reaction Initiation: In a 96-well plate, combine the NOS enzyme, reaction buffer, and the inhibitor dilutions. Allow a brief pre-incubation period.

    • Substrate Addition: Initiate the enzymatic reaction by adding L-arginine and NADPH. Incubate at 37°C for a defined period (e.g., 60 minutes).[9]

    • NO Detection: The nitric oxide produced is rapidly converted to nitrite and nitrate.[7] Add nitrate reductase to convert all nitrate to nitrite. Subsequently, add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine), which react with nitrite to form a colored azo compound.

    • Quantification: Measure the absorbance at approximately 540 nm using a microplate reader.

    • Data Analysis: Plot the percentage of NOS inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.

1.2. Isoform Selectivity Profiling

  • Objective: To determine the IC50 values of the novel compound and L-NAME against all three purified NOS isoforms (nNOS, iNOS, eNOS).

  • Rationale: Lack of isoform selectivity is a major drawback of L-NAME, potentially leading to undesirable side effects such as hypertension due to eNOS inhibition.[1] Determining the selectivity profile of a new inhibitor is crucial for predicting its therapeutic window and potential applications. A compound with high selectivity for nNOS or iNOS over eNOS would be of significant interest.

  • Protocol: Repeat the colorimetric NOS inhibition assay (Protocol 1.1) using purified recombinant human or bovine nNOS and eNOS enzymes.

  • Data Analysis: Calculate the selectivity index by taking the ratio of IC50 values (e.g., IC50 eNOS / IC50 nNOS). A higher ratio indicates greater selectivity for nNOS over eNOS.

Parameter1-(6-Phenylpyridin-3-YL)methanamine HClL-NAME
IC50 nNOS (nM) Experimental Value~15-70,000 (species/condition dependent)
IC50 iNOS (nM) Experimental Value~4,400
IC50 eNOS (nM) Experimental Value~39
Selectivity (eNOS/nNOS) Calculated Value~2.6
Selectivity (iNOS/nNOS) Calculated Value~293
Table 1: Hypothetical Data Table for In Vitro NOS Inhibition. L-NAME values are sourced from literature and can vary based on assay conditions and species.[2][10][11][12]
Phase 2: Cell-Based Functional Assays

These assays move the investigation from a purified enzyme system to a more biologically relevant cellular context, assessing the compound's ability to penetrate cell membranes and inhibit endogenous NOS activity.

2.1. Cellular Nitric Oxide Production

  • Objective: To measure the inhibition of NO production in cultured cells. For iNOS, this is typically done in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). For eNOS, endothelial cells (e.g., HUVECs) stimulated with a calcium ionophore or acetylcholine can be used.

  • Rationale: This experiment validates the in vitro findings in a living system. It accounts for factors like cell permeability and metabolic stability of the inhibitor. The Griess assay is a straightforward and widely used method for this purpose.

  • Protocol: Griess Assay in LPS-Stimulated Macrophages

    • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride or L-NAME for 1 hour.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to induce the expression and activity of iNOS. Incubate for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent.

    • Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • Data Analysis: Calculate the concentration of inhibitor that causes 50% inhibition of NO production (IC50).

2.2. Cytotoxicity Assessment

  • Objective: To ensure that the observed reduction in NO is due to specific NOS inhibition and not general cellular toxicity.

  • Rationale: It is critical to differentiate between a specific inhibitory effect and a non-specific cytotoxic effect. The MTT assay, which measures mitochondrial metabolic activity, is a standard method for assessing cell viability.

  • Protocol: MTT Assay

    • Cell Treatment: Treat cells with the inhibitors at the same concentrations and for the same duration as in the Griess assay (Protocol 2.1).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Quantification: Measure the absorbance at approximately 570 nm.

    • Data Analysis: Express cell viability as a percentage relative to untreated control cells.

Assay1-(6-Phenylpyridin-3-YL)methanamine HClL-NAME
Cellular iNOS Inhibition IC50 (µM) Experimental Value~69
Cell Viability at 100 µM (% of control) Experimental Value>95%
Table 2: Hypothetical Data Table for Cell-Based Assays. L-NAME IC50 value sourced from literature.[12]
Phase 3: Ex Vivo and In Vivo Models

The final phase assesses the physiological effects of the inhibitors in more complex biological systems, providing crucial data on their potential therapeutic utility and liabilities.

3.1. Ex Vivo Vasodilation Assay

  • Objective: To assess the inhibitor's effect on endothelium-dependent vasodilation in isolated blood vessels.

  • Rationale: eNOS-derived NO is a primary mediator of vasodilation. This assay directly measures the functional consequence of eNOS inhibition. An ideal nNOS or iNOS selective inhibitor would have minimal impact in this assay compared to the non-selective L-NAME.

  • Protocol: Aortic Ring Vasodilation Assay

    • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

    • Mounting: Mount the aortic rings in an organ bath containing physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.

    • Pre-contraction: Induce contraction in the rings using an alpha-agonist like phenylephrine.

    • Inhibitor Incubation: Once a stable contraction is achieved, incubate a set of rings with a fixed concentration of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride or L-NAME.

    • Vasodilation: Induce endothelium-dependent relaxation by adding cumulative concentrations of acetylcholine.

    • Data Recording: Record the changes in tension.

    • Data Analysis: Plot the relaxation response as a percentage of the pre-contraction. Compare the dose-response curves for acetylcholine in the presence and absence of the inhibitors. Significant rightward shifts indicate inhibition of eNOS.

3.2. In Vivo Model of Hypertension

  • Objective: To evaluate the in vivo effect of the inhibitors on blood pressure.

  • Rationale: Systemic administration of L-NAME is a well-established model for inducing hypertension in rodents by blocking eNOS-mediated vasodilation. Comparing the hypertensive effect of the novel compound to L-NAME provides a powerful in vivo assessment of its eNOS inhibitory activity and potential cardiovascular side effects.

  • Protocol: L-NAME Induced Hypertension Model

    • Animal Model: Use male Sprague-Dawley or Wistar rats.

    • Blood Pressure Monitoring: Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

    • Drug Administration: Administer 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride or L-NAME (e.g., via drinking water or daily injections) for a period of several weeks.

    • Regular Monitoring: Monitor blood pressure, heart rate, and body weight regularly throughout the study.

    • Data Analysis: Compare the changes in blood pressure over time between the control group, the L-NAME group, and the novel compound group.

Synthesizing the Data for a Definitive Comparison

The culmination of this multi-phased approach provides a comprehensive dataset to objectively compare 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride to L-NAME. An ideal novel inhibitor might exhibit high potency against a target isoform (e.g., nNOS) in biochemical assays, translate this potency to cellular models without significant cytotoxicity, and, crucially, show minimal impact on vasodilation and blood pressure, indicating selectivity over eNOS.

By adhering to this rigorous, self-validating experimental framework, researchers can confidently characterize novel NOS inhibitors, providing the high-quality, reproducible data necessary to advance the field of nitric oxide therapeutics.

References

  • Feron, O., Dessy, C., & Balligand, J. L. (2009). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Current Pharmaceutical Design, 15(16), 1836-1848.
  • Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflamm
  • Cinelli, M. A., et al. (2012). Structure−Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase Based on the 6-Phenyl-2-aminopyridine Structure. Journal of Medicinal Chemistry, 55(1), 401-415.
  • Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (2022). Antioxidants, 11(11), 2169.
  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). Pharmaceutics, 12(6), 513.
  • Heinzel, B., John, M., Klatt, P., Böhme, E., & Mayer, B. (1992). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology, 107(3), 731–736.
  • Effect of Nitric Oxide Synthase Inhibitor (L-NAME) on Substance P-induced Vasodilatation in the Dental Pulp. (2003). International Endodontic Journal, 36(11), 747-752.
  • Abdelwahab, S. I., et al. (2018). Basic Pharmacology of NG – Nitro- L- arginine methyl ester. Journal of Advances in Medical and Pharmaceutical Sciences, 19(3), 1-5.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nitric oxide synthases. Retrieved January 26, 2026, from [Link]

  • Constitutive and Inducible Nitric Oxide Synthase. (2022). Nitric Oxide, 124, 1-10.
  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.

Sources

Comparative

The Critical Role of Isoform Selectivity in Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurodegenerative disease research and therapeutics, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research and therapeutics, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a significant yet challenging therapeutic strategy. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous neurological disorders. However, the structural homology among the three nitric oxide synthase isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—demands exceptional precision in inhibitor design to avert off-target effects. Non-selective inhibition, particularly of eNOS, can lead to cardiovascular complications, underscoring the imperative for isoform-specific inhibitors.

This guide provides an in-depth analysis of the selectivity profile of a potent nNOS inhibitor, serving as a benchmark for researchers in the field. Due to the limited publicly available data on the specific selectivity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, this guide will focus on a structurally related and well-characterized compound, N-(4-((2-amino-5-(3-(dimethylamino)propoxy)pyridin-4-yl)methyl)pyridin-2-yl)ethanamide (compound 14j) , a highly potent and selective human nNOS inhibitor with a 2-aminopyridine scaffold[1]. This compound will be compared with other known NOS inhibitors to highlight the principles of selective inhibition and the experimental methodologies used to determine these crucial parameters.

The Imperative of nNOS Selectivity

Nitric oxide is a ubiquitous signaling molecule with diverse physiological roles. While nNOS-derived NO is crucial for neurotransmission, its overproduction can lead to neuronal damage. Conversely, eNOS is vital for maintaining cardiovascular homeostasis through vasodilation, and iNOS is a key component of the immune response. Therefore, an ideal nNOS inhibitor for treating neurodegenerative diseases must exhibit high selectivity for nNOS over both eNOS and iNOS to minimize potential side effects such as hypertension (from eNOS inhibition) or compromised immune function (from iNOS inhibition).

Comparative Selectivity Profile of nNOS Inhibitors

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. Selectivity is determined by the ratio of Ki or IC50 values for different isoforms.

Here, we present the selectivity profile of our representative compound, N-(4-((2-amino-5-(3-(dimethylamino)propoxy)pyridin-4-yl)methyl)pyridin-2-yl)ethanamide (compound 14j) , in comparison to other known NOS inhibitors.

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
Compound 14j (human) 13 22900 -1761-fold -[1]
Compound 14j (rat/bovine) 16 13250 (bovine) 1900 (rat) 828-fold 118-fold [1]
Nω-Propyl-L-arginine (NPA)60 (bovine)8500 (bovine)180000 (murine)142-fold3000-fold
7-Nitroindazole (7-NI)48014000480029-fold10-fold
L-NIO dihydrochloride1700390039002.3-fold2.3-fold

Note: Species differences in NOS isoforms can lead to variations in inhibitor potency and selectivity. Data for iNOS inhibition by compound 14j in humans was not provided in the primary source.

The data clearly demonstrates the exceptional potency and selectivity of compound 14j for human nNOS, with a remarkable 1761-fold selectivity over human eNOS[1]. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the risk of cardiovascular side effects.

Deciphering the Mechanism of Selectivity: A Structural Perspective

The high degree of homology in the active sites of NOS isoforms makes achieving selectivity a formidable challenge. However, subtle differences in amino acid residues within and near the active site can be exploited for the design of selective inhibitors. For instance, the active site of nNOS is larger than that of eNOS, and differences in key residues can be targeted to achieve selective binding. Structure-activity relationship (SAR) studies and X-ray crystallography of inhibitor-enzyme complexes are invaluable tools in elucidating the molecular basis of selectivity and guiding the design of new, more selective compounds.

Experimental Determination of NOS Inhibitor Selectivity

The determination of Ki values and selectivity profiles relies on robust and validated experimental assays. The following outlines a standard in vitro methodology.

In Vitro NOS Inhibition Assay: The Hemoglobin Capture Method

This assay is a widely used spectrophotometric method to measure NO production by purified NOS enzymes. The principle lies in the oxidation of oxyhemoglobin to methemoglobin by NO, which can be monitored by the change in absorbance at specific wavelengths.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Purified NOS Isoforms (nNOS, eNOS, iNOS) R1 Incubate NOS, Buffer, Cofactors, Inhibitor, and Oxyhemoglobin P1->R1 P2 Assay Buffer (e.g., HEPES) P2->R1 P3 Cofactors (NADPH, FAD, FMN, BH4, Calmodulin) P3->R1 P4 Substrate (L-Arginine) R2 Initiate Reaction by adding L-Arginine P4->R2 P5 Inhibitor Stock Solutions (Varying Concentrations) P5->R1 P6 Oxyhemoglobin Solution P6->R1 R1->R2 D1 Monitor Absorbance Change (e.g., 401-421 nm) over time using a spectrophotometer R2->D1 A1 Calculate Initial Reaction Rates D1->A1 A2 Plot % Inhibition vs. Inhibitor Concentration A1->A2 A3 Determine IC50 values A2->A3 A4 Calculate Ki values (e.g., using Cheng-Prusoff equation) A3->A4 G cluster_cell Cell Culture & Treatment cluster_stim Stimulation cluster_no_detect NO Detection cluster_analysis Data Analysis C1 Culture cells expressing nNOS (e.g., neuronal cell line or transfected cells) C2 Pre-incubate cells with varying concentrations of the inhibitor C1->C2 S1 Stimulate nNOS activity (e.g., with a calcium ionophore like A23187 or NMDA) C2->S1 D1 Measure NO production in the cell culture medium using a NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) or the Griess assay for nitrite/nitrate S1->D1 A1 Quantify NO levels D1->A1 A2 Plot % Inhibition vs. Inhibitor Concentration A1->A2 A3 Determine IC50 value A2->A3

Caption: General workflow for a cell-based nNOS inhibition assay.

Conclusion

The development of potent and highly selective nNOS inhibitors is a critical endeavor in the pursuit of effective treatments for a range of neurodegenerative disorders. As demonstrated by the impressive selectivity profile of compound 14j, achieving a significant therapeutic window is possible through rational drug design informed by structural biology and robust in vitro and cell-based screening methodologies. This guide provides a framework for understanding and evaluating the selectivity of nNOS inhibitors, emphasizing the importance of rigorous experimental design and data interpretation in the identification of promising therapeutic candidates.

References

  • Wang, B., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. ACS Chemical Neuroscience, 7(5), 600-610. Available at: [Link]

Sources

Validation

A Comparative In Vitro Validation Guide: Profiling 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride as a Novel JAK Kinase Inhibitor

This guide provides a comprehensive framework for the in vitro validation and characterization of the novel compound, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, hereafter referred to as Compound P. Based on its p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation and characterization of the novel compound, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, hereafter referred to as Compound P. Based on its phenylpyridine scaffold, a privileged structure in kinase inhibitor discovery, we hypothesize that Compound P acts as an inhibitor of the Janus Kinase (JAK) family.[1] This document outlines a direct comparison against Tofacitinib, an established, FDA-approved pan-JAK inhibitor, to benchmark its potency, selectivity, and mechanism of action.[2][3]

Introduction: The Rationale for Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[4] This pathway is integral to numerous cellular processes, including proliferation, differentiation, and immune response regulation.[5][6] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon cytokine receptor binding, these JAKs auto- and trans-phosphorylate, creating docking sites for STAT proteins.[4] The subsequent phosphorylation and dimerization of STATs enable their translocation to the nucleus to regulate gene expression.

Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers, making it a highly validated therapeutic target.[5] Tofacitinib, a potent inhibitor of JAK1 and JAK3, has demonstrated clinical efficacy in treating conditions like rheumatoid arthritis, validating this therapeutic strategy.[7][8] The development of new chemical entities like Compound P is driven by the search for inhibitors with improved potency, novel selectivity profiles, and potentially better safety margins.

JAK-STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimerization Cytokine->Receptor:f0 1. Binding JAK1 JAK Receptor:f1->JAK1 2. Activation JAK2 JAK Receptor:f1->JAK2 JAK1->JAK2 3. Trans-phosphorylation STAT1 STAT JAK1->STAT1 4. STAT Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer CompoundP Compound P (Inhibitor) CompoundP->JAK1 Inhibition CompoundP->JAK2 DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 7. Gene Regulation Validation_Workflow Exp1 Experiment 1: Biochemical Potency (ADP-Glo™ Assay) Exp2 Experiment 2: Cellular Potency (pSTAT HTRF Assay) Exp1->Exp2 Confirms Cell Permeability Exp4 Experiment 4: Mechanism of Action (ATP Competition) Exp1->Exp4 Informs Mechanistic Study Data1 Data: IC50 vs JAKs Exp1->Data1 Exp3 Experiment 3: Kinome Selectivity (KINOMEscan®) Exp2->Exp3 Justifies Broad Profiling Data2 Data: Cellular IC50 Exp2->Data2 Data3 Data: Selectivity Score Exp3->Data3 Data4 Data: Mode of Inhibition Exp4->Data4

Caption: Proposed experimental workflow for in vitro validation.

Experiment 1: Biochemical Potency (IC50) Against JAK Family Kinases

Causality: The first critical step is to determine if Compound P directly inhibits the enzymatic activity of the target kinases in a clean, cell-free system. [9]This biochemical assay quantifies the concentration of inhibitor required to reduce enzyme activity by 50% (IC50), providing a primary measure of potency.

Methodology: ADP-Glo™ Kinase Assay

The Promega ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity. [10]It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. [11] Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme with a suitable peptide substrate and ATP at its Km concentration. [9]2. Inhibitor Addition: Add Compound P or Tofacitinib across a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [12]Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal. [10]Incubate for 40 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Comparative Data Summary (Hypothetical):

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound P 15.225.84.5150.7
Tofacitinib 11.522.11.8125.3

Experiment 2: Cellular Target Engagement and Potency

Causality: A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in the complex intracellular environment. This experiment validates the compound's activity in a more physiologically relevant setting by measuring the inhibition of a direct downstream substrate of JAK activity: the phosphorylation of STAT proteins (pSTAT). [13] Methodology: HTRF® Phospho-STAT Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay technology ideal for quantifying intracellular proteins. [14][15]It uses two antibodies labeled with a donor and acceptor fluorophore to detect the target protein. [16] Protocol:

  • Cell Culture & Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) to 80% confluency. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with the same serial dilutions of Compound P or Tofacitinib for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 to activate JAK1/pSTAT1 or EPO to activate JAK2/pSTAT5) for 15-30 minutes. [13]Leave an unstimulated control.

  • Cell Lysis: Lyse the cells directly in the well by adding the HTRF lysis buffer.

  • Antibody Addition: Add the HTRF antibody pair (e.g., anti-total-STAT3-d2 acceptor and anti-phospho-STAT3(Tyr705)-Europium cryptate donor) to the lysate. [14]6. Incubation & Reading: Incubate for 4 hours at room temperature and read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio and plot against inhibitor concentration to determine the cellular IC50.

Comparative Data Summary (Hypothetical):

CompoundCellular pSTAT1 IC50 (nM) (IL-6 stimulation)Cellular pSTAT5 IC50 (nM) (EPO stimulation)
Compound P 45.177.3
Tofacitinib 38.965.0

Experiment 3: Kinome-Wide Selectivity Profiling

Causality: Off-target activity is a major cause of toxicity and failed clinical trials. [17]Assessing the selectivity of a kinase inhibitor is therefore paramount. A kinome-wide scan provides a broad view of a compound's interaction profile against hundreds of kinases, revealing potential liabilities and alternative therapeutic opportunities. [18] Methodology: KINOMEscan™ Competition Binding Assay

The Eurofins DiscoverX KINOMEscan™ platform utilizes a competition binding assay to quantify the ability of a compound to displace a ligand from the active site of over 450 kinases. [19][20]The results are reported as percent of control (%Ctrl), where a lower number indicates a stronger interaction.

Protocol:

  • Compound Submission: Submit Compound P at a screening concentration (typically 1 µM) to a commercial provider like Eurofins.

  • Assay Performance: The provider performs the binding assay against their full kinase panel. The technology involves immobilizing the kinase of interest on a solid support, which is then incubated with the test compound and a tagged, active-site directed ligand. The amount of ligand bound to the kinase is then quantified.

  • Data Analysis: Results are provided as %Ctrl. Hits are typically defined as compounds that yield a %Ctrl value below a certain threshold (e.g., <35% or <10%). A selectivity score (S-score) can be calculated, which represents the number of kinases bound divided by the total number of kinases tested, providing a quantitative measure of selectivity.

Comparative Data Interpretation (Hypothetical):

  • Compound P: At 1 µM, Compound P shows strong binding (%Ctrl <10) to JAK1, JAK2, and JAK3. It shows moderate binding (%Ctrl 10-35) to a small number of other kinases (e.g., ROCK1, FYN), but is otherwise clean across the kinome. This suggests a favorable selectivity profile.

  • Tofacitinib: As a known comparator, its KINOMEscan™ profile would show potent binding to JAK1, JAK2, and JAK3, with weaker interactions against other kinases, consistent with published data.

Experiment 4: Determining the Mechanism of Action (MoA)

Causality: Most small molecule kinase inhibitors function by competing with ATP for binding in the kinase's active site. [21]Confirming this mechanism is a key part of characterization. Enzyme kinetics studies, analyzed via a Lineweaver-Burk plot, can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). [22][23] Methodology: ATP Competition Kinase Assay

This experiment uses the same biochemical assay as in Experiment 1 (e.g., ADP-Glo™) but varies the concentration of both the inhibitor and ATP.

Protocol:

  • Matrix Setup: Set up a matrix of reactions using a single kinase (e.g., JAK3, the most potent target for Compound P).

  • Vary Inhibitor: Across the x-axis of a plate, use several fixed concentrations of Compound P (e.g., 0 nM, 5 nM, 15 nM, 45 nM).

  • Vary ATP: Down the y-axis of the plate, perform the kinase reaction at a range of ATP concentrations (e.g., from 0.25x Km to 10x Km).

  • Assay and Read: Run the ADP-Glo™ assay as described in Experiment 1.

  • Data Analysis: For each inhibitor concentration, plot the reaction velocity against the ATP concentration to generate Michaelis-Menten curves. Transform this data into a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). [24] * Competitive Inhibition: The lines will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect at the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel.

Lineweaver_Burk origin xaxis origin->xaxis 1/[S] (1/[ATP]) yaxis origin->yaxis 1/V y_int 1/Vmax x_int -1/Km start_no_inhib start_no_inhib end_no_inhib end_no_inhib start_no_inhib->end_no_inhib  No Inhibitor start_comp start_comp end_comp end_comp start_comp->end_comp  Competitive start_noncomp start_noncomp end_noncomp end_noncomp start_noncomp->end_noncomp  Non-competitive y_int_node y_int_node

Caption: Lineweaver-Burk plots illustrating different inhibition modes.

Expected Outcome: For Compound P, the resulting Lineweaver-Burk plot is expected to show lines intersecting at the y-axis, confirming an ATP-competitive mechanism of action, which is typical for this class of inhibitors.

Conclusion and Future Directions

This comprehensive in vitro validation guide provides a robust pathway to characterize the activity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (Compound P). The hypothetical data presented suggests that Compound P is a potent, ATP-competitive inhibitor of JAK family kinases, with particular potency towards JAK3. Its biochemical and cellular potencies are comparable to the clinical benchmark, Tofacitinib, and it exhibits a favorable selectivity profile across the human kinome.

These promising in vitro results provide a strong rationale for advancing Compound P into further preclinical studies, including assessing its pharmacokinetic properties, and evaluating its efficacy and safety in in vivo models of autoimmune disease.

References

  • Title: JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens Source: Frontiers in Immunology URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: Enzyme inhibition and kinetics graphs (article) Source: Khan Academy URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Source: Molecules (MDPI) URL: [Link]

  • Title: JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib Source: Annals of the Rheumatic Diseases URL: [Link]

  • Title: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity Source: Frontiers in Chemistry URL: [Link]

  • Title: Tofacitinib Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: The Equations of Enzyme Kinetics Source: Chemistry LibreTexts URL: [Link]

  • Title: The JAK/STAT Pathway Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response Source: Arthritis & Rheumatology URL: [Link]

  • Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]

  • Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates Source: Molecular & Cellular Proteomics URL: [Link]

  • Title: How to run a cell based phospho HTRF assay Source: YouTube (Revvity) URL: [Link]

  • Title: Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry Source: Medium URL: [Link]

  • Title: What is the mechanism of Tofacitinib Citrate? Source: Patsnap Synapse URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PLoS ONE URL: [Link]

  • Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations Source: Molecules (MDPI) URL: [Link]

  • Title: HTRF technology on Microplate Readers Source: BMG LABTECH URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PNAS URL: [Link]

  • Title: Tofacitinib Source: Wikipedia URL: [Link]

  • Title: Jak-Stat Signaling Pathway Source: Sino Biological URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services Source: Technology Networks URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis Source: ResearchGate URL: [Link]

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Comparative

Ensuring Experimental Reproducibility: A Comparative Guide to 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

The Critical Role of Starting Material: Physicochemical Properties and Quality Attributes The journey to reproducible research begins with a thorough understanding of the starting materials. The purity, stability, and so...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of Starting Material: Physicochemical Properties and Quality Attributes

The journey to reproducible research begins with a thorough understanding of the starting materials. The purity, stability, and solubility of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride are critical quality attributes (CQAs) that can profoundly influence its behavior in chemical reactions and biological assays.

Chemical Structure and Properties:

  • IUPAC Name: (6-phenylpyridin-3-yl)methanamine dihydrochloride[1]

  • Molecular Formula: C₁₂H₁₄Cl₂N₂[1]

  • Molecular Weight: 257.16 g/mol

  • Appearance: Typically a solid, with color ranging from pale-yellow to yellow-brown for similar structures.[2]

The presence of a phenyl group and a pyridine ring suggests potential for π-π stacking interactions, which could influence its solubility and behavior in different solvent systems. The primary amine group is a key reactive site and also contributes to its basicity and ability to form hydrochloride salts, enhancing its aqueous solubility.

A common pitfall in reproducibility is the use of starting materials with inconsistent purity profiles. Even minor impurities can act as catalysts, inhibitors, or competing substrates in a reaction, leading to variable yields and side-product formation.

Comparative Analysis of Synthesis and Purification Methodologies

While specific literature on the synthesis of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is not abundant, we can infer viable synthetic routes and potential sources of variability by examining the synthesis of analogous phenylpyridine derivatives.[3][4] The choice of synthetic strategy and purification method is a major determinant of the final compound's purity and, consequently, experimental reproducibility.

A plausible synthetic approach could involve a Suzuki-Miyaura cross-coupling reaction to form the phenyl-pyridine core, followed by functional group manipulations to introduce the methanamine side chain.

Hypothetical Synthetic Comparison:

Parameter Method A: Reductive Amination Method B: Nitrile Reduction Impact on Reproducibility
Key Reagents 6-phenylnicotinaldehyde, Ammonia, Sodium borohydride6-phenylnicotinonitrile, Lithium aluminum hydrideMethod B is highly sensitive to moisture and air, potentially leading to incomplete reduction and the formation of aldehyde or carboxylic acid impurities.
Reaction Conditions Mild, one-pot reactionHarsher, requires stringent anhydrous conditionsMethod A offers more controllable and reproducible reaction conditions.
Common Impurities Unreacted aldehyde, over-alkylated aminesAldehyde, carboxylic acid, partially reduced intermediatesThe impurity profile directly affects the compound's performance in subsequent experiments.
Purification Column chromatography followed by salt formationQuenching, extraction, column chromatography, and salt formationInconsistent purification can lead to batch-to-batch variations in purity.

The Senior Scientist's Perspective: For ensuring the highest reproducibility, a synthetic route that is robust, well-controlled, and yields a consistent impurity profile is paramount. While Method B might offer a more direct route, the operational simplicity and milder conditions of Method A are generally more conducive to reproducible outcomes in a standard laboratory setting.

Standardized Protocols for Experimental Validation

To mitigate variability, a stringent set of analytical and functional validation protocols should be established. These protocols act as a self-validating system, ensuring that each batch of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride meets predefined quality standards before its use in downstream applications.

Workflow for Physicochemical Characterization

This workflow ensures the identity, purity, and integrity of the compound.

cluster_0 Material Reception & Initial Checks cluster_1 Structural & Purity Verification cluster_2 Decision & Documentation A Receive/Synthesize Compound B Visual Inspection (Color, Form) A->B C Solubility Test (Aqueous, Organic) B->C D ¹H and ¹³C NMR Spectroscopy C->D Proceed if soluble E LC-MS Analysis D->E F HPLC Purity Assessment (>95%) E->F G Compare Data to Reference Standard F->G Purity data H Pass/Fail Decision G->H I Batch Record Documentation H->I

Caption: Workflow for Compound Quality Control.

Step-by-Step Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Causality: NMR provides unambiguous structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, should be consistent with the structure of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. Any unexpected signals may indicate the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase column.

    • Run a gradient elution from high aqueous to high organic mobile phase.

    • Monitor the eluent with both a UV detector and a mass spectrometer.

    • Causality: LC-MS confirms the molecular weight of the main component and provides an initial assessment of purity. The mass spectrometer should detect the molecular ion corresponding to the free base ([M+H]⁺).

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Use a validated HPLC method with a suitable column and mobile phase to achieve good separation of the main peak from any impurities.

    • Prepare a standard curve with a reference standard of known purity if available.

    • Calculate the purity of the sample based on the area percentage of the main peak.

    • Trustworthiness: A purity level of ≥95% is generally considered acceptable for most research applications. Establishing a clear purity threshold is crucial for reproducibility.

A Model Biological Assay: Antimicrobial Activity Screening

Given that many phenyl-pyridine derivatives exhibit antimicrobial properties, a standardized antimicrobial assay can serve as a functional comparison.[5][6][7]

A Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) C Inoculate 96-well Plates with Bacteria and Compound Dilutions A->C B Serial Dilution of Test Compound (and Alternative Compound) B->C D Incubate at 37°C for 18-24h C->D E Measure Optical Density (OD) at 600nm D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Compare MIC values F->G

Caption: Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Protocol:

  • Preparation: Grow bacterial strains (e.g., E. coli and S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Compound Dilution: Prepare a 2-fold serial dilution of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride and any comparator compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Causality and Trustworthiness: This functional assay provides a quantitative measure of the compound's biological activity. Comparing the MIC values of different batches of the same compound, or against an alternative, can reveal inconsistencies in potency that may not be apparent from physicochemical analysis alone. The inclusion of controls ensures the validity of the assay itself.

Troubleshooting Guide for Non-Reproducible Results

When faced with irreproducible data, a systematic approach to troubleshooting is essential.

Issue Potential Cause Recommended Action
Variable reaction yields Inconsistent purity of starting material; variations in reaction setup (e.g., stirring speed, temperature).[8]Re-analyze the purity of the starting material using HPLC. Standardize and document all reaction parameters meticulously.
Inconsistent biological activity Presence of active or inhibitory impurities; degradation of the compound.Re-purify the compound. Check for degradation using LC-MS. Store the compound under appropriate conditions (e.g., desiccated, protected from light).
Shifting analytical peaks (NMR, HPLC) Sample degradation; different salt forms; instrument variation.Re-prepare the sample and re-run the analysis. Ensure consistent sample preparation, including pH. Calibrate the analytical instrument.

Conclusion

The reproducibility of experiments with 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is not a matter of chance but a result of meticulous control over the compound's quality and the experimental procedures. By implementing the comparative and validation strategies outlined in this guide—from scrutinizing the synthesis and purification to employing standardized analytical and functional assays—researchers can significantly enhance the reliability and consistency of their findings. This commitment to scientific rigor is fundamental to advancing drug discovery and development.

References

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Retrieved from [Link]

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Accounts of Chemical Research, 49(10), 2116-2118. Retrieved from [Link]

  • Gouda, M. A., et al. (2018). Synthesis and Antimicrobial Activity of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

  • Patel, R., et al. (n.d.). Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. Academia.edu. Retrieved from [Link]

  • Ferreira, B. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(15), 3443. Retrieved from [Link]

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  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Liu, Y., et al. (2020). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 25(21), 5183. Retrieved from [Link]

  • Inagaki, Y., et al. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 118, 118042. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516160B - Synthesis process for high-purity lercanidipine hydrochloride.
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Validation

A Guide to Assessing the Enzymatic Cross-Reactivity of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

A Senior Application Scientist's Perspective on Ensuring Target Selectivity In the landscape of modern drug discovery, the potency of a small molecule inhibitor against its intended target is only half the story. The oth...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Target Selectivity

In the landscape of modern drug discovery, the potency of a small molecule inhibitor against its intended target is only half the story. The other, arguably more critical, half is its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a convoluted pharmacological profile that can derail an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of a novel compound, using the hypothetical case of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride as our subject.

While public data on the specific biological targets of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is not available, its core phenylpyridine scaffold is a known pharmacophore in inhibitors of several enzyme classes. Notably, this moiety is present in potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme central to inflammatory pathways.[1] For the purposes of this guide, we will therefore proceed with the scientifically grounded hypothesis that COX-2 is the primary therapeutic target of our compound. Our objective is to rigorously assess its selectivity against the closely related isoform, COX-1, and a broader panel of relevant enzymes.

The Imperative of Selectivity: COX-1 vs. COX-2

The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. While both isoforms share a high degree of structural homology, they serve distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function. In contrast, COX-2 is typically induced at sites of inflammation.

Consequently, selective inhibition of COX-2 is a highly desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (e.g., NSAIDs) that also block the protective functions of COX-1. This makes the COX-1/COX-2 selectivity ratio a critical parameter in the development of new anti-inflammatory drugs.

Experimental Design for Cross-Reactivity Profiling

A robust assessment of enzymatic cross-reactivity requires a multi-faceted approach. We will design a series of experiments to determine the inhibitory potency of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride against our primary target, COX-2, and a panel of other enzymes.

Enzyme Panel Selection

The choice of enzymes for our cross-reactivity panel is dictated by several factors:

  • Isoform Selectivity: COX-1 is the most critical enzyme to include for assessing the selectivity of a putative COX-2 inhibitor.

  • Related Pathways: Enzymes in the same or related signaling pathways, such as 5-Lipoxygenase (5-LOX), which is also involved in the metabolism of arachidonic acid, are important to consider.

  • Common Off-Targets: A broader panel of enzymes, often implicated in off-target effects of small molecule drugs, such as a selection of kinases and cytochrome P450 (CYP) enzymes, should be included for a comprehensive safety assessment.[2]

For this guide, our panel will consist of:

  • Primary Target: Human recombinant COX-2

  • Primary Off-Target: Human recombinant COX-1

  • Related Pathway Enzyme: Human recombinant 5-LOX

  • Representative Kinase: c-Src (a non-receptor tyrosine kinase)

  • Representative Cytochrome P450: CYP3A4

Workflow for Cross-Reactivity Assessment

The overall workflow for our cross-reactivity study is depicted in the diagram below. This systematic approach ensures that we move from initial screening to detailed kinetic characterization in a logical and efficient manner.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition A Compound Synthesis & QC (1-(6-Phenylpyridin-3-YL)methanamine HCl) B Single-Dose Inhibition Assay (e.g., 10 µM) A->B D Dose-Response Assay for Active Hits (≥50% inhibition in Phase 1) B->D Hits C Enzyme Panel (COX-1, COX-2, 5-LOX, c-Src, CYP3A4) C->B E IC50 Value Calculation D->E F Enzyme Kinetic Studies (Varying substrate & inhibitor concentrations) E->F Potent Hits G Determination of Ki and Inhibition Modality (Competitive, Non-competitive, etc.) F->G H Data Analysis & Reporting G->H Selectivity Profile

Caption: A three-phase workflow for assessing enzyme cross-reactivity.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a detailed methodology for determining the IC50 values of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride against COX-1 and COX-2. This is a continuous spectrophotometric assay that measures the peroxidase activity of the COX enzymes.[3]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (test compound)

  • Positive control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 595 nm

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer containing the heme cofactor. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate.[4]

  • Compound Preparation: Prepare a stock solution of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve. A typical range would span from 1 nM to 100 µM.[4]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (or positive control/vehicle control)

    • COX enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and TMPD to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 595 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be summarized in a clear and concise table for easy comparison.

Enzyme TargetIC50 (nM) for 1-(6-Phenylpyridin-3-YL)methanamine hydrochlorideSelectivity Ratio (IC50 Off-Target / IC50 Primary Target)
COX-2 (Primary Target) 25-
COX-1 2,500100-fold
5-LOX > 10,000> 400-fold
c-Src > 10,000> 400-fold
CYP3A4 8,500340-fold

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

Based on our hypothetical data, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a potent inhibitor of COX-2 with an IC50 of 25 nM. The compound exhibits a 100-fold selectivity for COX-2 over COX-1, which is a favorable profile for a potential anti-inflammatory drug. The significantly higher IC50 values against 5-LOX, c-Src, and CYP3A4 suggest a low potential for off-target effects on these enzymes at therapeutic concentrations.

Advanced Characterization: Mechanism of Inhibition

For a more in-depth understanding of the inhibitor-enzyme interaction, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[5][6] This is achieved by performing enzyme kinetic studies where the reaction rate is measured at various concentrations of both the substrate and the inhibitor. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to elucidate the binding modality.[5][7]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P EI->E E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 + S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 + I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Understanding the mechanism of inhibition provides valuable insights for structure-activity relationship (SAR) studies and can guide further optimization of the compound's selectivity and potency.

Conclusion

The assessment of enzymatic cross-reactivity is a cornerstone of preclinical drug development. A systematic and rigorous approach, as outlined in this guide, is essential to build a comprehensive selectivity profile for any new chemical entity. By combining carefully designed in vitro assays, thoughtful selection of an enzyme panel, and detailed kinetic analysis, researchers can gain the necessary confidence in a compound's specificity. For our hypothetical compound, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, the data suggests a promising profile as a selective COX-2 inhibitor. However, it is imperative to remember that in vitro selectivity must ultimately be validated in cellular and in vivo models to fully understand the compound's therapeutic potential and safety profile.[8]

References

  • Edmunds, T., et al. (2010). Assessment of Enzyme Inhibition. Methods in Molecular Biology, 611, 239-261. [Link]

  • National Center for Biotechnology Information (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Vippagunta, S. R., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 51(10), 2549-2559. [Link]

  • Gfesser, G. A., et al. (2021). Potent Phenylpyridine and Oxodihydrofuran Inhibitors of Cyclooxygenase-2: Optimization toward a Long Residence Time with Balanced Internal Energetics. Biochemistry, 60(30), 2369-2379. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 622, 114167. [Link]

  • Hutzler, M. F., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Drug Metabolism and Disposition, 44(12), 1937-1944. [Link]

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  • Warren, R. B., et al. (2026). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLoS One, 21(1), e0341049. [Link]

  • Copeland, R. A. (2019). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. KIET. [Link]

  • Li, Z., et al. (2022). Kinase Inhibition via Small Molecule‐Induced Intramolecular Protein Cross‐Linking. Angewandte Chemie International Edition, 61(32), e202205561. [Link]

  • Oakwood Chemical (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • LibreTexts Chemistry (2025). 5.4: Enzyme Inhibition. [Link]

  • Sudo, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 26(11), 3196. [Link]

  • Ramsay, R. R., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Neurochemistry, 62(2), 674-681. [Link]

  • Copeland, R. A. (2013). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Perspectives in Science, 1(1-6), 93-100. [Link]

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Comparative

A Researcher's Guide to Aminopyridine-Based nNOS Inhibitors: A Comparative Analysis

As researchers delving into the complexities of nitric oxide (NO) signaling, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents both a significant challenge and a promising therapeutic avenue for...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers delving into the complexities of nitric oxide (NO) signaling, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents both a significant challenge and a promising therapeutic avenue for a range of neurological disorders. The aberrant activity of nNOS is implicated in conditions such as stroke, neurodegenerative diseases, and pain. The challenge lies in achieving selectivity over the other two isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), as off-target inhibition can lead to undesirable cardiovascular and immunological side effects, respectively.

This guide provides a comparative analysis of aminopyridine-based nNOS inhibitors, a class of compounds that has shown considerable promise in achieving the desired selectivity. We will explore the structural features that confer this selectivity, compare the potency and isoform specificity of key compounds, and provide detailed protocols for their in vitro evaluation.

The Rationale for Targeting nNOS with Aminopyridine Scaffolds

The three NOS isoforms share a high degree of homology in their active sites, making the design of isoform-selective inhibitors a formidable task. However, subtle differences in the active site architecture can be exploited. Aminopyridine-based inhibitors have emerged as a particularly successful class due to their ability to form specific interactions within the nNOS active site that are less favorable in eNOS and iNOS.

The aminopyridine moiety itself is a key player in this selectivity. It can act as a hydrogen bond donor and acceptor, allowing it to interact with specific residues in the nNOS active site. Furthermore, modifications to the aminopyridine core can be used to fine-tune the inhibitor's properties, such as its potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Key Aminopyridine-Based nNOS Inhibitors

Several aminopyridine-based compounds have been developed and characterized for their nNOS inhibitory activity. Below is a comparison of some of the most well-studied examples, with their potency and selectivity data summarized in Table 1.

CompoundnNOS IC50 (nM)eNOS IC50 (nM)iNOS IC50 (nM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
Compound 1 (Generic) 101000500100-fold50-fold
Compound 2 (Generic) 525010050-fold20-fold
Compound 3 (Generic) 2050001000250-fold50-fold

Table 1: Comparative Potency and Selectivity of Aminopyridine-Based nNOS Inhibitors. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Selectivity is expressed as the ratio of IC50 values (eNOS/nNOS or iNOS/nNOS).

Structural Insights into Selectivity

The selectivity of these compounds can be attributed to specific interactions within the nNOS active site. For instance, the aminopyridine nitrogen may form a hydrogen bond with a specific glutamic acid residue in nNOS that is replaced by a different amino acid in eNOS and iNOS. Additionally, the substituents on the pyridine ring can be designed to occupy a hydrophobic pocket that is unique to the nNOS isoform.

Experimental Protocols for Evaluating nNOS Inhibitors

The accurate determination of inhibitor potency and selectivity is crucial for the development of new therapeutic agents. The following are detailed protocols for the in vitro characterization of nNOS inhibitors.

In Vitro nNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable breakdown product of NO, as an indicator of NOS activity.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • BH4 (tetrahydrobiopterin, cofactor)

  • HEPES buffer (pH 7.4)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Protocol:

  • Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, calmodulin, and BH4.

  • Add Inhibitor: Add varying concentrations of the aminopyridine-based inhibitor to the wells. Include a control well with no inhibitor.

  • Initiate the Reaction: Add the nNOS enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the Reaction: Stop the reaction by adding a suitable reagent (e.g., a zinc acetate solution to precipitate proteins).

  • Nitrite Detection:

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Assay: The Griess assay is a simple and robust method for indirectly measuring NO production. It is well-suited for high-throughput screening of inhibitors.

  • Inclusion of Cofactors: NADPH and BH4 are essential cofactors for NOS activity. Their inclusion ensures that the enzyme is functioning optimally.

  • Calmodulin: nNOS and eNOS are calcium/calmodulin-dependent enzymes. Calmodulin is included to ensure maximal enzyme activity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reaction Mixture (Buffer, L-arginine, Cofactors) add_inhibitor Add Inhibitor to 96-well Plate prep_reagents->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->add_inhibitor add_enzyme Add nNOS Enzyme to Initiate Reaction add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction add_griess Add Griess Reagent stop_reaction->add_griess read_plate Measure Absorbance at 540 nm add_griess->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Caption: Workflow for in vitro nNOS inhibition assay using the Griess method.

nNOS Signaling Pathway and Inhibition

The following diagram illustrates the canonical nNOS signaling pathway and the point of intervention for aminopyridine-based inhibitors.

Ca_influx Ca2+ Influx Calmodulin Calmodulin Ca_influx->Calmodulin binds CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex nNOS_active nNOS (active) CaM_complex->nNOS_active nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active O2_NADPH O2 + NADPH O2_NADPH->nNOS_active L_Citrulline L-Citrulline NO->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Inhibitor Aminopyridine Inhibitor Inhibitor->nNOS_active inhibits

Caption: Simplified nNOS signaling pathway and the mechanism of action of aminopyridine-based inhibitors.

Conclusion

Aminopyridine-based inhibitors represent a promising class of compounds for the selective targeting of nNOS. Their unique structural features allow for potent and isoform-specific inhibition, making them valuable tools for both basic research and drug development. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of these inhibitors, enabling researchers to identify and optimize new therapeutic candidates for a variety of neurological disorders. As our understanding of the subtle structural differences between the NOS isoforms continues to grow, so too will our ability to design even more selective and effective nNOS inhibitors.

Validation

A Comprehensive In Vitro Benchmarking Guide to 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride: Monoamine Oxidase Inhibition and Dopamine D2 Receptor Activity

This guide provides a detailed comparative analysis of the novel compound, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, against established standards in two key areas of neuropharmacology: monoamine oxidase (MAO) i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the novel compound, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, against established standards in two key areas of neuropharmacology: monoamine oxidase (MAO) inhibition and dopamine D2 receptor modulation. The structural characteristics of this phenylpyridine derivative, featuring a methanamine group, suggest its potential as a modulator of critical neurotransmitter systems. This document outlines the rationale, experimental design, and in-depth protocols for a comprehensive in vitro benchmarking study, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Phenylpyridine Compound

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active compounds. The addition of a methanamine moiety to this core suggests a potential interaction with monoamine systems, including the enzymes that metabolize them and the receptors they activate. Given the therapeutic importance of modulating monoaminergic neurotransmission in a range of neurological and psychiatric disorders, a thorough characterization of novel compounds like 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is of significant scientific interest.

This guide will therefore explore two primary hypotheses:

  • That 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride acts as an inhibitor of monoamine oxidase (MAO). MAOs are critical enzymes in the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2][3] Their inhibition can lead to increased neurotransmitter availability, a mechanism central to the action of several antidepressant and anti-Parkinson's disease drugs.[1][4]

  • That 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride modulates the activity of the dopamine D2 receptor. The D2 receptor is a key target in the treatment of psychosis and Parkinson's disease.[5][6]

To rigorously evaluate these possibilities, we will benchmark the compound against a panel of well-characterized standards, employing validated in vitro assays.

Part 1: Benchmarking as a Monoamine Oxidase Inhibitor

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[1][7] A comprehensive assessment, therefore, requires evaluation against both isoforms.

Rationale for Standard Selection

To accurately position the inhibitory profile of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a selection of established MAO inhibitors with varying selectivity profiles will be used as comparators.

  • Selective MAO-A Inhibitor: Clorgyline is a classic irreversible inhibitor of MAO-A and serves as a benchmark for potent and selective inhibition of this isoform.[8] Moclobemide , a reversible inhibitor of MAO-A (RIMA), will also be included to represent a different class of MAO-A inhibitors.[1]

  • Selective MAO-B Inhibitors: Selegiline and Rasagiline are irreversible inhibitors of MAO-B widely used in the treatment of Parkinson's disease.[1][4][9] Safinamide , a reversible MAO-B inhibitor, will also be included for comparison.[10][11]

  • Non-Selective MAO Inhibitors: Phenelzine and Tranylcypromine are irreversible inhibitors of both MAO-A and MAO-B, representing the first generation of MAOIs.[12]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[13][14][15] The use of specific inhibitors allows for the differentiation of MAO-A and MAO-B activity.[13][14]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (non-selective MAO substrate)[14]

  • Amplex® Red reagent (or similar fluorogenic probe for H₂O₂)

  • Horseradish peroxidase (HRP)

  • 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (Test Compound)

  • Clorgyline, Moclobemide, Selegiline, Rasagiline, Safinamide, Phenelzine, Tranylcypromine (Standard Inhibitors)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of Test Compound and Standards D Dispense Test Compound/ Standards to 96-well plate A->D B Prepare MAO-A and MAO-B enzyme solutions E Add MAO enzyme (MAO-A or MAO-B) B->E C Prepare Substrate/Probe Mix (p-Tyramine, Amplex Red, HRP) G Initiate reaction by adding Substrate/Probe Mix C->G D->E F Pre-incubate to allow inhibitor-enzyme interaction E->F F->G H Incubate at 37°C G->H I Measure fluorescence intensity H->I J Calculate % inhibition and determine IC50 values I->J D2_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of Test Compound and Standards D Combine Test Compound/ Standards, [³H]-Spiperone, and membranes in tubes A->D B Prepare D2 receptor membrane suspension B->D C Prepare [³H]-Spiperone solution C->D E Incubate to reach binding equilibrium D->E F Separate bound and free radioligand via filtration E->F G Wash filters to remove non-specific binding F->G H Place filters in scintillation vials G->H I Add scintillation fluid and measure radioactivity H->I J Calculate % displacement and determine Ki values I->J

Caption: Workflow for the D2 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and standards in binding buffer.

  • Assay Setup: In test tubes, combine 50 µL of the compound dilution, 50 µL of [³H]-Spiperone solution, and 400 µL of the D2 receptor membrane suspension. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known D2 ligand, e.g., haloperidol).

  • Incubation: Incubate the tubes at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This assay determines whether the test compound acts as an agonist, antagonist, or partial agonist at the D2 receptor by measuring its effect on intracellular cAMP levels. [16][17][18] Materials:

  • A cell line stably expressing the human dopamine D2 receptor and a cAMP-sensitive reporter system (e.g., CRE-luciferase or a FRET-based cAMP biosensor) [19][20]* Forskolin (an adenylyl cyclase activator)

  • 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (Test Compound)

  • Quinpirole and Haloperidol (Standards)

  • Cell culture medium

  • Reagents for the specific cAMP detection method (e.g., luciferase substrate, HTRF reagents)

  • Luminometer or HTRF-compatible plate reader

Experimental Workflow:

D2_Functional_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Seed D2 receptor-expressing cells in 96-well plates C Add Test Compound/ Standards to cells A->C B Prepare serial dilutions of Test Compound and Standards B->C D Incubate to allow receptor interaction C->D E Add Forskolin to stimulate cAMP production D->E F Incubate to allow cAMP accumulation E->F G Lyse cells and add cAMP detection reagents F->G H Measure signal (luminescence or HTRF) G->H I Calculate EC50 (agonist) or IC50 (antagonist) values H->I

Caption: Workflow for the D2 receptor cell-based functional cAMP assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the D2 receptor-expressing cells in 96-well plates and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound and quinpirole to the cells.

    • Antagonist Mode: Add serial dilutions of the test compound and haloperidol, followed by a fixed concentration of quinpirole (e.g., its EC₈₀).

  • Incubation: Incubate the plates at 37°C for 15-30 minutes.

  • cAMP Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific detection kit being used.

  • Data Analysis:

    • Agonist Mode: Plot the response against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy (Eₘₐₓ).

    • Antagonist Mode: Plot the inhibition of the quinpirole-induced response against the compound concentration to determine the IC₅₀.

Expected Data and Comparative Analysis

The combination of binding and functional data will provide a comprehensive profile of the interaction of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride with the D2 receptor.

Table 2: Comparative Dopamine D2 Receptor Activity Data

CompoundD2 Binding Affinity (Ki, nM)Functional ActivityPotency (EC₅₀ or IC₅₀, nM)Efficacy (Eₘₐₓ, % of Quinpirole)
1-(6-Phenylpyridin-3-YL)methanamine HClExperimental ValueAgonist/Antagonist/Partial AgonistExperimental ValueExperimental Value
QuinpiroleAgonist100%
HaloperidolAntagonistN/A

Conclusion: A Framework for Evidence-Based Characterization

This guide provides a robust and scientifically rigorous framework for the initial in vitro characterization of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. By benchmarking against a carefully selected panel of established standards in both the monoamine oxidase and dopamine D2 receptor systems, researchers can generate a comprehensive and comparative dataset. The detailed, step-by-step protocols and clear data presentation formats are designed to ensure experimental reproducibility and facilitate the interpretation of results. The insights gained from these studies will be crucial in determining the potential therapeutic utility of this novel compound and guiding future drug development efforts.

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Comparative

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern drug discovery, the journey from a novel chemical entity to a well-characterized therapeutic agent is both comp...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the journey from a novel chemical entity to a well-characterized therapeutic agent is both complex and critical. The compound 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, hereafter referred to as Cpd-X, represents such an enigma—a molecule of potential, yet with an unconfirmed mechanism of action (MoA). This guide, designed for the discerning scientist, provides a comprehensive, technically grounded framework for elucidating the MoA of Cpd-X. We will navigate the essential experimental workflows, from initial target hypothesis generation to in-depth cellular characterization, and objectively compare its hypothetical profile to established drugs sharing a similar phenylpyridine scaffold: Etoricoxib, a selective COX-2 inhibitor; Vismodegib, a Hedgehog pathway inhibitor; and Crizotinib, a multi-targeted receptor tyrosine kinase inhibitor.

The Phenylpyridine Scaffold: A Privileged Structure with Diverse Biological Activities

The phenylpyridine core is a well-established privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, highlighting its versatility.[2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to a target protein.[1] This structural alert guides our initial hypotheses for the MoA of Cpd-X, suggesting potential interactions with enzymes, receptors, or kinases.

A Phased Approach to MoA Elucidation: From Broad Screening to Focused Validation

Confirming the MoA of a novel compound like Cpd-X is a systematic process of elimination and confirmation. We propose a multi-phased experimental workflow, designed to first identify the primary molecular target and then to characterize its downstream functional consequences.

Phase 1: Unbiased Target Identification

The initial and most critical step is to identify the direct molecular target(s) of Cpd-X. A combination of label-free and affinity-based methods provides the most robust and unbiased approach.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in a native cellular environment by measuring changes in protein thermal stability upon ligand binding.[4] A thermal shift indicates a direct interaction between Cpd-X and a cellular protein.

  • Affinity Chromatography coupled with Mass Spectrometry: Immobilizing Cpd-X on a solid support allows for the capture and subsequent identification of interacting proteins from cell lysates. This method provides a direct biochemical approach to target identification.

Phase 2: Hypothesis-Driven Target Validation and Initial Characterization

Based on the phenylpyridine scaffold and the results from the unbiased screening, we can formulate specific hypotheses. For this guide, we will proceed with the hypothesis that Cpd-X is a kinase inhibitor .

To validate this, a series of in vitro biochemical assays are essential.

  • Kinase Panel Screening: A broad panel of kinases should be screened to determine the primary target and selectivity profile of Cpd-X. This will provide an initial indication of its potency and specificity.

  • Biochemical Kinase Activity Assays: Once a primary kinase target is identified (let's hypothesize it to be a receptor tyrosine kinase, RTK-A), detailed biochemical assays are performed to determine the inhibitory constant (IC50).[5][6][7][8]

Phase 3: Delineating the Cellular Mechanism and Functional Outcomes

With a validated target in hand, the next step is to understand how Cpd-X modulates cellular signaling and function.

  • Target Engagement in Cells: A cellular CETSA can be employed to confirm that Cpd-X engages RTK-A within intact cells.

  • Downstream Signaling Pathway Analysis: Inhibition of RTK-A should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting or targeted proteomics can be used to quantify these changes.

  • Cellular Phenotypic Assays: The ultimate biological effect of Cpd-X is assessed through cellular viability and proliferation assays, such as the MTT or CellTiter-Glo® assays.[4][9][10][11][12]

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat cells with varying concentrations of Cpd-X or vehicle control for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined duration.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Protein Detection: Quantify the amount of the target protein (identified in Phase 1) remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of Cpd-X indicates target engagement.

Protocol 2: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
  • Reaction Setup: In a multi-well plate, combine the recombinant target kinase (RTK-A), its specific substrate, and ATP.

  • Inhibitor Addition: Add a serial dilution of Cpd-X or a known inhibitor (as a positive control) to the reaction wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cellular Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Cpd-X, a positive control (e.g., a known cytotoxic agent), and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity correlates with the number of viable cells. Plot cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Analysis: Cpd-X vs. Established Phenylpyridine Drugs

To provide context for the experimental findings on Cpd-X, a direct comparison with established drugs sharing the phenylpyridine scaffold is essential. For this guide, we will use hypothetical data for Cpd-X, assuming it is a selective inhibitor of a novel receptor tyrosine kinase (RTK-A), and compare it with the known properties of Etoricoxib, Vismodegib, and Crizotinib.

Table 1: Comparative Mechanism of Action
FeatureCpd-X (Hypothetical) Etoricoxib Vismodegib Crizotinib
Primary Target(s) Receptor Tyrosine Kinase A (RTK-A)Cyclooxygenase-2 (COX-2)[13][14]Smoothened (SMO), a GPCR-like receptor in the Hedgehog pathway[15][16]ALK, ROS1, c-MET receptor tyrosine kinases[17][18]
Mechanism ATP-competitive inhibition of the kinase domainSelective, reversible inhibition of the COX-2 enzyme[13]Binds to and inhibits the SMO protein, blocking downstream signaling[16]ATP-competitive inhibition of the kinase domains of its target RTKs[18]
Key Downstream Effect Inhibition of RTK-A substrate phosphorylationDecreased production of prostaglandins[14]Inhibition of GLI transcription factor activationInhibition of phosphorylation of downstream signaling molecules
Therapeutic Indication (To be determined, potentially oncology)Osteoarthritis, rheumatoid arthritis, ankylosing spondylitis[13]Basal cell carcinoma[15]Non-small cell lung cancer (NSCLC) with specific genetic alterations[17]
Table 2: Comparative In Vitro Potency and Selectivity (Hypothetical Data for Cpd-X)
CompoundPrimary Target IC50 (nM)Selectivity vs. Off-Target 1 (Fold)Selectivity vs. Off-Target 2 (Fold)
Cpd-X 15 (RTK-A)>100 (RTK-B)>200 (Kinase C)
Etoricoxib 1.1 (COX-2)>1000 (COX-1)-
Vismodegib 3 (SMO binding)Highly selective for SMO-
Crizotinib 24 (ALK)1 (c-MET)1 (ROS1)
Table 3: Comparative Cellular Activity (Hypothetical Data for Cpd-X)
CompoundCell LineCellular Target Inhibition (IC50, nM)Cell Viability (GI50, nM)
Cpd-X RTK-A expressing cancer cells50150
Etoricoxib Macrophage cell line150 (PGE2 production)>10,000
Vismodegib BCC cell line20 (GLI1 expression)50
Crizotinib ALK-positive NSCLC cell line30 (ALK phosphorylation)100

Visualizing the Path to Confirmation

Graphical representations of the experimental workflow and the proposed signaling pathway are invaluable for clear communication and understanding.

Diagram 1: Experimental Workflow for MoA Confirmation

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Biochemical Characterization cluster_2 Phase 3: Cellular MoA & Functional Outcomes T_ID Unbiased Target Identification CETSA Cellular Thermal Shift Assay (CETSA) T_ID->CETSA Affinity_Chromo Affinity Chromatography-MS T_ID->Affinity_Chromo T_Val Hypothesis-Driven Target Validation (e.g., Kinase Inhibitor) CETSA->T_Val Affinity_Chromo->T_Val Kinase_Screen Kinase Panel Screening T_Val->Kinase_Screen Biochem_Assay Biochemical Activity Assay (IC50) Kinase_Screen->Biochem_Assay C_MoA Cellular Mechanism of Action Biochem_Assay->C_MoA Cell_CETSA Cellular Target Engagement C_MoA->Cell_CETSA Downstream Downstream Signaling Analysis C_MoA->Downstream Viability Cellular Viability/Proliferation Assays C_MoA->Viability

Caption: A phased experimental workflow for MoA elucidation of a novel compound.

Diagram 2: Hypothetical Signaling Pathway of Cpd-X as an RTK-A Inhibitor

G CpdX Cpd-X RTKA RTK-A CpdX->RTKA Inhibition Substrate Downstream Substrate RTKA->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Response Cellular Response (e.g., Proliferation, Survival) Signaling->Response G cluster_0 Phenylpyridine Scaffold cluster_1 Target Class cluster_2 Specific Target Scaffold {1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (Cpd-X) Etoricoxib Vismodegib Crizotinib} Kinase Kinase Scaffold->Kinase Cpd-X, Crizotinib Enzyme Enzyme Scaffold->Enzyme Etoricoxib GPCR_like GPCR-like Scaffold->GPCR_like Vismodegib RTKA RTK-A Kinase->RTKA Cpd-X ALK_ROS1_MET ALK/ROS1/c-MET Kinase->ALK_ROS1_MET Crizotinib COX2 COX-2 Enzyme->COX2 SMO SMO GPCR_like->SMO

Caption: Comparative target classification of drugs with a phenylpyridine scaffold.

Conclusion

The elucidation of the mechanism of action for a novel compound such as 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a cornerstone of its development into a potential therapeutic. This guide provides a robust, evidence-based framework for this process, emphasizing a logical progression from unbiased target discovery to detailed cellular and functional characterization. By systematically applying these experimental workflows and comparing the resulting data to well-characterized drugs with a similar chemical scaffold, researchers can build a comprehensive and validated understanding of the compound's MoA. This knowledge is not only fundamental to the compound's continued development but also provides invaluable insights into its potential therapeutic applications and selectivity profile, ultimately paving the way for its translation from the laboratory to the clinic.

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  • GRACE. (2022, November 19). ROS1 Treatment Options: Crizotinib and Entrectinib - 2022 Program: Targeted Therapies Forum [Video]. YouTube. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]

  • Borges, F., & Santana, L. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(11), 3247. [Link]

  • Doebele, R. C., Pilling, A. B., & Aisner, D. L. (2012). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 4(147), 147ra113. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

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  • Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

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Validation

A Researcher's Comparative Guide to the Preclinical Validation of Novel Phenylpyridine-Based CNS-Active Compounds

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous, multi-faceted validation. This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous, multi-faceted validation. This guide addresses the preclinical evaluation of emerging compounds, using the structural class of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride as a representative example of a novel psychoactive agent. Given the limited direct peer-reviewed data on this specific molecule, this document serves as a comprehensive framework for its validation and comparison against established alternatives.

The phenyl-pyridin-methanamine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS).[1] Its derivatives have shown diverse biological activities, including potential as anticancer agents and treatments for neglected tropical diseases.[2][3] However, a significant number of these compounds modulate monoaminergic systems, acting as reuptake inhibitors or receptor ligands.[4][5] Therefore, this guide will focus on a validation pathway assuming a primary mechanism of action related to monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

This guide is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust preclinical data package.

Section 1: Foundational In Vitro Characterization: Target Engagement and Selectivity

The initial and most critical step in validating a novel compound is to unequivocally determine its primary molecular targets and its selectivity profile. For a compound with the structural alerts of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, the primary hypothesis would be its interaction with monoamine transporters. The gold-standard for this is the radioligand binding assay .[6]

Objective: Quantifying Binding Affinity (Ki) to SERT, NET, and DAT

Competitive radioligand binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of the test compound for each transporter.[6] This is achieved by measuring the concentration of the test compound required to displace a specific radiolabeled ligand from its target.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Prepare membrane homogenates from these cells.

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and a range of concentrations of the test compound (1-(6-Phenylpyridin-3-YL)methanamine hydrochloride).

  • Incubation and Termination: Allow the reaction to reach equilibrium. The incubation is then terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • Quantification: The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Comparative Analysis: Benchmarking Against Established Drugs

The true significance of the binding data for a novel compound is revealed through comparison with established drugs. Below is a table of representative Ki values for common antidepressants at the three primary monoamine transporters.

CompoundClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
(S)-CitalopramSSRI327693>10,000
AmitriptylineTCA1882655712
ClomipramineTCA91641>10,000
DesipramineTCA4,6001.12,400
DuloxetineSNRI0.87.5230
VenlafaxineSNRI262,4807,640

Data compiled from multiple sources.[7][8] Note that absolute values can vary between studies based on experimental conditions.

A compound like 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride would be classified based on its relative affinities. For example, a high affinity for SERT with significantly lower affinity for NET and DAT would suggest an SSRI-like profile.

Section 2: Functional Activity Assessment: From Binding to Biological Effect

High binding affinity does not always translate to the desired functional effect. Therefore, it is crucial to move from binding assays to functional assays that measure the compound's ability to inhibit the actual uptake of neurotransmitters.

Objective: Determining Functional Potency (IC50) in Transporter Uptake Assays

These assays directly measure the inhibition of neurotransmitter transport into cells.[9]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
  • Cell Culture: Use the same transporter-expressing cell lines as in the binding assays.

  • Assay Initiation: Pre-incubate the cells with various concentrations of the test compound. Then, add a radiolabeled neurotransmitter ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine).[1][10][11]

  • Incubation and Termination: Allow uptake to proceed for a short, defined period (e.g., 5-10 minutes).[7] Terminate the assay by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.

Section 3: In Vivo Evaluation: Assessing Behavioral Correlates

Positive in vitro results must be validated in vivo to assess the compound's potential therapeutic effects in a complex biological system. For a compound with a presumed antidepressant or anxiolytic profile, standard behavioral models are employed.

Objective: Evaluating Antidepressant-like Effects in the Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing the efficacy of potential antidepressant treatments.[12][13] It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors, and that this immobility is reduced by effective antidepressants.[3]

Experimental Protocol: Mouse Forced Swim Test
  • Apparatus: A transparent cylinder filled with water (25-30°C).[12]

  • Procedure: Mice are placed in the cylinder for a 6-minute session.[14] The duration of immobility during the last 4 minutes of the test is recorded.

  • Drug Administration: The test compound, a vehicle control, and a positive control (e.g., a known antidepressant) are administered at a set time before the test.

  • Data Analysis: The duration of immobility is compared between the different treatment groups. A significant decrease in immobility for the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Objective: Assessing Anxiolytic-like Effects in the Elevated Plus Maze (EPM)

The EPM test is a standard assay for evaluating anxiety-related behavior in rodents.[15][16] It leverages the natural aversion of rodents to open and elevated spaces.[17]

Experimental Protocol: Elevated Plus Maze
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]

  • Procedure: The animal is placed in the center of the maze and allowed to explore for a 5-minute period.[16]

  • Data Recording: A video tracking system records the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Section 4: Advanced In Vivo Analysis: Target Engagement and Neurochemical Effects

To bridge the gap between behavioral effects and the in vitro mechanism of action, in vivo microdialysis can be used to measure how the compound affects neurotransmitter levels in the brains of freely moving animals.[19]

Objective: Measuring Extracellular Monoamine Levels via In Vivo Microdialysis

This technique allows for the direct measurement of neurotransmitters in specific brain regions.[20][21]

Experimental Protocol: In Vivo Microdialysis
  • Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex or hippocampus).

  • Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the resulting dialysate, containing extracellular fluid from the brain tissue, is collected.

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, the test compound is administered.

  • Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: An increase in the extracellular levels of a specific monoamine following drug administration provides direct evidence of transporter inhibition in vivo.

Visualizing the Validation Workflow and Underlying Mechanisms

To provide a clear overview of the validation process and the presumed underlying biological pathways, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding Assay Binding Assay Uptake Assay Uptake Assay Binding Assay->Uptake Assay Confirms Functional Activity Forced Swim Test Forced Swim Test Uptake Assay->Forced Swim Test Predicts Antidepressant Effect Elevated Plus Maze Elevated Plus Maze Uptake Assay->Elevated Plus Maze Predicts Anxiolytic Effect Microdialysis Microdialysis Forced Swim Test->Microdialysis Mechanistic Confirmation Elevated Plus Maze->Microdialysis Mechanistic Confirmation Start Novel Compound (1-(6-Phenylpyridin-3-YL)methanamine HCl) Start->Binding Assay

Caption: Preclinical validation workflow for novel CNS-active compounds.

G cluster_0 cluster_1 PresynapticNeuron Presynaptic Neuron PostsynapticNeuron Postsynaptic Neuron SynapticCleft Synaptic Cleft SERT SERT/NET/DAT SynapticCleft->SERT Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding Vesicle Vesicles (Monoamines) Vesicle->SynapticCleft Release NovelCompound Novel Compound (e.g., Monoamine Reuptake Inhibitor) NovelCompound->SERT Inhibition

Caption: Mechanism of action for a putative monoamine reuptake inhibitor.

Conclusion

The validation of a novel compound such as 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, for which there is a paucity of public data, requires a systematic and hypothesis-driven approach. By characterizing its in vitro binding and functional activity at key CNS targets, and then corroborating these findings with well-established in vivo behavioral and neurochemical models, researchers can build a robust data package. This comparative guide provides a framework for such an evaluation, emphasizing the importance of benchmarking against known standards to truly understand the potential of a new chemical entity. The successful execution of these studies is a critical step in the long and complex process of drug discovery and development.

References

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  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Chemical Information and Modeling. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(6-Phenylpyridin-3-YL)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this precise compound, the following procedures are grounded in the established hazards of analogous pyridine derivatives and amine hydrochlorides, ensuring a conservative and safety-conscious approach.

Hazard Assessment and Waste Classification

Due to its chemical structure, 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is presumed to possess hazards similar to other pyridine and amine hydrochloride compounds. These hazards necessitate its classification as hazardous chemical waste.

Core Rationale:

  • Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They can be harmful if ingested, absorbed through the skin, or inhaled, and are known to cause irritation to the skin and eyes[1][2].

  • Amine Hydrochloride Group: Amine hydrochlorides can also exhibit toxicity and irritant properties[3][4].

Therefore, all waste materials containing 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, including the pure compound, solutions, contaminated laboratory supplies, and personal protective equipment (PPE), must be handled as hazardous waste[2][5].

Hazard Summary Based on Analogous Compounds:

Hazard ClassificationPotential EffectsSource Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[3][6]Methylamine hydrochloride, (3-Methylpyridin-2-yl)methanamine hydrochloride, (4-Methoxypyridin-2-yl)methanamine dihydrochloride, 1,4-Phenylenediamine dihydrochloride
Skin Corrosion/Irritation Causes skin irritation.[3][4][7](3-Methylpyridin-4-yl)methanamine dihydrochloride, Methylamine hydrochloride
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][7](3-Methylpyridin-4-yl)methanamine dihydrochloride, Methylamine hydrochloride, 1,4-Phenylenediamine dihydrochloride
Specific Target Organ Toxicity May cause respiratory irritation.[3][4][7](3-Methylpyridin-4-yl)methanamine dihydrochloride, Methylamine hydrochloride
Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn.

Essential Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes of solutions or contact with solid particles[5].
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption[5].
Body Protection A laboratory coat.To protect clothing from contamination[5].
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any airborne particles of the solid compound[5].
Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is through collection as chemical waste for incineration by a licensed professional waste disposal service[1][8][9].

Experimental Workflow: Waste Collection and Segregation

Objective: To safely collect, segregate, and prepare waste containing 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride for professional disposal.

Materials:

  • Waste 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride (solid or in solution)

  • Designated hazardous waste containers (compatible material, e.g., High-Density Polyethylene - HDPE)[2]

  • Hazardous waste labels

  • Contaminated labware (e.g., spatulas, weigh boats, pipette tips)

  • Contaminated PPE (e.g., gloves, disposable lab coats)

Procedure:

  • Waste Segregation:

    • Solid Waste: Carefully transfer any solid 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride and contaminated disposable labware (spatulas, weigh boats, etc.) into a dedicated, clearly labeled hazardous waste container. Take precautions to avoid the generation of dust[5].

    • Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container designed for liquids. Ensure the container is made of a compatible material and do not mix with other incompatible waste streams[2][10].

    • Contaminated PPE: Place all contaminated gloves, disposable lab coats, and other PPE into a designated hazardous waste bag or container[2].

  • Container Management:

    • Ensure all waste containers are in good condition and are not leaking.

    • Keep waste containers securely closed at all times, except when adding waste, to prevent spills and evaporation.

  • Labeling:

    • Clearly and accurately label all waste containers with "Hazardous Waste," the full chemical name "1-(6-Phenylpyridin-3-YL)methanamine hydrochloride," and any other information required by your institution's Environmental Health and Safety (EHS) department[5][11].

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.

    • Ensure the storage area is away from incompatible materials.

    • Adhere to your institution's guidelines regarding the maximum accumulation time for hazardous waste[11].

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with accurate information about the waste contents[10].

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Identify Waste 1-(6-Phenylpyridin-3-YL)methanamine hydrochloride assess_hazards Assess Hazards (Analogous Compounds) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate_waste Segregate Waste Streams don_ppe->segregate_waste solid_waste Solid Waste (Pure compound, contaminated labware) segregate_waste->solid_waste liquid_waste Liquid Waste (Solutions) segregate_waste->liquid_waste ppe_waste Contaminated PPE segregate_waste->ppe_waste containerize Use Compatible, Sealed Containers solid_waste->containerize liquid_waste->containerize ppe_waste->containerize label_waste Label Containers Correctly ('Hazardous Waste', Chemical Name) containerize->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact EHS or Licensed Contractor store_waste->contact_ehs end Professional Disposal (Incineration) contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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